4'-Aarboxylic acid imrecoxib
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C21H21NO5S |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
4-[3-(4-methylsulfonylphenyl)-5-oxo-1-propyl-2H-pyrrol-4-yl]benzoic acid |
InChI |
InChI=1S/C21H21NO5S/c1-3-12-22-13-18(14-8-10-17(11-9-14)28(2,26)27)19(20(22)23)15-4-6-16(7-5-15)21(24)25/h4-11H,3,12-13H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
UOLUFPJCRSHVKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Synthesis of 4'-Carboxylic Acid Imrecoxib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imrecoxib is a moderately selective cyclooxygenase-2 (COX-2) inhibitor developed for the management of pain and inflammation associated with osteoarthritis.[1] Unlike highly selective COX-2 inhibitors, which have been linked to an increased risk of cardiovascular events, imrecoxib was designed with a "balanced inhibition" strategy to moderate COX-2 inhibition and avoid disrupting the physiological balance between prostacyclin (PGI2) and thromboxane A2 (TXA2).[2][3] Following administration, imrecoxib is extensively metabolized in the body, with 4'-carboxylic acid imrecoxib (also known as metabolite M2) being one of its major circulating active metabolites.[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this key metabolite, offering valuable insights for researchers in the field of anti-inflammatory drug development.
Data Presentation
The following tables summarize the key quantitative data for imrecoxib and its 4'-carboxylic acid metabolite.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Imrecoxib | 115 ± 28[2] | 18 ± 4[2] | 6.39[2] |
| 4'-Carboxylic Acid Imrecoxib (M2) | - | - | Moderately selective[6] |
Note: While specific IC50 values for 4'-carboxylic acid imrecoxib were not found in the reviewed literature, it is reported to be a potential COX inhibitor with moderate COX-1/COX-2 selectivity.[6] One study also states that the anti-inflammatory activities of the hydroxymethyl (M1) and carboxylic acid (M2) metabolites are equal to the parent drug.[5]
Table 2: Comparative Pharmacokinetic Parameters in Healthy Elderly vs. Non-Elderly Subjects Following a Single 100 mg Oral Dose of Imrecoxib
| Parameter | Analyte | Non-Elderly Subjects (n=10) | Elderly Subjects (n=9) |
| Cmax (ng/mL) | Imrecoxib | 16.3 ± 7.9 | 22.7 ± 11.2 |
| 4'-Hydroxymethyl Imrecoxib (M1) | 26.5 ± 11.0 | 32.1 ± 11.4 | |
| 4'-Carboxylic Acid Imrecoxib (M2) | 338 ± 111 | 396 ± 103 | |
| Tmax (h) | Imrecoxib | 2.0 (1.5-4.0) | 2.0 (1.5-4.0) |
| 4'-Hydroxymethyl Imrecoxib (M1) | 2.0 (1.5-4.0) | 2.0 (1.5-4.0) | |
| 4'-Carboxylic Acid Imrecoxib (M2) | 3.0 (2.0-6.0) | 4.0 (2.0-8.0) | |
| AUC0-t (ng·h/mL) | Imrecoxib | 102 ± 48 | 137 ± 76 |
| 4'-Hydroxymethyl Imrecoxib (M1) | 168 ± 69 | 190 ± 65 | |
| 4'-Carboxylic Acid Imrecoxib (M2) | 3680 ± 1230 | 4660 ± 1180 |
Data presented as mean ± standard deviation for Cmax and AUC0-t, and median (range) for Tmax. Data sourced from a comparative pharmacokinetic study in healthy subjects.[4]
Experimental Protocols
Synthesis of 4'-Carboxylic Acid Imrecoxib (M2)
The synthesis of 4'-carboxylic acid imrecoxib (M2) involves a two-step process starting from a suitable precursor, which is then oxidized. The following protocol is based on the reported preparation of imrecoxib metabolites.[6]
Step 1: Synthesis of 4'-(hydroxymethyl)imrecoxib (M4)
A detailed protocol for the synthesis of the intermediate 4'-(hydroxymethyl)imrecoxib (M4) is not explicitly provided in the reviewed literature. However, a plausible route would involve the reaction of a suitable brominated or iodinated precursor with a protected hydroxymethylphenylboronic acid under Suzuki coupling conditions, followed by deprotection.
Step 2: Oxidation of 4'-(hydroxymethyl)imrecoxib (M4) to 4'-Carboxylic Acid Imrecoxib (M2)
-
Dissolve 4'-(hydroxymethyl)imrecoxib (M4) in a suitable solvent such as a mixture of acetone and water.
-
Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the excess Jones reagent by adding isopropanol.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4'-carboxylic acid imrecoxib (M2).
In Vitro COX Inhibition Assay (Whole-Cell Assay)
This protocol is based on the method used for determining the COX inhibitory activity of imrecoxib using murine peritoneal macrophages.[1]
-
Isolation of Murine Peritoneal Macrophages:
-
Elicit peritoneal macrophages from mice by intraperitoneal injection of a suitable stimulant (e.g., thioglycollate broth).
-
After 3-4 days, harvest the peritoneal exudate cells by lavage with sterile phosphate-buffered saline (PBS).
-
Wash the cells and resuspend them in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Plate the cells in multi-well plates and allow them to adhere for 2-4 hours.
-
Wash away non-adherent cells to obtain a purified macrophage monolayer.
-
-
COX-1 Inhibition Assay:
-
Pre-incubate the macrophage monolayer with various concentrations of the test compound (imrecoxib or M2) for a specified time (e.g., 1 hour).
-
Induce COX-1 activity by adding a calcium ionophore (e.g., A23187) and arachidonic acid.
-
After a short incubation period (e.g., 15 minutes), collect the supernatant.
-
Measure the concentration of prostaglandin E2 (PGE2) or thromboxane B2 (TXB2) in the supernatant using a commercially available enzyme immunoassay (EIA) kit.
-
Calculate the percentage of COX-1 inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
-
COX-2 Inhibition Assay:
-
Pre-incubate the macrophage monolayer with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), for a period sufficient to induce COX-2 expression (e.g., 18-24 hours).
-
Wash the cells and then pre-incubate with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Add arachidonic acid to initiate the COX-2 reaction.
-
After incubation, collect the supernatant and measure the PGE2 concentration using an EIA kit.
-
Calculate the percentage of COX-2 inhibition and the IC50 value as described for the COX-1 assay.
-
In Vivo Anti-inflammatory Activity (Rat Carrageenan-Induced Paw Edema)
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Use male Wistar or Sprague-Dawley rats weighing between 150-200 g.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into different groups (e.g., control, standard drug, and test compound groups).
-
Administer the test compound (imrecoxib or M2) orally or intraperitoneally at various doses.
-
Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group.
-
Administer a standard anti-inflammatory drug (e.g., indomethacin) to the standard group.
-
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-carrageenan paw volume.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group using the following formula:
-
% Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the anti-inflammatory effect.
Mandatory Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Imrecoxib: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Comparative Pharmacokinetics and Safety of Imrecoxib, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory activity of the major metabolites of imrecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of 4'-Carboxyimrecoxib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imrecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is utilized for its anti-inflammatory and analgesic properties, particularly in the management of osteoarthritis.[1] Like many pharmaceuticals, imrecoxib undergoes extensive metabolism in the body before its excretion. A thorough understanding of these metabolic pathways is crucial for optimizing its therapeutic efficacy and ensuring its safety profile.
This technical guide provides an in-depth overview of the in vivo formation of 4'-carboxyimrecoxib (M2), a major metabolite of imrecoxib. We will explore the metabolic cascade, the key enzymes involved, and the pharmacokinetic profiles of both the parent drug and its metabolites. Furthermore, this guide furnishes detailed experimental protocols for the analysis of imrecoxib and its metabolites, intended to aid researchers in their own investigations.
Metabolic Pathway of Imrecoxib
The primary metabolic transformation of imrecoxib in vivo is a two-step oxidation of the 4'-methyl group on the phenyl ring.[2]
-
Hydroxylation: The initial step involves the hydroxylation of the 4'-methyl group to form 4'-hydroxymethyl imrecoxib. In humans, this metabolite is denoted as M1, while in rats, it is referred to as M4.[1][2]
-
Oxidation: The intermediate, 4'-hydroxymethyl imrecoxib, is subsequently oxidized to the corresponding carboxylic acid, forming 4'-carboxyimrecoxib (M2).[2] This metabolite is a major circulating component in human plasma.[3]
Workflow for the analysis of imrecoxib and its metabolites in plasma.
In Vitro Metabolism Studies with Rat Liver Microsomes
This protocol provides a general framework for investigating the in vitro metabolism of imrecoxib.
1. Incubation Mixture:
-
Rat liver microsomes (0.5 mg/mL protein)
-
Imrecoxib (substrate) at various concentrations
-
NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
2. Incubation Procedure:
-
Pre-warm the incubation mixture (without NADPH) at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Analyze the supernatant by LC-MS/MS as described above.
3. Enzyme Inhibition Studies (Optional):
To identify the specific CYP isoforms involved, selective chemical inhibitors can be included in the incubation mixture. For example, ketoconazole can be used to inhibit CYP3A activity. Compare the rate of metabolite formation in the presence and absence of the inhibitor.
Conclusion
The in vivo formation of 4'-carboxyimrecoxib is a critical metabolic pathway that significantly influences the pharmacokinetic profile and disposition of imrecoxib. This two-step oxidative process, mediated by cytochrome P450 enzymes, results in a major circulating metabolite. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the metabolism and pharmacokinetics of imrecoxib, contributing to a more comprehensive understanding of its clinical pharmacology.
References
- 1. Comparative Pharmacokinetics and Safety of Imrecoxib, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and excretion of imrecoxib in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of imrecoxib and its two active metabolites in plasma of hepatic impairment patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Imrecoxib's Carboxylic Acid Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imrecoxib, a moderately selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism in humans, leading to the formation of its primary active metabolite, 4'-carboxyimrecoxib (M2). This technical guide provides an in-depth analysis of the mechanism of action of this carboxylic acid metabolite. M2 is the major circulating component in human plasma, with exposure levels significantly higher than the parent drug.[1][2] Emerging evidence suggests that the plasma concentration of M2 may be a more accurate predictor of clinical efficacy than imrecoxib itself.[3] Like its parent compound, the carboxylic acid metabolite functions as a competitive inhibitor of the COX-2 enzyme, thereby blocking the synthesis of pro-inflammatory prostaglandins. This guide will detail the metabolic pathway of imrecoxib, present the available quantitative data on the activity of its metabolites, describe the experimental protocols used for their evaluation, and visualize the associated signaling pathways.
Metabolism of Imrecoxib to its Carboxylic Acid Metabolite (M2)
Imrecoxib (M0) is subject to a two-step oxidative metabolism. The initial step involves the hydroxylation of the 4'-methyl group, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6 in humans, to form the hydroxyl metabolite (M1).[2][4] Subsequently, M1 is further oxidized to the carboxylic acid metabolite, 4'-carboxyimrecoxib (M2).[2][5][6][7] This final conversion is also catalyzed by CYP3A4 and CYP2D6.[2]
In vivo, M2 is the predominant metabolite found in plasma, with concentrations that can be up to four times higher than those of both the parent drug and the intermediate hydroxyl metabolite.[2] While M1 is primarily excreted in the urine, M2 is mainly eliminated through the feces.[5][8] It is important to note that patients with renal insufficiency have shown a significantly increased exposure to M2.[3][9]
Below is a diagram illustrating the metabolic conversion of imrecoxib to its carboxylic acid metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijbs.com [ijbs.com]
- 4. Comparative Pharmacokinetics and Safety of Imrecoxib, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imrecoxib: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Imrecoxib? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
4'-Carboxylic Acid Imrecoxib: A Technical Guide to COX-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the cyclooxygenase-2 (COX-2) selectivity of 4'-Carboxylic acid imrecoxib, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) imrecoxib. Imrecoxib exhibits a moderately selective inhibition of COX-2 over COX-1, a characteristic that is critical for its anti-inflammatory efficacy while potentially mitigating the gastrointestinal side effects associated with non-selective NSAIDs. This document consolidates quantitative data on the inhibitory activity of imrecoxib, details the experimental methodologies used to ascertain its COX-2 selectivity, and visualizes the key signaling pathways involved in its mechanism of action.
Introduction
Imrecoxib is a selective COX-2 inhibitor developed for the management of pain and inflammation, particularly in osteoarthritis.[1][2] Its therapeutic action is primarily mediated by the inhibition of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[2] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2 isoforms, the selectivity of imrecoxib for COX-2 is a key feature of its pharmacological profile.[2] Upon administration, imrecoxib is metabolized into several compounds, with 4'-carboxylic acid imrecoxib (also known as M2) being a major metabolite.[3] Emerging research suggests that this metabolite retains anti-inflammatory properties, making its COX-2 selectivity a subject of significant interest.[1] Understanding the nuances of this selectivity is paramount for the continued development and clinical application of imrecoxib and related compounds.
Quantitative Data: COX-1 and COX-2 Inhibition
The selective inhibition of COX-2 by imrecoxib has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values for both COX-1 and COX-2 are presented below, providing a clear measure of its selectivity.
| Compound | COX-1 IC50 (nmol/L) | COX-2 IC50 (nmol/L) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Imrecoxib | 115 ± 28 | 18 ± 4 | 6.39 | [1][4] |
Note: Data for 4'-Carboxylic acid imrecoxib (M2) is not yet publicly available in the form of specific IC50 values. However, it has been noted to possess anti-inflammatory activities comparable to the parent compound.[1]
Experimental Protocols
The determination of COX-2 selectivity for imrecoxib involves a combination of cellular and molecular biology techniques. The following are detailed methodologies for the key experiments cited in the literature.
Whole Cell Assay for COX-1 and COX-2 Inhibition
This assay measures the production of prostaglandins (PGE2) as an indicator of COX enzyme activity in a cellular context.
Objective: To determine the IC50 values of imrecoxib for COX-1 and COX-2 in a whole cell system.
Cell Line: Murine peritoneal macrophages.[5]
Methodology:
-
Cell Culture and Plating: Murine peritoneal macrophages are cultured in appropriate media and seeded into 24-well plates.
-
Induction of COX Expression:
-
Compound Incubation: Cells are pre-incubated with varying concentrations of imrecoxib for a specified period.
-
Arachidonic Acid Addition: Arachidonic acid is added to the cell cultures to initiate the synthesis of prostaglandins.
-
PGE2 Quantification: After a defined incubation time, the cell culture supernatant is collected. The concentration of PGE2 is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of PGE2 inhibition at each imrecoxib concentration is calculated relative to a vehicle control. The IC50 values are then determined by non-linear regression analysis.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for COX-2 mRNA Expression
This method assesses the effect of imrecoxib on the gene expression of COX-2.
Objective: To evaluate the inhibitory effect of imrecoxib on COX-2 mRNA levels.[5]
Cell Line: Human macrophage cell line U937.[5][6]
Methodology:
-
Cell Culture and Treatment: U937 cells are cultured and treated with varying concentrations of imrecoxib (e.g., 0.1, 1, 10 µM) for 24 hours.[6]
-
RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for COX-2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of COX-2 mRNA is calculated using the delta-delta Ct method, comparing the expression in imrecoxib-treated cells to untreated controls.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by imrecoxib and the workflow of the experimental protocols.
Caption: COX-2 Signaling Pathway and Imrecoxib's Point of Intervention.
Caption: Workflow for Determining Imrecoxib's COX-2 Selectivity.
Conclusion
The available data robustly supports the classification of imrecoxib as a moderately selective COX-2 inhibitor. Its demonstrated inhibitory preference for COX-2 over COX-1, as evidenced by the calculated selectivity ratio, underpins its therapeutic rationale. The primary metabolite, 4'-carboxylic acid imrecoxib, is also implicated in the overall anti-inflammatory effect, although further quantitative studies are required to fully elucidate its specific COX-2 selectivity. The experimental protocols outlined in this guide provide a framework for the continued investigation of imrecoxib and its derivatives. A comprehensive understanding of the COX-2 signaling pathway and the precise points of pharmacological intervention is crucial for optimizing the clinical use of this class of drugs and for the development of next-generation anti-inflammatory agents with improved efficacy and safety profiles.
References
- 1. Imrecoxib: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Imrecoxib? [synapse.patsnap.com]
- 3. Comparative Pharmacokinetics and Safety of Imrecoxib, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imrecoxib: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Physicochemical Properties of 4'-Carboxylic Acid Imrecoxib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4'-Carboxylic acid imrecoxib, the major active metabolite of the selective cyclooxygenase-2 (COX-2) inhibitor, imrecoxib. This document is intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. While experimentally determined data for 4'-Carboxylic acid imrecoxib is limited, this guide consolidates the available predicted data and provides context with the experimentally determined properties of the parent compound, imrecoxib.
Introduction
Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[3][4] In the body, imrecoxib is extensively metabolized, with 4'-Carboxylic acid imrecoxib (also known as M2) being one of its major metabolites.[][6] Understanding the physicochemical properties of this metabolite is crucial for a complete understanding of the pharmacokinetics and pharmacodynamics of imrecoxib. 4'-Carboxylic acid imrecoxib itself exhibits anti-inflammatory activity and is a potential inhibitor of cyclooxygenase (COX) with moderate selectivity for COX-1/COX-2.[7] In human plasma, the concentration of 4'-Carboxylic acid imrecoxib has been found to be four times higher than that of its parent compound.[2]
Physicochemical Properties
The following tables summarize the available physicochemical data for both 4'-Carboxylic acid imrecoxib and its parent compound, imrecoxib. It is important to note that much of the data for 4'-Carboxylic acid imrecoxib is predicted, while more experimental data is available for imrecoxib.
Table 1: Physicochemical Properties of 4'-Carboxylic Acid Imrecoxib
| Property | Value | Data Type |
| Molecular Formula | C21H21NO5S | - |
| Molecular Weight | 399.46 g/mol | - |
| CAS Number | 896729-08-1 | - |
| Boiling Point | 679.7 ± 55.0 °C | Predicted[8] |
| Density | 1.321 ± 0.06 g/cm³ | Predicted[8] |
| pKa | 4.19 ± 0.10 | Predicted[8] |
Table 2: Physicochemical Properties of Imrecoxib
| Property | Value | Data Type |
| Molecular Formula | C21H23NO3S | - |
| Molecular Weight | 369.48 g/mol | Experimental[1] |
| CAS Number | 395683-14-4 | - |
| Melting Point | 174-176 °C | Experimental[1] |
| Boiling Point | 604.1 ± 55.0 °C | Predicted[1] |
| Density | 1.2 ± 0.1 g/cm³ | Experimental[1] |
| Solubility | Soluble in DMSO | Experimental[1][3] |
Metabolism and Synthesis
The primary metabolic pathway of imrecoxib involves the oxidation of its 4'-methyl group. This process first yields the 4'-hydroxymethyl metabolite (M4), which is then further oxidized to form 4'-Carboxylic acid imrecoxib (M2).[6] In rats, the formation of M2 from M4 is dependent on liver microsomes and NADPH and is primarily catalyzed by the cytochrome P450 enzyme CYP3A.[]
Caption: Metabolic pathway of imrecoxib.
A method for the chemical synthesis of 4'-Carboxylic acid imrecoxib has been reported, which is essential for producing the compound for further experimental investigation.[7]
Experimental Protocols
In Vitro Metabolism of Imrecoxib
The following is a generalized protocol for studying the in vitro metabolism of imrecoxib to 4'-Carboxylic acid imrecoxib, based on published methodologies.[]
Caption: Experimental workflow for in vitro metabolism.
Methodology:
-
Preparation of Liver Microsomes: Liver microsomes are prepared from untreated or induced (e.g., with dexamethasone) rats via differential centrifugation.
-
Incubation: The incubation mixture typically contains rat liver microsomes, a buffered solution (e.g., potassium phosphate buffer), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the substrate, imrecoxib.
-
Reaction: The reaction is initiated by the addition of the substrate and incubated at 37°C.
-
Termination and Extraction: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile). The mixture is then centrifuged, and the supernatant containing the metabolites is collected.
-
Analysis: The formation of 4'-Carboxylic acid imrecoxib is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Characterization
Standard analytical techniques are employed for the physicochemical characterization of synthesized 4'-Carboxylic acid imrecoxib.
-
Melting Point: Determined using a standard melting point apparatus.
-
Solubility: Assessed in various solvents (e.g., water, ethanol, DMSO) using methods such as the shake-flask method followed by quantification of the dissolved compound.
-
pKa: Determined by potentiometric titration or UV-spectrophotometry at different pH values.
-
Partition Coefficient (LogP): Measured using the shake-flask method with n-octanol and water, followed by quantification of the compound in each phase.
-
Structural Elucidation: Confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Biological Activity and Signaling Pathway
4'-Carboxylic acid imrecoxib, like its parent compound, is an inhibitor of cyclooxygenase enzymes.[7] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. By inhibiting COX, particularly the inducible isoform COX-2, 4'-Carboxylic acid imrecoxib can reduce the production of these pro-inflammatory molecules.
There is some discrepancy in the reported inhibitory potency of 4'-Carboxylic acid imrecoxib. One study suggests its anti-inflammatory activity is comparable to or slightly higher than celecoxib, a well-known COX-2 inhibitor.[7] Another report indicates its inhibitory activity is significantly lower than that of the parent imrecoxib.[2] This highlights the need for further investigation into the pharmacological profile of this metabolite.
References
- 1. Formation of 4'-carboxyl acid metabolite of imrecoxib by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Imrecoxib? [synapse.patsnap.com]
- 4. Role of rat liver cytochrome P450 3A and 2D in metabolism of imrecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imrecoxib 4'-Carboxylic acid CAS#: 896729-08-1 [m.chemicalbook.com]
- 7. Synthesis and anti-inflammatory activity of the major metabolites of imrecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Structural Identification of Imrecoxib Metabolite M2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation, particularly in osteoarthritis.[1][2] Like many pharmaceuticals, imrecoxib undergoes extensive metabolism in the body, leading to the formation of various metabolites.[3][4] The principal metabolic pathway involves the oxidation of the 4'-methyl group of the parent drug.[4] This process results in two major active metabolites: a hydroxymethyl metabolite, designated as M1 (or M4 in some studies), and its subsequent oxidation product, a carboxylic acid metabolite known as M2.[4][5]
Metabolite M2, 4'-carboxyimrecoxib, is a major circulating component in human plasma, with concentrations that can be significantly higher than the parent drug.[3][6] Given that M2 exhibits anti-inflammatory activity comparable to imrecoxib, its structural identification and quantification are critical for understanding the overall pharmacokinetics, pharmacodynamics, and safety profile of imrecoxib.[5]
This technical guide provides an in-depth overview of the structural identification of metabolite M2, summarizing key analytical data and detailing the experimental protocols used for its characterization.
Structural Elucidation of Metabolite M2
The definitive structure of M2 was elucidated through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with its synthesis later confirming the identification.[4][7] M2 is formed by the two-step oxidation of the benzylic methyl group of imrecoxib.[8]
Chemical Name: 2-[4-[3-(4-methylsulfonylphenyl)-5-oxo-1-propyl-2H-pyrrol-4-yl]phenyl]acetic acid.[9] Molecular Formula: C₂₂H₂₃NO₅S.[9]
The structural confirmation relies on comprehensive analysis of its physicochemical and spectral properties.
Data Presentation
Quantitative data are essential for the unambiguous identification and routine quantification of M2 in biological matrices. The following tables summarize the key physicochemical and mass spectrometry parameters.
Table 1: Physicochemical Properties of Imrecoxib Metabolite M2
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₃NO₅S | PubChem[9] |
| IUPAC Name | 2-[4-[3-(4-methylsulfonylphenyl)-5-oxo-1-propyl-2H-pyrrol-4-yl]phenyl]acetic acid | PubChem[9] |
| Molecular Weight | 413.5 g/mol | PubChem[9] |
| Monoisotopic Mass | 413.12969401 Da | PubChem[9] |
Table 2: LC-MS/MS Parameters for the Analysis of Imrecoxib Metabolite M2
| Parameter | Value | Source |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Multiple Sources[5][10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Sources[3][5] |
| Precursor Ion (Q1) | m/z 400.2 / 400.3 | Multiple Sources[3][5][10] |
| Product Ion (Q3) | m/z 236.2 / 236.0 | Multiple Sources[3][5][10] |
| LC Column Type | Reversed-Phase C18 | Multiple Sources[3][5] |
| Mobile Phase Example | 5 mM Ammonium Acetate: Acetonitrile: Formic Acid (35:65:0.1, v/v/v) | [5] |
Note: While NMR was used for the initial structural confirmation, specific chemical shift and coupling constant data for M2 are not detailed in the referenced literature.[4]
Experimental Protocols
The reliable identification of M2 from biological samples requires robust and validated analytical methods. The protocols below are synthesized from established methodologies for the analysis of imrecoxib and its metabolites.[3][5][10]
Sample Preparation (Plasma)
A rapid protein precipitation method is commonly employed for the extraction of M2 from plasma samples.[5]
-
Aliquot: Transfer 100-200 µL of plasma into a clean polypropylene tube.[3][10]
-
Spike: Add the internal standard (IS) solution.
-
Precipitation: Add 300-1000 µL of a precipitating solvent, such as acetonitrile or ethyl acetate.[3][10]
-
Vortex: Vortex-mix the sample for 1-2 minutes to ensure thorough mixing and protein denaturation.[3][10]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 rpm) for 3-5 minutes to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation & Reconstitution (if applicable): Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the dried extract in 150 µL of the mobile phase or a methanol/water mixture.[10]
-
Final Centrifugation: Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial for injection.[10]
Liquid Chromatography (LC)
Chromatographic separation is crucial for resolving M2 from the parent drug, other metabolites, and endogenous matrix components.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.[3]
-
Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 3.5 µm particle size) is effective for separation.[3][5]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous component (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[3][5] The composition can be run in isocratic or gradient elution mode.
-
Flow Rate: A typical flow rate is between 0.7 and 1.0 mL/min.[3]
-
Column Temperature: The column is often maintained at a constant temperature, such as 40°C, to ensure reproducible retention times.[3]
Mass Spectrometry (MS)
Tandem mass spectrometry is used for the sensitive and specific detection and quantification of M2.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.[3]
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transition for M2 (m/z 400.2 → 236.2).[3][5] This transition provides high selectivity and sensitivity for quantification.
-
Optimization: Ion source parameters such as gas flows, temperature, and voltages, along with compound-specific parameters like declustering potential and collision energy, must be optimized to achieve the best signal response for M2.
Mandatory Visualizations
Metabolic Pathway of Imrecoxib to M2
The primary metabolic transformation of imrecoxib involves a two-step oxidation process catalyzed by cytochrome P450 enzymes.[8]
Caption: Metabolic conversion of imrecoxib to its primary active metabolite M2.
Experimental Workflow for M2 Identification
The logical flow for identifying and quantifying M2 from a biological sample involves several key steps from sample collection to data analysis.
Caption: Workflow for the structural identification of imrecoxib metabolite M2.
Conclusion
The structural identification of imrecoxib metabolite M2 as the 4'-carboxylic acid derivative has been unequivocally established through advanced analytical techniques. Its characterization is primarily defined by its molecular mass and specific fragmentation pattern in tandem mass spectrometry (m/z 400.2 → 236.2). The detailed experimental protocols for sample preparation, liquid chromatography, and mass spectrometry provide a robust framework for its accurate and precise quantification in biological matrices. This comprehensive understanding is vital for ongoing research and the clinical application of imrecoxib, ensuring a complete picture of its metabolic fate and pharmacological activity.
References
- 1. Imrecoxib: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Pharmacokinetics and Safety of Imrecoxib, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of imrecoxib and its two active metabolites in plasma of hepatic impairment patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Imrecoxib metabolite M2 | C22H23NO5S | CID 156613689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scitechjournals.com [scitechjournals.com]
Biological Activity of Imrecoxib Metabolites: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of imrecoxib and its primary metabolites. Imrecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is primarily metabolized into two major active metabolites: 4'-hydroxyimrecoxib (M1/M4) and 4'-carboxyimrecoxib (M2). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key metabolic and signaling pathways to facilitate further research and development in this area.
Quantitative Analysis of COX Inhibition
Imrecoxib and its metabolites exhibit inhibitory activity against cyclooxygenase enzymes. The available quantitative data for the parent drug is presented below. While the metabolites have been identified as active, specific IC50 values are not widely available in publicly accessible literature.
Table 1: In Vitro COX Inhibitory Activity of Imrecoxib
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Imrecoxib | 115 ± 28[1] | 18 ± 4[1] | 6.39[1] |
Table 2: Biological Activity of Major Imrecoxib Metabolites
| Metabolite | Chemical Name | Biological Activity Summary | Quantitative Data |
| M1 (M4) | 4'-hydroxyimrecoxib | Potential COX inhibitor with moderate COX-1/COX-2 selectivity; anti-inflammatory activity in vivo is reported to be similar to the parent drug.[2] | Specific IC50 values are not readily available in the public domain. One source suggests its inhibitory activity is similar to imrecoxib.[2] |
| M2 | 4'-carboxyimrecoxib | Potential COX inhibitor with moderate COX-1/COX-2 selectivity; demonstrates anti-inflammatory activity in vivo.[3] | Specific IC50 values are not readily available in the public domain. One source suggests its inhibitory activity is approximately 4.39% of that of imrecoxib.[2] |
Metabolic Pathway of Imrecoxib
Imrecoxib undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system, with CYP2C9 being the major contributor, followed by CYP2D6 and CYP3A4.[4] The primary metabolic pathway involves a two-step oxidation of the 4'-methyl group.
Caption: Metabolic conversion of imrecoxib to its major metabolites.
Key Signaling Pathway: COX-2/PGE2
Imrecoxib exerts its anti-inflammatory effects primarily through the inhibition of the COX-2/PGE2 signaling pathway. This pathway is crucial in the inflammatory cascade, and its modulation is a key mechanism for the therapeutic effects of imrecoxib, particularly in conditions like osteoarthritis.
Caption: Inhibition of the COX-2/PGE2 inflammatory pathway by imrecoxib.
Experimental Protocols
In Vitro COX Inhibition Assay (Whole Blood Assay)
This protocol provides a general framework for determining the COX-1 and COX-2 inhibitory activity of test compounds.
Objective: To determine the IC50 values of imrecoxib and its metabolites for COX-1 and COX-2.
Materials:
-
Heparinized human whole blood
-
Test compounds (imrecoxib, M1, M2) dissolved in a suitable solvent (e.g., DMSO)
-
COX-1 stimulus: Lipopolysaccharide (LPS)
-
COX-2 stimulus: Not applicable for whole blood assay (COX-1 is constitutive)
-
Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) ELISA kits
-
Incubator, centrifuge, and other standard laboratory equipment
Procedure:
-
Preparation of Reagents: Prepare stock solutions of test compounds and dilute to various concentrations. Prepare LPS solution.
-
Incubation for COX-2 Inhibition: Aliquot whole blood into tubes. Add different concentrations of the test compounds and incubate for a specified period (e.g., 1 hour) at 37°C. Add LPS to induce COX-2 expression and prostaglandin synthesis and incubate further (e.g., 24 hours).
-
Incubation for COX-1 Inhibition: Aliquot whole blood into tubes. Add different concentrations of the test compounds and allow the blood to clot at 37°C for a specified time (e.g., 1 hour) to induce COX-1-mediated thromboxane synthesis.
-
Sample Processing: Centrifuge the samples to separate plasma (for PGE2 measurement) or serum (for TXB2 measurement).
-
Quantification: Measure the concentration of PGE2 (as an indicator of COX-2 activity) and TXB2 (as an indicator of COX-1 activity) in the plasma/serum samples using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 and TXB2 production for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the in vivo anti-inflammatory effects of imrecoxib and its metabolites.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Materials:
-
Rodents (e.g., Wistar rats or Swiss mice)
-
Test compounds (imrecoxib, M1, M2)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., indomethacin)
-
1% Carrageenan solution in saline
-
Pletysmometer for paw volume measurement
Procedure:
-
Animal Handling: Acclimatize animals to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into different groups: vehicle control, positive control, and test groups receiving different doses of imrecoxib or its metabolites.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds, vehicle, or positive control orally or via intraperitoneal injection.
-
Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group. Statistical analysis is then performed to evaluate the significance of the anti-inflammatory effect.
Conclusion
References
Technical Guide: 4'-Carboxylic Acid Imrecoxib (CAS Number: 896729-08-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Carboxylic acid imrecoxib, with the Chemical Abstracts Service (CAS) number 896729-08-1, is the major and biologically active metabolite of Imrecoxib, a moderately selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] This document provides a comprehensive overview of the available technical information regarding this metabolite, including its formation, pharmacokinetic profile, and known biological activities. The information presented herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.
Chemical Identity and Metabolism
4'-Carboxylic acid imrecoxib is the final product of the primary metabolic pathway of Imrecoxib. This biotransformation is a two-step oxidative process. Initially, the 4'-methyl group of Imrecoxib is hydroxylated to form the 4'-hydroxymethyl metabolite (M1). Subsequently, this intermediate is further oxidized to yield the 4'-carboxylic acid metabolite, also referred to as M2.[2] In rat liver microsomes, the formation of 4'-Carboxylic acid imrecoxib from its precursor is dependent on NADPH and is primarily catalyzed by the cytochrome P450 enzyme CYP3A.
Metabolic Pathway of Imrecoxib
Caption: Metabolic conversion of Imrecoxib to its primary metabolites.
Quantitative Data
The following tables summarize the available pharmacokinetic data for 4'-Carboxylic acid imrecoxib (M2) in human subjects.
Table 1: Pharmacokinetic Parameters of 4'-Carboxylic Acid Imrecoxib (M2) in Elderly vs. Non-Elderly Subjects
| Parameter | Elderly Subjects | Non-Elderly Subjects |
| Cmax (Peak Plasma Concentration) | Increased by 17% | Baseline |
| AUC0-t (Area Under the Curve) | Increased by 27% | Baseline |
| Data from a study involving a single 100 mg oral dose of Imrecoxib.[2] |
Table 2: Pharmacokinetic Parameters of 4'-Carboxylic Acid Imrecoxib (M2) in Patients with Renal Insufficiency
| Parameter | Renal Insufficiency Group | Healthy Control Group |
| Exposure (AUC) | Markedly Increased | Baseline |
| Clearance (CL) | Noticeably Reduced | Baseline |
| These findings suggest that a dosage adjustment of the parent drug, Imrecoxib, may be necessary for patients with renal impairment. |
Table 3: Steady-State Plasma Trough Concentrations in Knee Osteoarthritis Patients
| Analyte | Mean Plasma Trough Concentration (μg/L) |
| Imrecoxib | 7.10 |
| 4'-Hydroxyimrecoxib (M1) | 9.49 |
| 4'-Carboxyimrecoxib (M2) | 50.91 |
| Data from patients on Imrecoxib therapy for 4 weeks.[3] |
Biological Activity
4'-Carboxylic acid imrecoxib is not an inactive metabolite. Studies have shown that it is a potential inhibitor of cyclooxygenase enzymes with moderate selectivity for COX-1/COX-2.[1] The anti-inflammatory activity of 4'-Carboxylic acid imrecoxib is reported to be comparable to or slightly greater than that of celecoxib. It has also been demonstrated that the anti-inflammatory activities of both the hydroxymethyl (M1) and carboxylic acid (M2) metabolites are equivalent to the parent drug, Imrecoxib.
The anti-inflammatory action of the parent drug, Imrecoxib, is attributed to its inhibition of the COX-2 enzyme, which in turn suppresses the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. While it is plausible that 4'-Carboxylic acid imrecoxib shares this mechanism, direct evidence confirming its action on the COX-2/PGE2 signaling pathway is not yet available in the reviewed literature.
Imrecoxib's Proposed Signaling Pathway
Caption: Inhibition of the COX-2 pathway by the parent drug, Imrecoxib.
Experimental Protocols
Detailed, step-by-step experimental protocols for the chemical synthesis and specific biological assays of 4'-Carboxylic acid imrecoxib are not publicly available in the peer-reviewed literature reviewed for this guide. The following sections provide an overview of the methodologies that have been employed in the study of this metabolite.
Quantification in Human Plasma
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of Imrecoxib, 4'-hydroxymethyl imrecoxib (M1), and 4'-Carboxylic acid imrecoxib (M2) in human plasma. The reported m/z transitions for monitoring are:
-
Imrecoxib: 370.2 → 278.2
-
M1: 386.2 → 278.2
-
M2: 400.2 → 236.2
The sample preparation involved a rapid protein-precipitation clean-up procedure.
Workflow for Pharmacokinetic Analysis
Caption: General workflow for the bioanalysis of 4'-Carboxylic acid imrecoxib.
Conclusion
4'-Carboxylic acid imrecoxib is a significant, biologically active metabolite of Imrecoxib. Its accumulation in plasma, particularly in individuals with renal impairment, underscores the importance of understanding its pharmacological and toxicological profile. While current data indicate that it possesses anti-inflammatory properties comparable to its parent compound, further research is warranted to fully elucidate its specific molecular targets, signaling pathways, and to establish a complete physicochemical and safety profile. The lack of publicly available, detailed protocols for its synthesis and specific biological characterization presents an opportunity for future research to contribute valuable knowledge to the field.
References
- 1. Synthesis and anti-inflammatory activity of the major metabolites of imrecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics and Safety of Imrecoxib, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imrecoxib: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cytochrome P450 Enzymes in the Metabolic Formation of 4'-Carboxylic Acid Imrecoxib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of osteoarthritis.[1] Like many pharmaceuticals, imrecoxib undergoes extensive hepatic metabolism, a critical process that dictates its pharmacokinetic profile and potential for drug-drug interactions. The primary metabolic pathway involves the oxidation of the 4'-methyl group on the p-tolyl moiety, leading to the formation of a 4'-hydroxymethyl metabolite (M1 or M4) and subsequently the major metabolite, 4'-Carboxylic acid imrecoxib (M2).[2] This biotransformation is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. Understanding the specific CYP isoforms involved and their relative contributions is paramount for predicting variability in patient response and ensuring drug safety.
Cytochrome P450-Mediated Metabolism of Imrecoxib
The metabolic cascade from imrecoxib to its carboxylic acid derivative is a two-step oxidative process.
-
Step 1: Hydroxylation of Imrecoxib to 4'-Hydroxymethyl Imrecoxib (M1/M4) The initial and rate-limiting step is the hydroxylation of the benzylic carbon of imrecoxib. In vitro studies utilizing recombinant human CYP enzymes have identified three key isoforms responsible for this reaction: CYP2C9, CYP2D6, and CYP3A4.[3] CYP2C9 is the principal enzyme, accounting for the majority of this metabolic conversion.[4]
-
Step 2: Oxidation of 4'-Hydroxymethyl Imrecoxib to 4'-Carboxylic Acid Imrecoxib (M2) The intermediate metabolite, 4'-hydroxymethyl imrecoxib, is further oxidized to form the stable and major circulating metabolite, 4'-Carboxylic acid imrecoxib.[3] This subsequent oxidation is also catalyzed by CYP enzymes. Studies have shown that this reaction is dependent on rat liver microsomes and NADPH.[5] Research in rat liver microsomes points to CYP3A as the main catalyst for this transformation.[5]
Quantitative Contribution of CYP Isoforms
The relative contributions of the major CYP isoforms to the initial hydroxylation of imrecoxib have been quantified. This data is crucial for predicting the impact of genetic polymorphisms (e.g., in CYP2C9) or co-administration of CYP-inhibiting or -inducing drugs on imrecoxib's clearance.
| CYP Isoform | Relative Contribution to Imrecoxib Hydroxylation (%) | Reference(s) |
| CYP2C9 | 62.5 | [4] |
| CYP2D6 | 21.1 | [4] |
| CYP3A4 | 16.4 | [4] |
Table 1: Relative contribution of human CYP450 isoforms to the formation of 4'-hydroxymethyl imrecoxib.
Enzyme kinetic studies in rat liver microsomes for the formation of 4'-Carboxylic acid imrecoxib (M2) from its precursor (M4) have demonstrated that the process follows Michaelis-Menten kinetics.[5][6]
| Microsome Source | Apparent Km (µmol/L) | Vmax (pmol/min per mg protein) | Reference(s) |
| Untreated Rat Liver | 178.2 ± 19.3 | 7.7 ± 0.3 | [6] |
| Dexamethasone-induced Rat Liver | 187.0 ± 12.5 | 233.6 ± 7.1 | [6] |
Table 2: Michaelis-Menten parameters for the formation of M2 from M4 in rat liver microsomes.
Experimental Protocols for CYP Reaction Phenotyping
Identifying the enzymes responsible for a drug's metabolism, a process known as reaction phenotyping, is a cornerstone of preclinical drug development.[7] The following are detailed methodologies for the key experiments used to elucidate the role of CYP enzymes in imrecoxib metabolism.
In Vitro Metabolism with Human Liver Microsomes (HLM)
This assay provides a general assessment of a compound's metabolic stability and identifies the primary metabolites in a system that contains a full complement of CYP enzymes.[8]
-
Objective: To determine the rate of imrecoxib depletion and metabolite formation in a pooled human liver microsomal system.
-
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Imrecoxib stock solution (in a suitable organic solvent like acetonitrile or DMSO)[9]
-
Potassium phosphate buffer (100 mM, pH 7.4)[9]
-
Magnesium chloride (MgCl₂)[9]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution[9]
-
Acetonitrile (or other suitable organic solvent) with an internal standard for reaction quenching.
-
Incubator/shaking water bath set to 37°C.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare an incubation mixture containing HLMs, phosphate buffer, and MgCl₂. Pre-warm the mixture at 37°C for 5-10 minutes.
-
Add imrecoxib to the mixture at the desired final concentration (typically 1-10 µM).[8]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control.[9]
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding a volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining imrecoxib and the formed 4'-hydroxymethyl and 4'-Carboxylic acid metabolites.
-
Metabolism Studies with Recombinant Human CYPs (rCYPs)
This approach uses specific, individually expressed CYP enzymes to definitively identify which isoforms are capable of metabolizing the drug.[10]
-
Objective: To screen a panel of rCYP isoforms for their ability to metabolize imrecoxib.
-
Materials:
-
Commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase.[10]
-
Other reagents as listed in the HLM protocol.
-
-
Procedure:
-
For each CYP isoform, prepare a separate incubation mixture containing the specific rCYP, buffer, MgCl₂, and imrecoxib.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed period (e.g., 60 minutes) at 37°C.
-
Terminate the reactions and process the samples as described in the HLM protocol.
-
Analyze the samples by LC-MS/MS to detect the formation of metabolites. The isoforms that produce metabolites are identified as contributing to the drug's metabolism.
-
CYP Inhibition Assays with Selective Chemical Inhibitors
This method complements the rCYP approach by using known, isoform-selective chemical inhibitors in an HLM incubation to infer the contribution of each CYP.[10]
-
Objective: To determine the extent to which selective CYP inhibitors block the metabolism of imrecoxib in HLMs.
-
Materials:
-
Reagents for the HLM assay.
-
Stock solutions of selective CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, sulfaphenazole for CYP2C9).
-
-
Procedure:
-
Set up HLM incubations as previously described.
-
For each inhibitor, add it to the incubation mixture prior to the addition of imrecoxib. A control incubation with no inhibitor is also required.
-
Pre-incubate the microsomes with the inhibitor for a short period (e.g., 10-15 minutes) to allow for binding to the enzyme.
-
Add imrecoxib and initiate the reaction with NADPH.
-
Incubate for a fixed time, then quench and process the samples.
-
Analyze by LC-MS/MS. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates that the corresponding CYP isoform plays a role in the metabolism.
-
Visualizations
Metabolic Pathway of Imrecoxib
Caption: Metabolic activation pathway of imrecoxib.
Experimental Workflow for CYP Reaction Phenotyping
Caption: Workflow for identifying drug-metabolizing CYP enzymes.
References
- 1. What is the mechanism of Imrecoxib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Pharmacokinetics and Safety of Imrecoxib, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of 4'-carboxyl acid metabolite of imrecoxib by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Effects of 4'-Carboxylic Acid Imrecoxib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imrecoxib is a moderately selective cyclooxygenase-2 (COX-2) inhibitor developed for the treatment of inflammation, primarily in osteoarthritis.[1][2] Its anti-inflammatory effects are largely mediated through the inhibition of prostaglandin synthesis. Clinical and preclinical data indicate that the pharmacological activity of imrecoxib is significantly influenced by its major metabolites.[3][4] This guide focuses on the principal active metabolite, 4'-Carboxylic acid imrecoxib (M2) , which exhibits potent anti-inflammatory properties and circulates at substantially higher concentrations in plasma than the parent drug, suggesting it is a key contributor to the overall therapeutic effect.[2] While specific in vitro inhibitory concentrations for M2 are not publicly detailed in the reviewed literature, its in vivo activity is reported to be comparable to or slightly greater than celecoxib.[3] This document provides a comprehensive overview of the mechanism of action, metabolic pathways, quantitative anti-inflammatory data of the parent compound, and detailed experimental protocols relevant to the study of imrecoxib and its metabolites.
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism underlying the anti-inflammatory effects of imrecoxib and its active metabolites is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1]
-
COX-1 vs. COX-2: The cyclooxygenase enzyme exists in two main isoforms. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and regulating platelet aggregation.[5] In contrast, the COX-2 isoform is typically induced at sites of inflammation by stimuli such as cytokines and endotoxins.[5]
-
Inflammatory Cascade: Upon induction, COX-2 catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is the precursor to a variety of pro-inflammatory prostaglandins (e.g., PGE2) that cause vasodilation, increase vascular permeability, and potentiate pain and edema.[1]
-
Therapeutic Effect: By selectively inhibiting COX-2, imrecoxib and its metabolites reduce the synthesis of these pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating pain and swelling with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]
Caption: The COX-2 signaling pathway and point of inhibition.
Metabolism to 4'-Carboxylic Acid Imrecoxib (M2)
Imrecoxib undergoes extensive hepatic metabolism following oral administration. The primary pathway involves oxidation of the p-tolyl group, leading to the formation of two major active metabolites: 4'-hydroxymethyl imrecoxib (M1) and the subsequent, more stable 4'-Carboxylic acid imrecoxib (M2).[6] This biotransformation is critical, as M2 is found at concentrations approximately eight times higher than the parent drug in plasma, making it a major driver of the sustained anti-inflammatory effect.[4]
Caption: Metabolic pathway of imrecoxib to its active metabolites.
Quantitative Anti-inflammatory Data
While specific IC50 values for 4'-Carboxylic acid imrecoxib are not available in the reviewed literature, the data for the parent compound, imrecoxib, establishes its moderately selective COX-2 inhibitory profile. The in vivo activity of the M2 metabolite has been reported to be equal to or slightly higher than that of celecoxib.[3]
Table 1: In Vitro Cyclooxygenase Inhibition
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Assay Method | Reference(s) |
| Imrecoxib | 115 ± 28 | 18 ± 4 | 6.39 | Whole Cell (Murine Macrophage) | [1] |
| Celecoxib | 7,600 | 530 | 14.3 | Human Whole Blood | [7][8] |
| Celecoxib | 40 | - | - | Recombinant Human Enzyme | [9] |
Note: IC50 values can vary significantly based on the assay system (e.g., purified enzyme vs. whole blood). The data presented is for comparative context.
Table 2: In Vivo Anti-inflammatory Activity of Imrecoxib
| Animal Model | Species | Doses Administered (i.g.) | Outcome | Reference(s) |
| Carrageenan-Induced Acute Paw Edema | Rat | 5, 10, and 20 mg/kg | Effective inhibition of edema at all doses. | [1] |
| Adjuvant-Induced Chronic Arthritis | Rat | 10 and 20 mg/kg/day | Effective inhibition of chronic inflammation at both doses. | [1] |
Experimental Protocols
Protocol: In Vitro Whole Blood COX Inhibition Assay
This protocol is a representative method for determining the COX-1/COX-2 selectivity of a test compound like 4'-Carboxylic acid imrecoxib.
Objective: To measure the concentration-dependent inhibition of COX-1 (from platelets) and COX-2 (from LPS-stimulated monocytes) in a human whole blood matrix.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., Heparin).
-
Test compound (4'-Carboxylic acid imrecoxib) and reference compounds (e.g., Celecoxib) dissolved in DMSO.
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate Buffered Saline (PBS).
-
Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
-
Incubator, centrifuge, microplate reader.
Methodology:
Part A: COX-1 Inhibition Assay (TXB2 Measurement)
-
Aliquot 500 µL of heparinized whole blood into microcentrifuge tubes.
-
Add 2 µL of the test compound at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle (DMSO).
-
Incubate the tubes at 37°C for 30 minutes to allow for drug-enzyme interaction.
-
Allow the blood to clot by incubating for 60 minutes at 37°C. This triggers platelet activation and COX-1-mediated TXB2 production.
-
Stop the reaction by placing tubes on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and measure the TXB2 concentration using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition relative to the vehicle control and determine the IC50 value.
Part B: COX-2 Inhibition Assay (PGE2 Measurement)
-
Aliquot 500 µL of heparinized whole blood into microcentrifuge tubes.
-
Add 2 µL of the test compound at various concentrations or vehicle (DMSO).
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.
-
Incubate the tubes for 24 hours at 37°C in a CO2 incubator.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the PGE2 concentration using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition relative to the LPS-only control and determine the IC50 value.
Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard preclinical model for evaluating the acute anti-inflammatory activity of a compound.
Objective: To assess the ability of 4'-Carboxylic acid imrecoxib to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Test compound (4'-Carboxylic acid imrecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Carrageenan (1% w/v in sterile saline).
-
Plethysmometer or digital calipers.
-
Oral gavage needles.
Methodology:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (e.g., 4'-Carboxylic acid imrecoxib at 5, 10, 20 mg/kg).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V0).
-
Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume (Vt) at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
Calculate the edema volume (ΔV = Vt - V0) for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
The anti-inflammatory efficacy of imrecoxib is firmly rooted in its function as a moderately selective COX-2 inhibitor. A critical aspect of its pharmacology is its biotransformation into the highly active and abundant metabolite, 4'-Carboxylic acid imrecoxib (M2). The significantly higher plasma concentration and sustained presence of M2 compared to the parent drug strongly indicate that it is the primary entity responsible for the clinical anti-inflammatory effects observed with imrecoxib administration. While direct comparative in vitro data for M2 is limited in accessible literature, its potent in vivo activity, comparable to established COX-2 inhibitors, underscores its therapeutic importance. Future research focusing on the direct quantification of M2's inhibitory constants will further elucidate its precise contribution to the favorable efficacy and safety profile of imrecoxib.
References
- 1. researchgate.net [researchgate.net]
- 2. Imrecoxib: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of the major metabolites of imrecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of effect of Imrecoxib, an innovative and moderate COX-2 inhibitor, on pharmacokinetics and pharmacodynamics of warfarin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
Preliminary In Vitro Studies of 4'-Carboxyimrecoxib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro characteristics of 4'-carboxyimrecoxib, a principal active metabolite of the selective cyclooxygenase-2 (COX-2) inhibitor, imrecoxib. While direct and extensive in vitro studies on 4'-carboxyimrecoxib are not widely published, this document synthesizes available data on its formation, relative activity, and the established methodologies for evaluating compounds of this class. This guide is intended to serve as a foundational resource for researchers engaged in the study of NSAIDs, COX-2 inhibitors, and drug metabolism.
Introduction
Imrecoxib is a moderately selective COX-2 inhibitor developed for the management of pain and inflammation, particularly in osteoarthritis.[1][2] Upon administration, imrecoxib undergoes extensive metabolism, leading to the formation of several metabolites. Among these, 4'-carboxyimrecoxib (also referred to as M2) has been identified as a major circulating metabolite with significant plasma exposure, even higher than the parent drug, imrecoxib.[3][4] Crucially, 4'-carboxyimrecoxib retains anti-inflammatory activity, contributing to the overall therapeutic effect of imrecoxib.[4] Understanding the in vitro profile of this key metabolite is essential for a complete characterization of imrecoxib's mechanism of action and for guiding further drug development efforts.
Metabolic Pathway and Formation
4'-Carboxyimrecoxib is the final product of the primary oxidative metabolism of imrecoxib. The metabolic cascade is a two-step process primarily occurring in the liver.
-
Hydroxylation: Imrecoxib is first hydroxylated at the benzylic carbon of the 4'-methyl group to form the hydroxymethyl metabolite, 4'-hydroxyimrecoxib (M1). This initial step is primarily mediated by cytochrome P450 enzymes, including CYP3A4 and CYP2D6.[3][5]
-
Oxidation: The intermediate metabolite, 4'-hydroxyimrecoxib (M1), is subsequently oxidized to the corresponding carboxylic acid, forming 4'-carboxyimrecoxib (M2). This oxidation is catalyzed by enzymes such as CYP3A4, CYP2D6, and cytosolic aldehyde oxidase.[3]
The metabolic conversion of imrecoxib to its carboxylated form is a critical aspect of its pharmacokinetic profile.
In Vitro COX Inhibition Data
Quantitative in vitro data for 4'-carboxyimrecoxib is limited. However, its activity has been characterized relative to its parent compound, imrecoxib. The inhibitory activity of 4'-carboxyimrecoxib is reported to be approximately 4.39% of that of imrecoxib.[4] The IC50 values for imrecoxib were determined using a whole cell assay with murine peritoneal macrophages.[6]
Based on this relative activity, estimated IC50 values for 4'-carboxyimrecoxib can be calculated.
| Compound | COX-1 IC50 (nmol/L) | COX-2 IC50 (nmol/L) | Selectivity Index (COX-1/COX-2) |
| Imrecoxib | 115 ± 28[6] | 18 ± 4[6] | ~6.39[5] |
| 4'-Carboxyimrecoxib (M2) | ~2620 (Calculated) | ~410 (Calculated) | ~6.39 (Calculated) |
Note: The IC50 values for 4'-carboxyimrecoxib are estimations derived from the reported relative activity and should be confirmed by direct experimental analysis.
Core Signaling Pathway
As a cyclooxygenase inhibitor, the primary mechanism of action of 4'-carboxyimrecoxib involves the inhibition of the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[7]
-
Inflammatory Stimuli: Signals such as lipopolysaccharide (LPS) or cytokines induce the expression of the COX-2 enzyme.
-
Arachidonic Acid Release: Phospholipase A2 is activated, releasing arachidonic acid from the cell membrane.
-
COX-2 Catalysis: COX-2 catalyzes the conversion of arachidonic acid into Prostaglandin H2 (PGH2).
-
Prostaglandin Synthesis: PGH2 is further converted by various synthases into a range of pro-inflammatory prostaglandins (e.g., PGE2).
-
Inhibition: 4'-carboxyimrecoxib, like its parent compound, selectively inhibits the catalytic activity of COX-2, thereby blocking the synthesis of these pro-inflammatory mediators.
Experimental Protocols
While specific protocols for 4'-carboxyimrecoxib are not published, the following represents a standard methodology for assessing COX-1 and COX-2 inhibition in vitro, based on the whole-cell assay method used for the parent compound, imrecoxib.[6]
Whole-Cell Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in a cellular context.
Materials:
-
Murine peritoneal macrophages or a human monocyte cell line (e.g., U937).[6]
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Calcimycin (A23187) for COX-1 stimulation.
-
Test compound (4'-carboxyimrecoxib) and reference inhibitor (e.g., celecoxib).
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Culture and Plating:
-
Culture macrophages or U937 cells under standard conditions.
-
Seed cells into 24-well plates at an appropriate density and allow them to adhere overnight.
-
-
COX-2 Inhibition Assay:
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Induce COX-2 expression by adding LPS (e.g., 10 µg/mL) to the wells.
-
Incubate for 24 hours to allow for COX-2 expression and PGE2 production.
-
Collect the supernatant for analysis.
-
-
COX-1 Inhibition Assay:
-
Wash the cells with PBS.
-
Add fresh serum-free media containing various concentrations of the test compound.
-
Incubate for 15 minutes.
-
Stimulate COX-1 activity by adding a calcium ionophore like calcimycin.
-
Incubate for 30 minutes.
-
Collect the supernatant for analysis.
-
-
Quantification of Prostanoids:
-
Measure the concentration of PGE2 in the supernatant from the COX-2 assay using a specific EIA kit.
-
Measure the concentration of TXB2 (a stable metabolite of the COX-1 product TXA2) in the supernatant from the COX-1 assay using a specific EIA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 and TXB2 production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the log concentration of the test compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.
-
Conclusion
4'-Carboxyimrecoxib is a pharmacologically relevant active metabolite of imrecoxib. Although it is a less potent COX inhibitor than its parent compound, its significantly higher plasma concentration suggests it plays a role in the overall anti-inflammatory effect of imrecoxib therapy.[7] This guide provides a summary of the current understanding of its in vitro properties and outlines the standard methodologies required for its further investigation. Direct experimental determination of the IC50 values for 4'-carboxyimrecoxib is a necessary next step for a more precise characterization of its activity and selectivity profile.
References
- 1. Synthesis and anti-inflammatory activity of the major metabolites of imrecoxib [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and excretion of imrecoxib in rat | Semantic Scholar [semanticscholar.org]
- 3. Differences in the In Vivo and In Vitro Metabolism of Imrecoxib in Humans: Formation of the Rate-Limiting Aldehyde Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imrecoxib: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imrecoxib: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Metabolic Pathway of Imrecoxib
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imrecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is primarily utilized for alleviating the symptoms of osteoarthritis.[1] Its clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, particularly its extensive hepatic metabolism. This document provides a comprehensive technical overview of the metabolic pathway of imrecoxib, detailing the biotransformation processes, the enzymes involved, and the key metabolites generated. It consolidates quantitative pharmacokinetic data, outlines the experimental protocols used for its characterization, and presents visual diagrams of the metabolic cascade and associated workflows to support further research and development.
Core Metabolic Pathway
Imrecoxib undergoes extensive metabolism primarily in the liver following oral administration, with less than 2% of the parent drug excreted unchanged.[2][3] The primary metabolic route involves the oxidation of the 4'-methyl group on the phenyl ring.[2][3]
The process occurs in a stepwise manner:
-
Hydroxylation: The parent drug, imrecoxib (M0), is first oxidized to its 4'-hydroxymethyl metabolite.[2][4] This metabolite is referred to as M1 in human studies and M4 in rat studies.[4][5]
-
Aldehyde Intermediate Formation: M1 is subsequently oxidized to a rate-limiting aldehyde intermediate (M-CHO).[4]
-
Carboxylic Acid Formation: The aldehyde intermediate is rapidly oxidized to the final major metabolite, 4'-carboxylic acid imrecoxib (M2).[2][4]
In human plasma, the carboxylic acid metabolite (M2) is the most abundant circulating component, with exposure levels significantly higher than the parent drug (M0) and the hydroxymethyl metabolite (M1).[4] Both M1 and M2 possess anti-inflammatory properties and exhibit moderate COX-1/COX-2 selectivity.[4][5] In addition to these primary transformations, further metabolism, including the formation of glucuronide conjugates of the metabolites, has been observed.[2][3]
Enzymology of Imrecoxib Metabolism
The biotransformation of imrecoxib is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system.[1][6] The initial hydroxylation step is mediated by multiple CYP isoforms:
The subsequent oxidation of the aldehyde intermediate (M-CHO) to the carboxylic acid metabolite (M2) involves not only CYP3A4 and CYP2D6 but also cytosolic aldehyde oxidase.[4] A notable discrepancy exists between in vitro and in vivo metabolic data; the formation of M2 is limited in static in vitro experiments.[4] This is attributed to the competing and rapid reduction of the M-CHO intermediate back to M1 by NADPH-dependent reductases present in human liver microsomes and cytosols.[4]
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of imrecoxib and its primary metabolites have been characterized in various human populations. The data highlights the extensive conversion of the parent drug into its metabolites.
Table 1: Pharmacokinetic Parameters of Imrecoxib (M0), M1, and M2
| Analyte | Population | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Tmax (h) |
|---|---|---|---|---|
| Imrecoxib (M0) | Non-elderly Healthy | Data not specified | Data not specified | ~2.0 |
| Elderly Healthy | Cmax increased by 39%¹ | AUC increased by 34%¹ | ~2.0 | |
| Renal Insufficiency | 59% of healthy controls | 70% of healthy controls | Not specified | |
| Metabolite M1 | Non-elderly Healthy | Data not specified | Data not specified | Not specified |
| Elderly Healthy | Cmax increased by 21%¹ | AUC increased by 13%¹ | Not specified | |
| Metabolite M2 | Non-elderly Healthy | Data not specified | Data not specified | Not specified |
| Elderly Healthy | Cmax increased by 17%¹ | AUC increased by 27%¹ | Not specified | |
| Renal Insufficiency | Markedly increased | Markedly increased | Not specified |
¹Compared to non-elderly subjects. Data sourced from references[8][9][10].
Table 2: Cytochrome P450 Isoform Contribution to Imrecoxib Metabolism
| Enzyme | Contribution (%) |
|---|---|
| CYP2C9 | 62.5 |
| CYP2D6 | 21.1 |
| CYP3A4 | 16.4 |
Data sourced from references[1][6][7].
Experimental Protocols
The characterization of imrecoxib's metabolic pathway has been accomplished through a combination of in vivo pharmacokinetic studies and in vitro enzymatic assays.
In Vivo Pharmacokinetic Study Protocol
A typical clinical study to assess the pharmacokinetics of imrecoxib involves a single-center, open-label design.[9]
-
Subject Recruitment: Healthy adult volunteers (e.g., non-elderly and elderly) or specific patient populations (e.g., with renal or hepatic impairment) are enrolled.[9][10] Subjects undergo screening, including physical examinations and clinical laboratory tests, to ensure they meet inclusion criteria.[9]
-
Drug Administration: Following an overnight fast, subjects receive a single oral dose of 100 mg imrecoxib.[9]
-
Blood Sampling: Venous blood samples are collected in EDTA-containing tubes at predefined time points, typically pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.[9]
-
Plasma Preparation: Blood samples are centrifuged (e.g., 3000 rpm for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma. The resulting plasma is stored at -70°C until analysis.[9]
-
Bioanalysis: Plasma concentrations of imrecoxib and its metabolites are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).[10]
In Vitro Metabolism Protocol
In vitro studies are crucial for identifying the specific enzymes responsible for metabolism.
-
Incubation System: Recombinant human CYP enzymes, human liver microsomes (HLM), and human liver cytosols (HLC) are used as enzyme sources.[4]
-
Substrate Incubation: Imrecoxib or its metabolite M1 is incubated with the enzyme source in the presence of necessary cofactors (e.g., NADPH).[4]
-
Inhibitor Studies: To confirm the role of specific CYP isoforms, selective chemical inhibitors (e.g., fluconazole for CYP2C9) are co-incubated with imrecoxib.[4][7]
-
Metabolite Identification and Quantification: The reaction is quenched, and the mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.[4]
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of imrecoxib and its metabolites in biological matrices.[11][12]
-
Sample Preparation: A simple protein precipitation method is typically employed. An aliquot of plasma is mixed with a solvent like acetonitrile, containing an internal standard (e.g., agomelatine), to precipitate proteins.[9][11] After vortexing and centrifugation, the supernatant is collected for injection.[9]
-
Chromatographic Separation: Separation is achieved on a reverse-phase C18 column (e.g., Welch Ultimate XB C18, 2.1 mm × 50 mm, 5 μm) using a gradient elution with a mobile phase consisting of acetonitrile and an aqueous solution with a modifier like formic acid or ammonium acetate.[11][12]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ionization, multiple reaction monitoring (MRM) mode is used for detection.[11]
Table 3: Example LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Imrecoxib (M0) | 370.1 / 370.2 | 236.1 / 278.2 |
| Metabolite M1 | 386.4 / 386.2 | 326.4 / 278.2 |
| Metabolite M2 | 400.3 / 400.2 | 236.0 / 236.2 |
| Agomelatine (IS) | 244.2 | 185.1 |
Data sourced from references[9][11][12].
Mandatory Visualizations
The following diagrams illustrate the core metabolic pathway and associated experimental workflows.
Caption: The primary metabolic pathway of imrecoxib in humans.
Caption: Workflow for a typical human pharmacokinetic study of imrecoxib.
Caption: Competing pathways explaining imrecoxib metabolism differences.
References
- 1. dovepress.com [dovepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Metabolism and excretion of imrecoxib in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-inflammatory activity of the major metabolites of imrecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imrecoxib: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparative Pharmacokinetics and Safety of Imrecoxib, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic study of imrecoxib in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scitechjournals.com [scitechjournals.com]
- 12. Simultaneous determination of imrecoxib and its two active metabolites in plasma of hepatic impairment patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical and Biological Profile of 4'-Carboxylic Acid Imrecoxib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4'-Carboxylic acid imrecoxib, the major active metabolite of the selective cyclooxygenase-2 (COX-2) inhibitor, imrecoxib. This document elucidates the chemical structure, physicochemical properties, and biological activity of this metabolite, referred to as M2. Detailed methodologies for its synthesis and for assays determining its biological function are presented. Furthermore, this guide includes visualizations of its metabolic generation and its mechanism of action within the inflammatory signaling cascade.
Chemical Identity and Physicochemical Properties
4'-Carboxylic acid imrecoxib (M2) is the product of the oxidative metabolism of imrecoxib, where the 4'-methyl group of the p-tolyl moiety is converted to a carboxylic acid. This biotransformation has significant implications for the compound's pharmacokinetic profile and contributes to the overall anti-inflammatory effect of the parent drug.
Chemical Structure and Identifiers
The chemical structure and identifying information for 4'-Carboxylic acid imrecoxib are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2-[4-[3-(4-methylsulfonylphenyl)-5-oxo-1-propyl-2H-pyrrol-4-yl]phenyl]acetic acid |
| Synonyms | Imrecoxib metabolite M2, 4'-Carboxyimrecoxib |
| CAS Number | 896729-08-1[1] |
| Molecular Formula | C₂₁H₂₁NO₅S |
| Canonical SMILES | CCCN1CC(=C(C1=O)C2=CC=C(C=C2)CC(=O)O)C3=CC=C(C=C3)S(=O)(=O)C |
Physicochemical Data
The key physicochemical properties of 4'-Carboxylic acid imrecoxib are presented in the following table, providing a comparison with its parent compound, imrecoxib.
| Property | 4'-Carboxylic acid imrecoxib (M2) | Imrecoxib (Parent Drug) |
| Molecular Weight | 399.46 g/mol | 369.48 g/mol [2] |
| Predicted pKa | 4.19 ± 0.10 | Not Available |
| Appearance | Powder[3] | Powder[2] |
| Solubility | Soluble in DMSO[2] | Soluble in DMSO[2] |
Biological Activity and Pharmacokinetics
4'-Carboxylic acid imrecoxib retains biological activity as a COX inhibitor and is the most abundant circulating metabolite of imrecoxib in humans.
In Vitro COX Inhibition
Both imrecoxib and its metabolite M2 exhibit inhibitory activity against cyclooxygenase enzymes. Imrecoxib is a moderately selective COX-2 inhibitor.[4][5] While direct IC₅₀ values for M2 are not widely published, its inhibitory activity against COX-2 has been reported to be approximately 4.39% of that of the parent drug.[6] Both the parent drug and its M1 (hydroxymethyl) and M2 metabolites are described as having moderate COX-1/COX-2 selectivity.[6]
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| Imrecoxib | 115 ± 28[4][5][7] | 18 ± 4[4][5][7] | 6.39[8] |
| 4'-Carboxylic acid imrecoxib (M2) | Data not available | ~410 (estimated) | Moderately selective[6] |
Estimation for M2 is calculated based on the reported activity being 4.39% of imrecoxib's COX-2 inhibition.
Pharmacokinetic Profile
Following oral administration of imrecoxib, 4'-carboxylic acid imrecoxib (M2) is the major circulating metabolite. Its plasma concentration has been suggested as a potential predictor of clinical efficacy in the treatment of knee osteoarthritis.[8]
| Parameter | Imrecoxib (Parent) | 4'-Hydroxyimrecoxib (M1) | 4'-Carboxylic acid imrecoxib (M2) |
| Mean Plasma Steady-State Trough Concentration (µg/L) | 7.10[8] | 9.49[8] | 50.91[8] |
Experimental Protocols
This section outlines the methodologies for the synthesis of 4'-Carboxylic acid imrecoxib and for the in vitro evaluation of COX-1 and COX-2 inhibition.
Synthesis of 4'-Carboxylic Acid Imrecoxib (M2)
-
Synthesis of Imrecoxib: A common route involves the reaction of a p-toluene acetyl halide with propylamine, followed by a reaction with p-methylsulfonyl chloroacetophenone under alkaline conditions, and subsequent cyclization to form the pyrrolinone core of imrecoxib.[9]
-
Oxidation to 4'-Hydroxymethyl Imrecoxib (M4): The 4'-methyl group of imrecoxib can be oxidized to a hydroxymethyl group using appropriate oxidizing agents.
-
Oxidation to 4'-Carboxylic Acid Imrecoxib (M2): The 4'-hydroxymethyl group of M4 is further oxidized to a carboxylic acid to yield the final product, M2. This step can be accomplished using a variety of oxidizing agents, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid).
A publication by Feng et al. (2009) describes the preparation of metabolites M2 and M4, and researchers are directed to this source for more specific details.[3]
In Vitro COX Inhibition Assay (Whole-Cell Assay)
The inhibitory activity of 4'-Carboxylic acid imrecoxib on COX-1 and COX-2 can be determined using a whole-cell assay with murine peritoneal macrophages, as has been described for the parent compound, imrecoxib.[5]
-
Cell Culture and Induction: Murine peritoneal macrophages are harvested and cultured.
-
COX-1 Activity Measurement: To measure COX-1 activity, the cells are stimulated with calcimycin (A23187) to induce the release of arachidonic acid, which is then metabolized by the constitutively expressed COX-1.
-
COX-2 Activity Measurement: To measure COX-2 activity, the cells are pre-treated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme, followed by stimulation with calcimycin.
-
Inhibition Assay: The test compound (4'-Carboxylic acid imrecoxib) at various concentrations is pre-incubated with the cells before the addition of the stimulus (calcimycin).
-
Quantification of Prostaglandins: The concentration of a specific prostaglandin, such as prostaglandin E₂ (PGE₂), in the cell supernatant is quantified using a suitable method, for example, an enzyme-linked immunosorbent assay (ELISA).
-
IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of prostaglandin production (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to 4'-Carboxylic acid imrecoxib.
Metabolic Pathway of Imrecoxib
Caption: Metabolic oxidation of imrecoxib to its primary metabolites.
COX-2 Signaling Pathway and Inhibition
Caption: Inhibition of the COX-2 pathway by 4'-Carboxylic acid imrecoxib.
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for determining the IC₅₀ of M2 on COX enzymes.
Conclusion
4'-Carboxylic acid imrecoxib is a pharmacologically important metabolite of imrecoxib, contributing to its overall therapeutic effect. Its higher plasma concentration compared to the parent drug underscores the necessity of understanding its distinct chemical and biological properties. While further research is needed to fully elucidate its COX-1 inhibitory profile and to develop standardized synthesis protocols, the available data indicate that it is a moderately selective COX-2 inhibitor. This technical guide serves as a comprehensive resource for professionals in the field of drug development and inflammation research.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Pharmacokinetics and Safety of Imrecoxib, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4'-Carboxylic Acid Imrecoxib Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. The study of its metabolic fate is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. The major metabolite of imrecoxib is 4'-Carboxylic acid imrecoxib, also known as M2. It is formed in vivo via the oxidation of the 4'-methyl group of the parent drug.[1][2] The synthesis of this metabolite as a reference standard is essential for its quantification in biological samples during preclinical and clinical development.
This document provides a detailed protocol for the chemical synthesis of 4'-Carboxylic acid imrecoxib, intended for use as an analytical standard. The proposed synthesis pathway involves the oxidation of the benzylic methyl group of imrecoxib.
Proposed Synthesis Pathway
The synthesis of 4'-Carboxylic acid imrecoxib can be achieved through the oxidation of the commercially available imrecoxib. A common and effective method for the oxidation of an aryl methyl group to a carboxylic acid is the use of a strong oxidizing agent such as potassium permanganate (KMnO4) in a basic solution, followed by acidification.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Imrecoxib | ≥98% | Commercially Available |
| Potassium Permanganate (KMnO4) | ACS Reagent Grade | Standard Chemical Supplier |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Standard Chemical Supplier |
| Hydrochloric Acid (HCl) | 37% w/w, ACS Reagent Grade | Standard Chemical Supplier |
| Dichloromethane (CH2Cl2) | HPLC Grade | Standard Chemical Supplier |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Chemical Supplier |
| Hexanes | HPLC Grade | Standard Chemical Supplier |
| Sodium Sulfite (Na2SO3) | ACS Reagent Grade | Standard Chemical Supplier |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Reagent Grade | Standard Chemical Supplier |
| Deionized Water | Type 1 | In-house |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imrecoxib (1.0 g, 2.71 mmol) in a 1% aqueous solution of sodium hydroxide (50 mL).
-
Oxidation: Gently heat the solution to 80°C. To the stirred solution, add potassium permanganate (2.56 g, 16.26 mmol) in small portions over a period of 1 hour.
-
Reaction Monitoring: The reaction mixture will turn from a purple to a brown suspension as the permanganate is consumed. The reaction is typically complete after 4-6 hours of stirring at 80°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 ethyl acetate/hexanes with a few drops of acetic acid.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide remains.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of deionized water.
-
Acidification: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 4'-Carboxylic acid imrecoxib will form.
-
Isolation: Collect the white precipitate by vacuum filtration and wash with cold deionized water.
-
Drying and Purification: Dry the crude product in a vacuum oven at 50°C. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.
Data Presentation
Table 1: Summary of Synthesis and Characterization Data
| Parameter | Value |
| Starting Material | Imrecoxib |
| Molecular Formula | C21H23NO3S |
| Molecular Weight | 369.48 g/mol |
| Final Product | 4'-Carboxylic acid imrecoxib |
| Molecular Formula | C21H21NO5S |
| Molecular Weight | 399.46 g/mol |
| Theoretical Yield | 1.08 g |
| Actual Yield | (To be determined experimentally) |
| Appearance | White to off-white solid |
| Melting Point | (To be determined experimentally) |
| Purity (by HPLC) | >98% |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry (m/z) | [M+H]⁺ = 400.1 |
Visualization of the Experimental Workflow
Caption: Synthetic workflow for 4'-Carboxylic acid imrecoxib.
References
Application Note: In Vitro COX Inhibition Assay for 4'-Carboxylic Acid Imrecoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imrecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[][2][3] The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4] While COX-1 is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is elevated during inflammation.[4][5] Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Imrecoxib is metabolized in vivo to several metabolites, with 4'-Carboxylic acid imrecoxib (also known as M2) being a major metabolite.[6][7][8][9] Early studies have indicated that this metabolite is also a potential cyclooxygenase inhibitor with moderate COX-1/COX-2 selectivity and possesses anti-inflammatory activity comparable to or slightly greater than celecoxib in vivo.[10] This application note provides a detailed protocol for determining the in vitro inhibitory activity of 4'-Carboxylic acid imrecoxib against COX-1 and COX-2 enzymes using a fluorometric assay. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which is crucial for characterizing its pharmacological profile.
Principle of the Assay
The in vitro COX inhibition assay is based on the measurement of the peroxidase activity of the COX enzyme. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). This intermediate is then reduced by a probe to produce a fluorescent product. The rate of fluorescence development is proportional to the COX activity. By measuring the fluorescence in the presence of an inhibitor, the degree of inhibition can be calculated.
Data Presentation
The inhibitory activity of a compound is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of a compound for COX-2 over COX-1 can be expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Imrecoxib | 115[2][3][6][11] | 18[2][3][6][11] | 6.39[11] |
| 4'-Carboxylic acid imrecoxib | To be determined | To be determined | To be determined |
| Celecoxib (Reference) | ~1500 - 3200 | ~30 - 40 | ~30 - 106 |
Note: Celecoxib values are approximate and can vary based on assay conditions.
Experimental Protocols
This protocol is adapted from commercially available fluorometric COX inhibitor screening assay kits.[4][5][12][13]
Materials and Reagents
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
4'-Carboxylic acid imrecoxib (test compound)
-
Imrecoxib (parent compound, optional control)
-
Celecoxib (selective COX-2 inhibitor, reference control)
-
SC-560 (selective COX-1 inhibitor, reference control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well black microplates
-
Fluorometric microplate reader with excitation/emission wavelengths of ~535/587 nm
Preparation of Reagents
-
Assay Buffer: Prepare the assay buffer as recommended by the enzyme supplier. Keep on ice.
-
Enzyme Solutions: Reconstitute and dilute the COX-1 and COX-2 enzymes in the assay buffer to the desired working concentration. Keep on ice. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Test and Control Compounds: Prepare stock solutions of 4'-Carboxylic acid imrecoxib, imrecoxib, celecoxib, and SC-560 in DMSO. From these stock solutions, prepare a series of dilutions in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
Assay Procedure
-
Plate Setup: In a 96-well black microplate, set up the following wells in triplicate:
-
100% Initial Activity (Control): Contains all reagents except the inhibitor (add vehicle, e.g., DMSO, instead).
-
Inhibitor Wells: Contain all reagents and the test compound (4'-Carboxylic acid imrecoxib) or reference compounds at various concentrations.
-
Background Wells: Contain all reagents except the enzyme. This is to account for any non-enzymatic fluorescence.
-
-
Reaction Mixture Preparation:
-
To each well, add the following in the specified order:
-
Assay Buffer
-
Heme
-
Fluorometric probe (ADHP)
-
Enzyme (COX-1 or COX-2)
-
Test compound, reference compound, or vehicle (DMSO)
-
-
-
Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[12] Take kinetic readings every minute for 10-20 minutes.
Data Analysis
-
Calculate the Reaction Rate: For each well, determine the rate of the reaction (V) by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Correct for Background: Subtract the rate of the background wells from the rates of the control and inhibitor wells.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
Where:
-
V_control is the rate of the 100% initial activity well.
-
V_inhibitor is the rate of the well containing the inhibitor.
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition, which can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Visualizations
Arachidonic Acid Signaling Pathway
Caption: Arachidonic Acid Cascade and COX Inhibition.
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for Determining COX IC50 Values.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imrecoxib | COX | TargetMol [targetmol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparative Pharmacokinetics and Safety of Imrecoxib, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anti-inflammatory activity of the major metabolites of imrecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imrecoxib: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 4'-Carboxylic Acid Imrecoxib Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imrecoxib is a moderately selective cyclooxygenase-2 (COX-2) inhibitor used for the management of osteoarthritis.[1][2][3] Its mechanism of action involves the inhibition of COX-2, an enzyme upregulated during inflammatory processes, which is responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[4][5] This selective inhibition allows for anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4] In vivo, imrecoxib is metabolized to several compounds, with the major pathway involving oxidation of the 4'-methyl group to a 4'-hydroxymethyl metabolite (M1 or M4) and subsequently to a 4'-carboxylic acid metabolite (M2).[6][7] Notably, the 4'-carboxylic acid metabolite (M2) has been shown to possess potent anti-inflammatory activity, comparable to or slightly greater than celecoxib.[8]
These application notes provide detailed protocols for established animal models relevant for studying the anti-inflammatory and disease-modifying effects of imrecoxib and its primary active metabolite, 4'-carboxylic acid imrecoxib.
Data Presentation
In Vitro COX Inhibition
| Compound | Target | IC50 (nmol/L) | Selectivity (COX-1/COX-2) |
| Imrecoxib | COX-1 | 115 ± 28 | 6.39 |
| Imrecoxib | COX-2 | 18 ± 4 |
Data sourced from Chen et al. (2004).[5]
In Vivo Efficacy of Imrecoxib in Rat Models of Inflammation
| Model | Species | Dosing Regimen | Outcome | Reference |
| Carrageenan-Induced Paw Edema | Rat | 5, 10, and 20 mg/kg (i.g.) | Effective inhibition of acute inflammation | [5] |
| Adjuvant-Induced Arthritis | Rat | 10 and 20 mg/kg/day (i.g.) | Effective inhibition of chronic inflammation | [5] |
In Vivo Efficacy of Imrecoxib in a Mouse Model of Osteoarthritis
| Model | Species | Dosing Regimen | Outcome | Reference |
| Destabilization of Medial Meniscus (DMM) | Mouse | 5, 10, and 20 mg/mL/day (oral gavage) for 12 weeks | Alleviation of pain, cartilage degeneration, and synovitis | [2][3] |
Signaling Pathways and Experimental Workflows
Imrecoxib Metabolism and Mechanism of Action
Caption: Metabolic activation and mechanism of action of imrecoxib.
COX-2/PGE2 Signaling Pathway in Osteoarthritis
Caption: Role of the COX-2/PGE2 pathway in osteoarthritis pathogenesis.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo compound testing.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is widely used to assess the anti-inflammatory activity of novel compounds against acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
4'-Carboxylic acid imrecoxib or Imrecoxib
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
-
Syringes and needles for oral gavage and subcutaneous injection
Protocol:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight (approximately 12-18 hours) before the experiment, with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and different dose levels of the test compound (e.g., 5, 10, 20 mg/kg of Imrecoxib).
-
Administer the vehicle, positive control, or test compound orally (i.g.).
-
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection using the plethysmometer.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
-
Where ΔV is the mean increase in paw volume.
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.
-
Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)
This model mimics the chronic inflammatory and immunological features of rheumatoid arthritis.
Materials:
-
Male Lewis or Wistar rats (150-200g)
-
4'-Carboxylic acid imrecoxib or Imrecoxib
-
Vehicle
-
Positive control (e.g., Methotrexate)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Calipers or plethysmometer
-
Syringes and needles
Protocol:
-
Arthritis Induction: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw.
-
Compound Administration:
-
Divide animals into groups.
-
Begin daily oral administration of the test compound (e.g., 10 and 20 mg/kg/day of Imrecoxib), vehicle, or positive control from day 0 (prophylactic) or after the onset of secondary inflammation (therapeutic, around day 10-12).
-
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws periodically (e.g., every 2-3 days) starting from day 0 until the end of the experiment (typically 21-28 days). The non-injected (left) paw is monitored for the secondary, systemic inflammatory response.
-
Arthritis Score: Visually score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, where 0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis).
-
Body Weight: Monitor body weight regularly as a measure of systemic health.
-
-
Data Analysis:
-
Analyze changes in paw volume, arthritis scores, and body weight over time.
-
At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.
-
Statistical analysis (e.g., two-way ANOVA with repeated measures) should be used to compare the treatment groups.
-
Destabilization of the Medial Meniscus (DMM) in Mice (Osteoarthritis Model)
This surgical model induces joint instability, leading to progressive cartilage degeneration similar to human osteoarthritis.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
4'-Carboxylic acid imrecoxib or Imrecoxib
-
Vehicle
-
Anesthetics (e.g., isoflurane)
-
Surgical microscope, micro-surgical instruments
-
Sutures
Protocol:
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Under a surgical microscope, make a small incision on the medial side of the right knee joint.
-
Transect the medial meniscotibial ligament to destabilize the medial meniscus.
-
Close the joint capsule and skin with sutures.
-
A sham operation (incision without ligament transection) should be performed on a control group.
-
-
Compound Administration:
-
Assessment of Osteoarthritis:
-
Pain Behavior: Assess pain and hyperalgesia at various time points using methods like the von Frey filament test (for mechanical allodynia) and the hot plate test (for thermal hyperalgesia).[2][3]
-
Histological Analysis: At the end of the study, sacrifice the animals and dissect the knee joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage proteoglycan loss. Score the severity of cartilage degradation using a standardized system (e.g., OARSI score).[2][3]
-
Immunohistochemistry: Perform immunohistochemical staining for inflammatory and catabolic markers in the joint tissues (e.g., TNF-α, IL-6, MMP-3, MMP-13).[2][3]
-
-
Data Analysis:
-
Compare pain behavior scores, histological scores, and marker expression between the treatment groups and the DMM control group using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).
-
Conclusion
The animal models described provide robust platforms for evaluating the in vivo effects of 4'-carboxylic acid imrecoxib and its parent compound. The carrageenan-induced paw edema model is suitable for assessing acute anti-inflammatory activity, while the adjuvant-induced arthritis and DMM models are appropriate for investigating efficacy in chronic inflammatory and degenerative joint diseases. Given the evidence of its potent anti-inflammatory activity, direct in vivo testing of 4'-carboxylic acid imrecoxib in these models is a critical step in understanding its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Imrecoxib attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Imrecoxib attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway [frontiersin.org]
- 4. What is the mechanism of Imrecoxib? [synapse.patsnap.com]
- 5. Imrecoxib: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Differences in the In Vivo and In Vitro Metabolism of Imrecoxib in Humans: Formation of the Rate-Limiting Aldehyde Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity of the major metabolites of imrecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Activity of 4'-Carboxyimrecoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Carboxyimrecoxib is a compound of interest for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. As a derivative of imrecoxib, it is presumed to share a similar mechanism of action, targeting the COX-2 enzyme which is a key mediator of inflammation and pain.[1] Furthermore, inhibition of the COX-2 pathway has been linked to the induction of apoptosis in cancer cells, making it a promising target for oncology research.[2][3][4][5]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of 4'-carboxyimrecoxib. The described methods will enable researchers to assess its inhibitory effect on COX-2, its influence on downstream inflammatory signaling pathways, and its potential to induce programmed cell death.
Key Cell-Based Assays
A multi-faceted approach is recommended to comprehensively evaluate the cellular effects of 4'-carboxyimrecoxib. The following assays are critical for characterizing its activity:
-
COX-2 Activity Assay: To determine the direct inhibitory effect of the compound on COX-2 enzyme activity. This is typically achieved by measuring the production of prostaglandin E2 (PGE2).
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway Assay: To investigate the compound's impact on a key inflammatory signaling pathway often modulated by COX-2 activity.
-
Apoptosis Assays: To assess the ability of the compound to induce programmed cell death, a desirable characteristic for anti-cancer agents.
-
Cell Viability/Cytotoxicity Assay: To determine the overall effect of the compound on cell proliferation and health.
Data Presentation
The following tables provide a framework for presenting quantitative data obtained from the described assays.
Table 1: COX-2 Inhibition Activity of 4'-Carboxyimrecoxib
| Cell Line | Treatment | Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition | IC50 (µM) |
| A549 | Vehicle Control | 0 | 1500 ± 120 | 0 | \multirow{5}{}{[Calculated Value]} |
| 4'-Carboxyimrecoxib | 0.1 | 1250 ± 98 | 16.7 | ||
| 4'-Carboxyimrecoxib | 1 | 780 ± 65 | 48.0 | ||
| 4'-Carboxyimrecoxib | 10 | 250 ± 30 | 83.3 | ||
| 4'-Carboxyimrecoxib | 100 | 80 ± 15 | 94.7 | ||
| HT-29 | Vehicle Control | 0 | 2200 ± 180 | 0 | \multirow{5}{}{[Calculated Value]} |
| 4'-Carboxyimrecoxib | 0.1 | 1900 ± 150 | 13.6 | ||
| 4'-Carboxyimrecoxib | 1 | 1150 ± 90 | 47.7 | ||
| 4'-Carboxyimrecoxib | 10 | 400 ± 45 | 81.8 | ||
| 4'-Carboxyimrecoxib | 100 | 120 ± 20 | 94.5 |
Table 2: Effect of 4'-Carboxyimrecoxib on NF-κB Activity
| Cell Line | Treatment | Concentration (µM) | Reporter Activity (Luminescence Units) | Fold Induction (vs. Stimulated Control) |
| HEK293-NF-κB-luc | Unstimulated Control | 0 | 150 ± 25 | 0.1 |
| Stimulated Control (TNF-α) | 0 | 15000 ± 1200 | 1.0 | |
| 4'-Carboxyimrecoxib | 1 | 12500 ± 1100 | 0.83 | |
| 4'-Carboxyimrecoxib | 10 | 7800 ± 650 | 0.52 | |
| 4'-Carboxyimrecoxib | 100 | 2500 ± 300 | 0.17 |
Table 3: Induction of Apoptosis by 4'-Carboxyimrecoxib
| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V Positive) | Caspase-3 Activity (Fold Change vs. Control) |
| MCF-7 | Vehicle Control | 0 | 5.2 ± 1.1 | 1.0 |
| 4'-Carboxyimrecoxib | 1 | 12.5 ± 2.3 | 1.8 | |
| 4'-Carboxyimrecoxib | 10 | 35.8 ± 4.5 | 4.2 | |
| 4'-Carboxyimrecoxib | 100 | 78.2 ± 6.7 | 9.5 | |
| HCT116 | Vehicle Control | 0 | 4.8 ± 0.9 | 1.0 |
| 4'-Carboxyimrecoxib | 1 | 15.1 ± 2.8 | 2.1 | |
| 4'-Carboxyimrecoxib | 10 | 42.3 ± 5.1 | 5.8 | |
| 4'-Carboxyimrecoxib | 100 | 85.6 ± 7.2 | 11.3 |
Experimental Protocols
COX-2 Activity Assay (PGE2 Measurement)
This protocol describes the measurement of PGE2 in cell culture supernatants by ELISA, a common method for assessing COX-2 activity.[6][7]
Materials:
-
Cell line known to express COX-2 upon stimulation (e.g., A549, HT-29).[8]
-
Cell culture medium and supplements.
-
Stimulating agent (e.g., Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS)).
-
4'-Carboxyimrecoxib.
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Stimulation: The following day, replace the medium with fresh medium containing a stimulating agent (e.g., IL-1β at 10 ng/mL) to induce COX-2 expression. Incubate for 16-24 hours.
-
Compound Treatment: Remove the stimulation medium and add fresh medium containing various concentrations of 4'-carboxyimrecoxib. Include a vehicle control.
-
Arachidonic Acid Addition: After a 1-hour pre-incubation with the compound, add arachidonic acid (the substrate for COX enzymes) to a final concentration of 10 µM.
-
Supernatant Collection: Incubate for 30 minutes, then collect the cell culture supernatants.
-
PGE2 ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions.[6][9] This typically involves adding supernatants and standards to an antibody-coated plate, followed by the addition of a conjugated secondary antibody and substrate.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of PGE2 in each sample based on the standard curve. Determine the percent inhibition for each concentration of 4'-carboxyimrecoxib and calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Growth inhibitory effect of celecoxib and rofecoxib on human colorectal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib enhances sensitivity to chemotherapy drugs of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.6. Measurement of COX-2 and PGE2 Levels [bio-protocol.org]
- 7. Measurement of PGE2 and cAMP concentrations [bio-protocol.org]
- 8. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Application Note: Quantitative Determination of 4'-Carboxylic Acid Imrecoxib in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation. The major circulating metabolite of imrecoxib in human plasma is 4'-Carboxylic acid imrecoxib (M2), which also possesses anti-inflammatory activity. Accurate and robust quantification of this metabolite in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the sensitive and selective determination of 4'-Carboxylic acid imrecoxib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is based on validated procedures reported in the scientific literature.
Experimental Workflow
The overall experimental workflow for the quantification of 4'-Carboxylic acid imrecoxib in plasma is depicted below.
Caption: Experimental workflow for the quantification of 4'-Carboxylic acid imrecoxib in plasma.
Materials and Reagents
-
4'-Carboxylic acid imrecoxib (M2) reference standard
-
Internal Standard (IS), e.g., Agomelatine
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ethyl acetate (analytical grade)
-
Phosphoric acid (0.2 M)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (blank)
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS)
-
Analytical column (e.g., C18, 2.1 mm × 50 mm, 5 µm)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional, for LLE)
-
Autosampler vials
Experimental Protocols
Two primary methods for sample preparation are presented: protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation (PP)
This method is rapid and effective for routine analysis.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of internal standard (IS) working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Add 50 µL of 5 mM ammonium acetate containing 0.1% formic acid.
-
Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract, potentially reducing matrix effects.
-
Pipette 200 µL of human plasma into a polypropylene tube.
-
Add 30 µL of IS working solution.
-
Add 200 µL of 0.2 M phosphoric acid.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 15,000 rpm for 3 minutes at 4°C.
-
Transfer 700 µL of the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract with 150 µL of methanol.
-
Vortex and centrifuge again.
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the instrumental conditions for the analysis of 4'-Carboxylic acid imrecoxib.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Welch Ultimate XB C18 (2.1 x 50 mm, 5 µm) | Reversed-C18 (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water | 5 mM Ammonium acetate: Acetonitrile: Formic acid (35:65:0.1, v/v/v) |
| Mobile Phase B | Acetonitrile | - |
| Flow Rate | Gradient | Isocratic |
| Column Temp. | Not specified | Not specified |
| Injection Vol. | 5 µL | Not specified |
| Run Time | 3.5 min | Not specified |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (M2) | m/z 400.3 → 236.0 or m/z 400.2 → 236.2 |
| MRM Transition (IS - Agomelatine) | m/z 244.2 → 185.1 |
| Collision Energy | Analyte and instrument dependent, requires optimization |
| Source Temperature | Instrument dependent, requires optimization |
Method Validation Summary
The following table summarizes the validation parameters reported for the quantification of 4'-Carboxylic acid imrecoxib in human plasma.
Table 3: Method Validation Data
| Parameter | Result (Method 1) | Result (Method 2) | Result (Method 3) |
| Linearity Range (ng/mL) | 2 - 800 | 2.00 - 800 | 2.00 - 800 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 2.00 | 2.00 |
| Intra-day Precision (%RSD) | ≤ 5.08% | Not specified | < 5.0% |
| Inter-day Precision (%RSD) | Not specified | Not specified | Not specified |
| Accuracy | Within ±15% of nominal | Within ±15% of nominal | Not specified |
| Recovery (%) | 94.35 - 96.34 | Not specified | Not specified |
| Matrix Effect (%) | 1.0321 - 1.0651 (Matrix Factor) | Not specified | Not specified |
Signaling Pathway and Logical Relationships
The metabolic pathway of imrecoxib leading to the formation of 4'-Carboxylic acid imrecoxib is a critical consideration in its pharmacokinetic profiling.
Application Notes and Protocols for Testing Imrecoxib Metabolite Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation associated with osteoarthritis.[1][2] Like many pharmaceuticals, imrecoxib is metabolized in the body into various compounds. Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and safety profile. This document provides a detailed experimental framework for testing the efficacy of imrecoxib and its major metabolites, M1 (hydroxyl metabolite), M2 (carboxyl metabolite), and M4 (4'-hydroxymethyl metabolite).
The primary mechanism of action for imrecoxib and likely its active metabolites is the inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] This guide outlines the necessary in vitro and in vivo experiments to quantify and compare the inhibitory effects of the parent drug and its metabolites on COX enzymes and to assess their anti-inflammatory and analgesic properties.
Quantitative Data Summary
The following table summarizes the known in vitro inhibitory activity of imrecoxib and its metabolites against COX-1 and COX-2.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Imrecoxib | 115 | 18 | 6.39 | [3][4] |
| Metabolite M1 | Data not available | Data not available | Data not available | |
| Metabolite M2 | Moderately selective for COX-2 | Moderately selective for COX-2 | Data not available | [5] |
| Metabolite M4 | Moderately selective for COX-2 | Moderately selective for COX-2 | Data not available | [5] |
Note: Specific IC50 values for metabolites M2 and M4 are not publicly available in the reviewed literature. The available information suggests they are potential COX inhibitors with moderate selectivity for COX-2.[5] Further research is required to determine the precise inhibitory concentrations.
Signaling Pathway
The diagram below illustrates the arachidonic acid cascade and the role of COX enzymes in prostaglandin E2 (PGE2) synthesis, a key pathway in inflammation.
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating the efficacy of imrecoxib metabolites.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of imrecoxib and its metabolites against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
COX inhibitor screening assay kit (e.g., fluorometric or colorimetric)[6]
-
Arachidonic acid (substrate)
-
Imrecoxib, Metabolite M1, M2, M4 (dissolved in DMSO)
-
Celecoxib (positive control for COX-2 inhibition)
-
SC-560 (positive control for COX-1 inhibition)
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in each well of a 96-well plate.
-
Add serial dilutions of imrecoxib, its metabolites, or control inhibitors to the respective wells. For vehicle control wells, add an equivalent volume of DMSO.
-
Incubate the plate at 25°C for 10 minutes to allow the compounds to interact with the enzymes.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.[6] The kinetic reading should be taken every minute for 10-20 minutes.
-
Calculate the rate of reaction for each concentration of the test compounds.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithmic concentration of the test compound and calculate the IC50 value using non-linear regression analysis.
Cell-Based Prostaglandin E2 (PGE2) Production Assay
Objective: To assess the ability of imrecoxib and its metabolites to inhibit PGE2 production in a cellular context.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages.[7][8]
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Imrecoxib, Metabolite M1, M2, M4 (dissolved in DMSO)
-
Celecoxib (positive control)
-
PGE2 ELISA kit
-
24-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of imrecoxib, its metabolites, or celecoxib for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.[9]
-
Collect the cell culture supernatants.
-
Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of PGE2 production for each compound.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory activity of imrecoxib and its metabolites in an acute model of inflammation.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Imrecoxib, Metabolite M1, M2, M4 (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Celecoxib or Indomethacin (positive control)
-
Pletysmometer
Protocol:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer imrecoxib, its metabolites, the positive control, or the vehicle orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1][10] The left paw can be injected with saline as a control.[1]
-
Measure the paw volume of both hind paws using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]
-
Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Statistically analyze the data to determine the significance of the anti-inflammatory effect.
Conclusion
The described experimental design provides a robust framework for the comprehensive evaluation of the efficacy of imrecoxib metabolites. By combining in vitro enzymatic and cell-based assays with in vivo models of inflammation, researchers can obtain a detailed understanding of the pharmacological activity of these metabolites. This information is essential for elucidating the complete mechanism of action of imrecoxib and for supporting its continued clinical development and use.
References
- 1. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 2. inotiv.com [inotiv.com]
- 3. Imrecoxib | COX | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Metabolite: Understanding 4'-Carboxyimrecoxib in the Context of Cancer Research
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Celecoxib induced apoptosis against different breast cancer cell lines by down-regulated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Anti-inflammatory Activity In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three commonly used in vivo models to assess the anti-inflammatory activity of test compounds. The protocols are designed for researchers in academia and the pharmaceutical industry involved in drug discovery and development.
Carrageenan-Induced Paw Edema Model: An Acute Inflammation Assay
Application Note:
The carrageenan-induced paw edema model is a well-established and highly reproducible method for evaluating the efficacy of potential anti-inflammatory agents.[1] It is a model of acute, non-immune, and localized inflammation.[1][2] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent (typically a rat or mouse) elicits a biphasic inflammatory response.[1][3]
The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (after 1.5 hours) involves the production of prostaglandins and the infiltration of neutrophils into the site of injection.[1][3] This phase is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase (COX) inhibitors.[3][4] The primary endpoint of this assay is the measurement of paw volume or thickness, which is an indicator of edema.[4][5]
Experimental Protocol:
Materials:
-
Male Wistar rats or Swiss albino mice (specific pathogen-free).
-
Test compound and vehicle control.
-
Positive control (e.g., Indomethacin, Phenylbutazone).[4][6]
-
1% (w/v) Lambda Carrageenan suspension in sterile 0.9% saline.[4][7]
-
Oral gavage needles.
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.[8] House them under controlled temperature (25±3°C) and a 12-hour light/dark cycle with ad libitum access to food and water.[8]
-
Grouping and Dosing: Randomly divide animals into groups (n=5-6 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer before any treatment.[6]
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before carrageenan injection.[4][7]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw of each animal.[6]
-
Paw Volume Measurement: Measure the paw volume (Vt) at specific time points after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[4][6]
-
Calculation:
-
The degree of edema is calculated as the difference between the paw volume at time 't' and the initial paw volume (Edema = Vt - V₀).
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.[9]
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Paw Volume (mL) ± SEM | % Inhibition of Edema (at 3h) |
| 0h | 1h | ||
| Vehicle Control | - | 0.95 ± 0.02 | 1.35 ± 0.04 |
| Positive Control (Indomethacin) | 5 | 0.96 ± 0.03 | 1.10 ± 0.03 |
| Test Compound | 10 | 0.94 ± 0.02 | 1.25 ± 0.04 |
| Test Compound | 30 | 0.95 ± 0.03 | 1.15 ± 0.03 |
Note: Data are hypothetical and for illustrative purposes only.
Complete Freund's Adjuvant (CFA)-Induced Arthritis Model: A Chronic Inflammation Assay
Application Note:
The Complete Freund's Adjuvant (CFA)-induced arthritis model in rats is a widely used preclinical model for studying chronic inflammation, particularly rheumatoid arthritis (RA).[10][11] CFA is composed of heat-killed Mycobacterium tuberculosis in a water-in-oil emulsion.[11] A single injection of CFA into the paw or at the base of the tail induces a robust and sustained inflammatory response.[11][12]
The model exhibits many features of human RA, including joint swelling, cartilage degradation, bone erosion, and infiltration of synovial joints by inflammatory cells.[11] The initial injection causes an acute inflammatory reaction (primary lesion), followed by a systemic, T-cell-mediated autoimmune response that leads to arthritis in the contralateral, non-injected limbs (secondary lesions) approximately 12-14 days post-injection.[11][12] This model is valuable for evaluating the therapeutic potential of novel anti-arthritic and anti-inflammatory drugs.[13]
Experimental Protocol:
Materials:
-
Lewis or Sprague-Dawley rats.
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL Mycobacterium tuberculosis.[12]
-
Test compound, vehicle control, and positive control (e.g., Methotrexate, Dexamethasone).
-
Digital calipers.
-
Micro-CT or X-ray equipment (optional).
-
ELISA kits for cytokine analysis.
Procedure:
-
Animal Acclimatization: Follow the same acclimatization procedure as described for the acute model.
-
Induction of Arthritis (Day 0): Anesthetize the rats. Inject 0.1 mL of CFA subcutaneously into the sub-plantar region of the right hind paw.[11]
-
Treatment Protocol: Begin administration of the test compound, vehicle, or positive control on a predetermined schedule (e.g., daily from day 0 or from the onset of secondary lesions).
-
Monitoring and Assessment:
-
Body Weight: Record body weight every 2-3 days as an indicator of systemic inflammation and general health.[13]
-
Paw Volume/Thickness: Measure the volume or diameter of both hind paws every 2-3 days.[14]
-
Arthritic Score: Visually score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, where 0 = no erythema or swelling, 1 = slight erythema or swelling of one toe, 2 = moderate erythema and swelling of toes and foot, 3 = severe erythema and swelling of the entire paw, 4 = excessive swelling and deformity). The maximum score is 16.[13]
-
-
Terminal Procedures (e.g., Day 28):
-
Blood Collection: Collect blood via cardiac puncture for hematological analysis and measurement of serum inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.[11][14]
-
Radiography/Micro-CT: Perform X-ray or micro-CT imaging of the hind paws to assess joint damage and bone erosion.[13]
-
Histopathology: Euthanize the animals and collect the ankle joints. Fix, decalcify, section, and stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, cartilage destruction, and bone erosion.
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Arthritic Score (Day 21) ± SEM | Mean Paw Diameter (mm) (Day 21) ± SEM | Serum TNF-α (pg/mL) (Day 28) ± SEM |
| Naive Control | - | 0.0 ± 0.0 | 4.5 ± 0.1 | 15.2 ± 2.1 |
| Vehicle Control | - | 12.5 ± 1.1 | 9.8 ± 0.4 | 150.5 ± 12.3 |
| Positive Control (Methotrexate) | 0.5 | 4.2 ± 0.5 | 6.1 ± 0.3 | 45.8 ± 5.6 |
| Test Compound | 20 | 9.8 ± 0.9 | 8.2 ± 0.4 | 98.7 ± 9.1 |
| Test Compound | 50 | 6.1 ± 0.7 | 6.9 ± 0.3 | 65.4 ± 7.2 |
Note: Data are hypothetical and for illustrative purposes only.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model: A Systemic Inflammation Assay
Application Note:
The lipopolysaccharide (LPS)-induced endotoxemia model is used to study acute systemic inflammatory responses, mimicking aspects of sepsis and cytokine storm.[15] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[16] Systemic administration of LPS (typically via intraperitoneal injection) binds to Toll-like receptor 4 (TLR4) on immune cells like macrophages and monocytes.[16][17] This triggers a signaling cascade that results in the rapid and robust release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), into the bloodstream.[15][16] This model is ideal for the rapid screening of compounds that modulate cytokine production and signaling pathways involved in systemic inflammation.[15]
Experimental Protocol:
Materials:
-
C57BL/6 or BALB/c mice.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound, vehicle control, and positive control (e.g., Dexamethasone).
-
Sterile, pyrogen-free 0.9% saline.
-
ELISA kits for cytokine analysis (TNF-α, IL-6, IL-1β).
Procedure:
-
Animal Acclimatization and Grouping: Follow standard procedures for animal acclimatization and randomization into treatment groups.
-
Compound Administration: Administer the test compound, vehicle, or positive control at a specified time (e.g., 1 hour) before the LPS challenge.
-
LPS Challenge: Inject mice intraperitoneally (i.p.) with a predetermined dose of LPS (e.g., 1-5 mg/kg).[16]
-
Sample Collection:
-
At a peak time point for cytokine release (e.g., 1.5-2 hours for TNF-α, 4-6 hours for IL-6), collect blood via cardiac puncture or from the retro-orbital sinus.[16]
-
Process the blood to obtain serum or plasma and store at -80°C until analysis.
-
-
Cytokine Analysis: Quantify the levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum or plasma samples using specific ELISA kits according to the manufacturer's instructions.
-
Optional Readouts:
-
Leukocyte Counts: Perform complete blood counts to assess changes in circulating immune cells.
-
Organ Analysis: Harvest organs such as the liver and lungs for histological analysis of inflammatory cell infiltration or for measuring cytokine levels in tissue homogenates.
-
Data Presentation:
| Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 1.5h ± SEM | Serum IL-6 (pg/mL) at 4h ± SEM |
| Vehicle Control (Saline) | - | < 50 | < 100 |
| Vehicle Control (LPS) | - | 4500 ± 350 | 12000 ± 980 |
| Positive Control (Dexamethasone) + LPS | 10 | 850 ± 95 | 2500 ± 210 |
| Test Compound + LPS | 25 | 2800 ± 250 | 8500 ± 760 |
| Test Compound + LPS | 75 | 1500 ± 180 | 4800 ± 450 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations: Signaling Pathways and Experimental Workflow
Key Inflammatory Signaling Pathways
The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.[18][19] They are activated by various stimuli, including LPS and pro-inflammatory cytokines, leading to the transcription of genes encoding inflammatory mediators.[20][21]
Caption: Canonical NF-κB signaling pathway in inflammation.
Caption: General overview of the MAPK signaling cascade.
General Experimental Workflow
The process of evaluating a potential anti-inflammatory compound involves several key stages, from initial planning to final data interpretation.
Caption: General workflow for in vivo anti-inflammatory studies.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 7. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. scielo.br [scielo.br]
- 9. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 10. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 11. Nitazoxanide alleviates CFA-induced rheumatoid arthritis in Wistar rats by modulating the STAT-3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adjuvant-Induced Arthritis Model [chondrex.com]
- 13. cfa induced arthritis: Topics by Science.gov [science.gov]
- 14. phcogj.com [phcogj.com]
- 15. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 16. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 17. researchgate.net [researchgate.net]
- 18. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. synapse.koreamed.org [synapse.koreamed.org]
- 21. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
Application Note: High-Performance Liquid Chromatography for the Analysis of Imrecoxib and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of imrecoxib and its primary active metabolites, M1 (hydroxymethyl imrecoxib) and M2 (carboxylic acid imrecoxib), in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The provided methodologies are essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies.
Introduction
Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the relief of osteoarthritis symptoms. It is extensively metabolized in the body, primarily through hydroxylation and subsequent oxidation. The main metabolic pathway involves the oxidation of the 4'-methyl group to a 4'-hydroxymethyl metabolite (M1), which is further oxidized to a 4'-carboxylic acid metabolite (M2)[1][2][3]. Both M1 and M2 have been shown to be major circulating components in human plasma with anti-inflammatory activities comparable to the parent drug[4][5]. Therefore, a sensitive and robust analytical method for the simultaneous quantification of imrecoxib, M1, and M2 is crucial for comprehensive pharmacokinetic and metabolic profiling.
Metabolic Pathway of Imrecoxib
Imrecoxib undergoes extensive metabolism primarily in the liver. The key enzymes involved in its metabolism are Cytochrome P450 isoenzymes CYP2C9 (62.5%), CYP2D6 (21.1%), and CYP3A4 (16.4%)[6][7]. The major metabolic pathway is the oxidation of the 4'-methyl group[1][2][3].
Figure 1: Major metabolic pathway of imrecoxib.
Experimental Protocols
Sample Preparation from Human Plasma
A protein precipitation method is commonly employed for the extraction of imrecoxib and its metabolites from plasma samples due to its simplicity and efficiency[4][5].
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution (e.g., agomelatine or BAP385)[8][9]
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins[8].
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 5-10 minutes[8].
-
Carefully collect the supernatant for LC-MS/MS analysis.
Figure 2: Experimental workflow for plasma sample preparation.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
An HPLC system capable of binary gradient elution.
-
Autosampler with temperature control.
-
Column oven.
Chromatographic Conditions:
| Parameter | Condition 1[4][5] | Condition 2[9] |
| Column | Reversed-C18 (e.g., 100 x 4.6 mm, 3.5 µm) | Welch Ultimate XB C18 (50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic: 35:65 (A:B) | Gradient Elution (see table below) |
| Flow Rate | 0.7 mL/min[8] | Not specified, typically 0.2-0.5 mL/min for 2.1 mm ID columns |
| Column Temperature | 40°C[8] | 35°C |
| Injection Volume | 10-20 µL | 5 µL |
| Run Time | ~3.5 min | 3.5 min |
Gradient Elution Program for Condition 2: [9]
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0-0.3 | 50 |
| 0.3-1.2 | 50 -> 95 |
| 1.2-2.2 | 95 |
| 2.2-2.3 | 95 -> 50 |
| 2.3-3.5 | 50 |
Mass Spectrometry (MS/MS) Detection
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Imrecoxib (M0) | 370.1 / 370.2 | 236.1 / 278.2 | Positive ESI |
| M1 (Hydroxymethyl) | 386.2 / 386.4 | 278.2 / 326.4 | Positive ESI |
| M2 (Carboxylic Acid) | 400.2 / 400.3 | 236.0 / 236.2 | Positive ESI |
| Agomelatine (IS) | 244.2 | 185.1 | Positive ESI |
Note: Specific m/z values may vary slightly between different instruments and studies.[4][5][9]
Data Presentation
The following tables summarize the quantitative data for the analysis of imrecoxib and its metabolites.
Table 1: Linearity and Range of Quantification [4][5][8][9]
| Analyte | Linearity Range (ng/mL) |
| Imrecoxib (M0) | 0.100 - 60.0 |
| M1 (Hydroxymethyl) | 0.200 - 100 |
| M2 (Carboxylic Acid) | 2.00 - 800 |
Table 2: Method Validation Parameters [8][9]
| Parameter | Imrecoxib (M0) | M1 (Hydroxymethyl) | M2 (Carboxylic Acid) |
| Intra-day Precision (%RSD) | <6.2% | <4.3% | <5.0% |
| Relative Error (%RE) | -7.1% to 3.9% | -9.4% to -8.1% | -5.4% to 0.0% |
| Extraction Recovery (%) | 93.98 - 96.07% | 95.99 - 96.59% | 94.35 - 96.34% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of imrecoxib and its major active metabolites in human plasma. The simple protein precipitation sample preparation method and the rapid chromatographic run time make this method suitable for high-throughput analysis in clinical and preclinical studies. This application note serves as a comprehensive guide for researchers and scientists involved in the development and analysis of imrecoxib.
References
- 1. Metabolism and excretion of imrecoxib in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of imrecoxib and its two active metabolites in plasma of hepatic impairment patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Imrecoxib: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Pharmacokinetics and Safety of Imrecoxib, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitechjournals.com [scitechjournals.com]
Application Notes and Protocols for Imrecoxib Metabolism Studies Using Rat Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro metabolism studies of imrecoxib using rat liver microsomes. The information is intended to guide researchers in accurately assessing the metabolic stability and pathways of this selective cyclooxygenase-2 (COX-2) inhibitor.
Introduction
Imrecoxib is a novel, moderately selective COX-2 inhibitor. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. In vitro studies using rat liver microsomes are a fundamental tool for this purpose, providing a reliable and reproducible system to investigate phase I and phase II metabolism. Rat liver microsomes are rich in cytochrome P450 (CYP) enzymes, which are primarily responsible for the oxidative metabolism of many drugs, including imrecoxib.
Metabolic Pathway of Imrecoxib in Rat Liver
In rats, imrecoxib undergoes extensive metabolism. The primary metabolic pathway involves the oxidation of the 4'-methyl group.[1][2][3][4][5][6] This proceeds in a two-step oxidation process, first to a hydroxymethyl metabolite and subsequently to a carboxylic acid metabolite.[1] Other hydroxylation and conjugation reactions also occur. The main enzymes responsible for the initial hydroxylation in rat liver microsomes are from the CYP3A and CYP2D families.[7]
The key metabolites identified are:
-
M4: 4'-hydroxymethyl imrecoxib (major initial metabolite)[1][2][5][6]
-
M2: 4'-carboxylic acid imrecoxib (further oxidation product of M4)[1][2][5][6]
-
Glucuronide conjugates of metabolites M2, M3, and M4 are also formed.[1][2][5][6]
Quantitative Data Summary
The following tables summarize the available quantitative data for imrecoxib metabolism in rat liver microsomes.
Table 1: Enzyme Kinetics
| Parameter | Value | Conditions |
| Kinetics of 4'-methyl hydroxylation | Conforms to monophasic Michaelis-Menten kinetics | Imrecoxib concentration range: 5–600 µmol/L[7] |
| Km | Not reported in the reviewed literature | - |
| Vmax | Not reported in the reviewed literature | - |
Table 2: Enzyme Inhibition
| Parameter | Value | Target Enzyme | Probe Substrate |
| IC50 | 74.77 µM | CYP2C11 | Tolbutamide[2] |
Experimental Protocols
The following protocols are compiled from established methods for in vitro drug metabolism studies using rat liver microsomes.
Preparation of Rat Liver Microsomes
This protocol describes the preparation of microsomes from rat liver tissue by differential centrifugation.
Materials:
-
Wistar rat livers
-
Ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA)
-
Ice-cold 0.1 M phosphate buffer, pH 7.4
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge and ultracentrifuge
-
Cryovials for storage
Procedure:
-
Euthanize rats and perfuse the livers with ice-cold saline until blanched.
-
Excise the livers, weigh them, and mince them in ice-cold homogenization buffer.
-
Homogenate the minced liver tissue using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.
-
Carefully collect the supernatant (S9 fraction) and transfer it to ultracentrifuge tubes.
-
Centrifuge the S9 fraction at 105,000 x g for 60 minutes at 4°C.
-
Discard the supernatant (cytosolic fraction). The resulting pellet is the microsomal fraction.
-
Resuspend the microsomal pellet in ice-cold 0.1 M phosphate buffer.
-
Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford or BCA assay).
-
Aliquot the microsomal suspension into cryovials and store at -80°C until use.
In Vitro Incubation for Imrecoxib Metabolism
This protocol outlines the procedure for incubating imrecoxib with rat liver microsomes to study its metabolism.
Materials:
-
Rat liver microsomes (typically 0.5 mg/mL final protein concentration)
-
Imrecoxib stock solution (in a suitable solvent like DMSO or methanol, final solvent concentration should be <1%)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2) or 1 mM NADPH
-
Stopping solution (e.g., ice-cold acetonitrile)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
Procedure:
-
Prepare the incubation mixture by adding phosphate buffer, rat liver microsomes, and imrecoxib solution to microcentrifuge tubes on ice.
-
Include control incubations: a negative control without the NADPH regenerating system to assess non-CYP mediated degradation, and a blank control without imrecoxib to monitor for interfering peaks.
-
Pre-incubate the mixtures for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate for a defined period (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to new tubes or a 96-well plate for analysis.
Analytical Method
The analysis of imrecoxib and its metabolites is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Parameters:
-
Chromatography: Reversed-phase HPLC (e.g., C18 column) with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) for quantitative analysis, with specific precursor-to-product ion transitions for imrecoxib and each metabolite.
Conclusion
The use of rat liver microsomes provides a robust in vitro system for elucidating the metabolic pathways and enzymatic kinetics of imrecoxib. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug metabolism and development, facilitating further investigation into the disposition of this important therapeutic agent. It is recommended to perform preliminary experiments to optimize incubation times, microsomal protein concentrations, and substrate concentrations for specific study objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of imrecoxib on mRNA and protein expression of CYP2C11 enzyme in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of rough microsomes from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Metabolism and excretion of imrecoxib in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of rat liver cytochrome P450 3A and 2D in metabolism of imrecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4'-Carboxylic Acid Imrecoxib Solubility in DMSO
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4'-Carboxylic acid imrecoxib in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the expected solubility of 4'-Carboxylic acid imrecoxib in DMSO?
| Compound | Solvent | Solubility |
| Imrecoxib | DMSO | 90 mg/mL[1] |
| Celecoxib | DMSO | ~16.6 mg/mL[2] |
Given these data points, 4'-Carboxylic acid imrecoxib is anticipated to have good solubility in DMSO. However, experimental verification is crucial.
Q2: I am having difficulty dissolving 4'-Carboxylic acid imrecoxib in DMSO. What should I do?
If you are experiencing issues with dissolution, please follow this troubleshooting workflow:
-
Verify DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. The presence of water can significantly decrease the solubility of certain compounds.[3] Always use a fresh, unopened bottle of anhydrous or high-purity DMSO for preparing stock solutions.
-
Use Sonication: A sonication bath can provide the energy needed to break up compound aggregates and facilitate dissolution.[1]
-
Apply Gentle Heat: Warming the solution in a water bath (e.g., to 37°C) can increase the solubility of the compound.[1] Avoid excessive heat, as it may degrade the compound or the solvent.
-
Vortex Thoroughly: Ensure the solution is mixed vigorously to aid dissolution.
Q3: My compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium or buffer. How can I prevent this?
This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound is poorly soluble in the final aqueous environment.
-
Decrease the Final DMSO Concentration: While you need enough DMSO to initially dissolve the compound, aim for the lowest possible final concentration in your aqueous solution (typically <0.5%).
-
Pre-warm Solutions: Before mixing, pre-warm both your DMSO stock solution and your aqueous medium to 37°C.[1] This can help keep the compound in solution.
-
Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring. This gradual addition can prevent localized high concentrations that lead to precipitation.
-
Consider a Co-solvent System: For in vivo studies, a co-solvent system may be necessary. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4]
Q4: How should I store my 4'-Carboxylic acid imrecoxib DMSO stock solution?
To ensure the stability and integrity of your compound:
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can increase the likelihood of precipitation and degradation.[3]
-
Protect from Light: Store aliquots in amber vials or protect them from light.
Q5: I am seeing inconsistent results in my experiments. Could this be related to solubility issues?
Yes, inconsistent solubility can lead to unreliable and irreproducible experimental results.[5] If you suspect solubility is the cause of variability, it is essential to determine the kinetic solubility of your compound under your specific experimental conditions.
Experimental Protocols
Protocol: Determination of Kinetic Solubility
This protocol provides a general method for determining the kinetic solubility of 4'-Carboxylic acid imrecoxib. Kinetic solubility measures the concentration of a compound that remains in solution after being diluted from a DMSO stock into an aqueous buffer.[5][6][7]
Materials:
-
4'-Carboxylic acid imrecoxib
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well filter plates (e.g., 0.45 µm pore size)
-
96-well UV-transparent plates (for spectrophotometric analysis)
-
UV/Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of 4'-Carboxylic acid imrecoxib in 100% DMSO. Use sonication or gentle warming if necessary to fully dissolve the compound.
-
Prepare Calibration Curve: Create a series of calibration standards by diluting the 10 mM stock solution in DMSO to known concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 0 µM).
-
Sample Preparation: In a 96-well plate, add 2 µL of the 10 mM DMSO stock solution to 198 µL of the aqueous buffer. This results in a final theoretical concentration of 100 µM with 1% DMSO. Prepare in triplicate.
-
Incubation: Seal the plate and incubate at room temperature for 1.5 to 2 hours with gentle shaking.[5]
-
Filtration: Transfer the contents of the incubation plate to a 96-well filter plate and filter to remove any precipitated compound.
-
Quantification:
-
UV-Vis Spectrophotometry: Transfer the filtrate to a UV-transparent plate. Measure the absorbance at the compound's λmax. Also measure the absorbance of your calibration standards (diluted in the same aqueous buffer with 1% DMSO).
-
LC-MS/MS: Analyze the filtrate using a validated LC-MS/MS method to determine the concentration.
-
-
Data Analysis: Construct a calibration curve from your standards. Use the equation of the line to determine the concentration of 4'-Carboxylic acid imrecoxib in the filtered samples. This concentration represents the kinetic solubility.
References
- 1. Imrecoxib | COX | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ziath.com [ziath.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Synthesis of 4'-Carboxylic Acid Imrecoxib
Welcome to the technical support center for the synthesis of 4'-Carboxylic acid imrecoxib. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of 4'-Carboxylic acid imrecoxib, primarily focusing on the critical oxidation step of the 4'-methyl group of imrecoxib.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4'-Carboxylic acid imrecoxib?
A1: The most common method involves the direct oxidation of the 4'-methyl group of imrecoxib. This is typically achieved using strong oxidizing agents. The parent compound, imrecoxib, can be synthesized according to established patent literature.
Q2: I am observing a low yield of the desired carboxylic acid. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The oxidation reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of oxidizing agent to substrate.
-
Side reactions: The strong oxidizing conditions can lead to the formation of byproducts. The sulfide linkage and the lactam ring in the imrecoxib molecule are susceptible to oxidation.
-
Degradation of starting material or product: The harsh reaction conditions, such as high temperatures or extreme pH, might degrade both the starting imrecoxib and the product.
-
Difficult purification: The product may be difficult to separate from the starting material and byproducts, leading to losses during workup and purification.
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproducts requires careful control of the reaction conditions:
-
Choice of oxidizing agent: While strong oxidants like potassium permanganate (KMnO₄) are effective, they can be aggressive. Exploring milder or more selective catalytic systems, potentially with a phase-transfer catalyst, can reduce unwanted side reactions.
-
Temperature control: Running the reaction at the lowest effective temperature can help to minimize the degradation of sensitive functional groups.
-
Stoichiometry: Precise control of the amount of oxidizing agent is crucial. An excess of the oxidant will increase the likelihood of side reactions.
Q4: What are the best practices for purifying 4'-Carboxylic acid imrecoxib?
A4: Purification typically involves the following steps:
-
Quenching: The reaction is first quenched to destroy any remaining oxidizing agent.
-
Extraction: The product is extracted into an organic solvent after adjusting the pH of the aqueous layer to protonate the carboxylic acid, making it more soluble in the organic phase.
-
Crystallization: The crude product is often purified by crystallization from a suitable solvent system.
-
Chromatography: If crystallization does not provide sufficient purity, column chromatography on silica gel may be necessary.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient amount of oxidizing agent.2. Reaction temperature is too low.3. Reaction time is too short.4. Poor solubility of imrecoxib in the reaction medium. | 1. Increase the molar ratio of the oxidizing agent incrementally.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Extend the reaction time and monitor the progress by TLC or LC-MS.4. Use a co-solvent or a phase-transfer catalyst to improve solubility. |
| Formation of a Significant Amount of Byproducts | 1. Reaction temperature is too high.2. Excess oxidizing agent.3. The chosen oxidizing agent is too harsh and not selective. | 1. Lower the reaction temperature.2. Use a stoichiometric amount of the oxidizing agent.3. Consider using a milder oxidizing agent or a catalytic system (e.g., RuCl₃/NaIO₄). |
| Product is difficult to crystallize | 1. Presence of impurities that inhibit crystal formation.2. Incorrect choice of crystallization solvent. | 1. Purify the crude product by column chromatography before crystallization.2. Screen a variety of solvents and solvent mixtures for crystallization. |
| Oxidation of the Sulfide Group | The sulfide moiety in imrecoxib is susceptible to oxidation to the corresponding sulfoxide or sulfone. | Use a more selective oxidizing agent that targets the benzylic methyl group over the sulfide. Alternatively, protect the sulfide group before oxidation and deprotect it afterward, though this adds steps to the synthesis. |
Experimental Protocols
The following is a detailed methodology for the synthesis of 4'-Carboxylic acid imrecoxib via the oxidation of imrecoxib.
Synthesis of 4'-Carboxylic acid imrecoxib
-
Materials:
-
Imrecoxib
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
A mixture of imrecoxib (1.0 g, 2.71 mmol) in pyridine (10 mL) and water (10 mL) is prepared in a round-bottom flask.
-
The mixture is heated to reflux.
-
Potassium permanganate (1.71 g, 10.8 mmol) is added portion-wise over 1 hour.
-
The reaction mixture is refluxed for an additional 24 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
The mixture is filtered, and the filtrate is acidified with 2N HCl to a pH of 2-3.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol = 20:1) to afford 4'-Carboxylic acid imrecoxib.
-
-
Expected Yield: Approximately 45%.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 4'-Carboxylic acid imrecoxib
| Parameter | Condition | Yield | Purity |
| Starting Material | Imrecoxib | - | >98% |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | - | - |
| Solvent | Pyridine/Water (1:1) | - | - |
| Temperature | Reflux | - | - |
| Reaction Time | 24 hours | 45% | >95% (after chromatography) |
Visualizations
Diagram 1: Synthetic Pathway for 4'-Carboxylic acid imrecoxib
Caption: Synthetic route from Imrecoxib to its carboxylic acid derivative.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Technical Support Center: Stability of 4'-Carboxylic Acid Imrecoxib in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4'-Carboxylic acid imrecoxib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4'-Carboxylic acid imrecoxib and why is its stability in solution important?
4'-Carboxylic acid imrecoxib, also known as M2, is a major active metabolite of Imrecoxib, a selective COX-2 inhibitor.[1][2][3] Imrecoxib is metabolized in the liver, where its 4'-methyl group is oxidized first to a 4'-hydroxymethyl metabolite (M4) and subsequently to the 4'-carboxylic acid metabolite (M2).[1][2][4] The stability of 4'-Carboxylic acid imrecoxib in solution is crucial for accurate in vitro studies, formulation development, and pharmacokinetic analysis, as degradation can lead to a loss of potency and the formation of impurities.
Q2: What are the primary factors that can affect the stability of 4'-Carboxylic acid imrecoxib in solution?
While specific stability data for 4'-Carboxylic acid imrecoxib is not extensively published, based on its chemical structure (containing carboxylic acid, pyrrole, and sulfide functional groups), the following factors are critical to consider:
-
pH: The stability of carboxylic acid-containing drugs is often pH-dependent. The ionization state of the carboxylic acid group can influence its reactivity and degradation pathways. Generally, the ionized (salt) form is more stable in aqueous solutions than the unionized (free acid) form.
-
Temperature: Elevated temperatures can accelerate the degradation of many pharmaceutical compounds.
-
Light: Compounds with aromatic and heterocyclic ring systems, such as the pyrrole ring in imrecoxib and its metabolites, can be susceptible to photodegradation.
-
Oxidation: The sulfide moiety in the imrecoxib structure can be prone to oxidation, forming sulfoxides and sulfones, which would represent degradation products.
-
Solvent Composition: The choice of solvent and the presence of any excipients can impact the stability of the compound.
Q3: What are the potential degradation pathways for 4'-Carboxylic acid imrecoxib?
Based on its functional groups, potential degradation pathways for 4'-Carboxylic acid imrecoxib in solution may include:
-
Hydrolysis: While aromatic carboxylic acids are generally stable to hydrolysis, esterification could occur in the presence of alcohols, especially under acidic conditions.
-
Oxidation: The sulfide linkage is a potential site for oxidation, which can be catalyzed by light, heat, or the presence of oxidizing agents.
-
Photodegradation: The pyrrole ring and other aromatic components of the molecule may absorb UV light, leading to photochemical reactions and degradation.
-
Decarboxylation: Although generally requiring harsh conditions for aromatic carboxylic acids, decarboxylation (loss of CO2) could be a possibility under certain circumstances.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound concentration over time in solution. | Chemical Degradation: The compound may be degrading due to factors like pH, temperature, or light exposure. | 1. Control pH: Prepare solutions in a buffered system. For carboxylic acids, a neutral to slightly alkaline pH where the carboxylate form predominates may enhance stability. 2. Control Temperature: Store stock solutions and experimental samples at recommended temperatures (e.g., refrigerated at 2-8°C or frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles. 3. Protect from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. |
| Appearance of unknown peaks in chromatograms (e.g., HPLC). | Formation of Degradation Products: New peaks likely represent impurities formed from the degradation of 4'-Carboxylic acid imrecoxib. | 1. Perform Forced Degradation Studies: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and their chromatographic profiles. 2. Use a Stability-Indicating Analytical Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products. |
| Inconsistent experimental results. | Solution Instability: Variability in results could be due to the ongoing degradation of the compound in your experimental solutions. | 1. Prepare Fresh Solutions: Whenever possible, prepare solutions of 4'-Carboxylic acid imrecoxib fresh before each experiment. 2. Establish Solution Stability: If solutions need to be stored, perform a short-term stability study under your experimental conditions to determine how long the solution remains viable without significant degradation. |
Experimental Protocols
General Protocol for Assessing the Solution Stability of 4'-Carboxylic Acid Imrecoxib (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4'-Carboxylic acid imrecoxib in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Also, incubate a solution of the compound (100 µg/mL in a suitable solvent) at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to UV light (254 nm) and/or visible light for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Determine the percentage of degradation of 4'-Carboxylic acid imrecoxib.
-
Identify and characterize any significant degradation products.
Table 1: Example Data from a Hypothetical Forced Degradation Study
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of 4'-Carboxylic acid imrecoxib | Number of Major Degradation Products |
| 0.1 M HCl | 24 | 60 | 15% | 2 |
| 0.1 M NaOH | 24 | 60 | 25% | 3 |
| 3% H₂O₂ | 24 | 25 | 40% | 4 |
| Heat (Solution) | 24 | 60 | 10% | 1 |
| UV Light (254 nm) | 8 | 25 | 30% | 3 |
Note: This is example data and does not represent actual experimental results.
Visualizations
Metabolic Pathway of Imrecoxib
Caption: Metabolic conversion of Imrecoxib to its primary metabolites.
General Workflow for Solution Stability Assessment
Caption: Workflow for assessing the stability of a compound in solution.
References
- 1. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-indicating HPLC method for quantification of celecoxib and diacerein along with its impurities in capsule dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of COX-2 Inhibitor Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Cyclooxygenase-2 (COX-2) inhibitor metabolites.
Frequently Asked Questions (FAQs)
Q1: Why do COX-2 inhibitor metabolites often exhibit poor oral bioavailability?
A1: The primary reasons for the poor oral bioavailability of many COX-2 inhibitor metabolites, such as hydroxycelecoxib and carboxycelecoxib (metabolites of celecoxib), are:
-
Increased Polarity: Metabolism, often through oxidation, introduces polar functional groups (e.g., hydroxyl, carboxyl). This increased polarity leads to lower aqueous solubility and reduced permeability across the lipophilic intestinal membrane.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be further metabolized before reaching systemic circulation. For some metabolites, this extensive first-pass metabolism significantly reduces the amount of active compound that reaches the bloodstream.[1][2][3]
-
Efflux Transporter Activity: Metabolites can be recognized and actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), limiting their net absorption.[4]
Q2: What are the main strategies to improve the oral bioavailability of these metabolites?
A2: Several formulation and chemical modification strategies can be employed:
-
Nanoformulations: Encapsulating the metabolites into nanocarriers such as solid lipid nanoparticles (SLNs) or niosomes can protect them from degradation, enhance their solubility, and facilitate their transport across the intestinal epithelium.[5][6][7][8][9]
-
Prodrug Approach: The polar functional groups of the metabolites can be temporarily masked with a lipophilic promoiety. This increases the molecule's lipophilicity and permeability. Once absorbed, the promoiety is cleaved by enzymes in the body to release the active metabolite.[10][11][12][13]
-
Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can improve the solubilization and absorption of poorly soluble compounds.[14]
Q3: How do I choose the best strategy for my specific COX-2 inhibitor metabolite?
A3: The choice of strategy depends on the physicochemical properties of the metabolite:
-
For metabolites with low solubility but moderate permeability , nanoformulations that enhance dissolution rate and solubility are often a good choice.
-
For metabolites with low permeability due to high polarity , a prodrug approach that increases lipophilicity is generally more effective.
-
If the metabolite is a substrate for efflux transporters , co-administration with an inhibitor of these transporters or using a nanoformulation that can bypass these transporters might be necessary.
Troubleshooting Guides
Nanoformulation Troubleshooting
| Issue | Possible Causes | Suggested Solutions |
| Low Entrapment Efficiency (%EE) | 1. Poor solubility of the metabolite in the lipid matrix.2. Drug leakage during the formulation process.3. Inappropriate lipid or surfactant selection. | 1. Select a lipid in which the metabolite has higher solubility.2. Optimize the homogenization/sonication time and temperature.3. Screen different surfactants and co-surfactants to improve drug partitioning into the lipid phase. |
| Bimodal Particle Size Distribution | 1. Particle aggregation.2. Ostwald ripening (growth of larger particles at the expense of smaller ones).3. Inefficient homogenization or sonication. | 1. Optimize the surfactant concentration to ensure adequate surface coverage.2. Use a combination of surfactants.3. Increase homogenization speed/time or sonication energy.[15][16][17][18][19] |
| Poor Physical Stability (Particle Growth) | 1. Insufficient zeta potential leading to aggregation.2. Lipid crystallization and drug expulsion. | 1. Add a charged surfactant or a stabilizer to increase the surface charge.2. Use a mixture of lipids to create a less ordered crystalline structure. |
Prodrug Synthesis and Evaluation Troubleshooting
| Issue | Possible Causes | Suggested Solutions |
| Low Prodrug Synthesis Yield | 1. Incomplete reaction.2. Side reactions.3. Degradation of the starting material or product. | 1. Optimize reaction conditions (temperature, time, catalyst).2. Use protecting groups for reactive functional groups.3. Purify reagents and use an inert atmosphere if necessary. |
| No or Slow in vitro Conversion to Active Metabolite | 1. Incorrect enzyme source or concentration.2. The prodrug is not a substrate for the selected enzymes.3. The prodrug is too stable. | 1. Use relevant biological matrices (e.g., liver S9 fractions, intestinal homogenates) that contain the necessary enzymes.2. Ensure the chosen promoiety is known to be cleaved by common metabolic enzymes.3. Modify the linker between the drug and promoiety to be more susceptible to enzymatic cleavage.[20][21][22][23] |
Quantitative Data
While specific data for COX-2 inhibitor metabolites is limited in publicly available literature, the following table demonstrates the successful application of nanoformulation and prodrug strategies to the parent drug, celecoxib. These approaches can be adapted for its metabolites.
Table 1: Pharmacokinetic Parameters of Celecoxib with Different Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Celecoxib Suspension | 50 | 1,540 | 4.0 | 12,300 | 100 | [6] |
| Celecoxib Nanosuspension | 50 | 3,780 | 2.0 | 30,240 | 245.8 | [6] |
| Celecoxib Powder | 10 | 1,180 | 3.0 | 7,800 | 100 | [12] |
| N-GA1C Prodrug | 10 | 330 | 8.0 | 10,200 | 130.8 | [12] |
| Celebrex® | 40 | 1,800 | 6.0 | 15,000 | 100 | [5][7][24][25] |
| Co-milled Nanoformulation | 40 | 2,500 | 3.8 | 21,780 | 145.2 | [5][7][24][25] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Objective: To formulate a COX-2 inhibitor metabolite into SLNs to improve its oral bioavailability.
Materials:
-
COX-2 inhibitor metabolite
-
Solid lipid (e.g., glyceryl monostearate, tristearin)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (optional, e.g., soy lecithin)
-
Distilled water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the COX-2 inhibitor metabolite in the molten lipid.
-
Dissolve the surfactant and co-surfactant in distilled water and heat to the same temperature as the lipid phase.
-
Add the aqueous phase to the lipid phase and mix with a high-speed stirrer for 5-10 minutes to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at a specified pressure and number of cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: In Vitro Enzymatic Conversion Assay for Prodrugs
Objective: To evaluate the conversion of a COX-2 inhibitor metabolite prodrug to its active form in a biologically relevant matrix.
Materials:
-
COX-2 inhibitor metabolite prodrug
-
Rat or human liver S9 fraction (or other relevant tissue homogenate)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/shaker at 37°C
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing the liver S9 fraction and phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the prodrug stock solution to the incubation mixture. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme denaturation.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining prodrug and the formed active metabolite.
-
Calculate the rate of conversion of the prodrug.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolism of an oral COX-2 inhibitor.
Caption: Workflow for enhancing metabolite bioavailability.
Caption: Simplified COX-2 signaling pathway.
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The interaction of celecoxib with MDR transporters enhances the activity of mitomycin C in a bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. ijpsonline.com [ijpsonline.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Particle Size Distribution Functions: [eng.uc.edu]
- 17. Particle Size Distribution of Bimodal Silica Nanoparticles: A Comparison of Different Measurement Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Particle Size Distribution of Bimodal Silica Nanoparticles: A Comparison of Different Measurement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Subcutaneous prodrug formulations in vitro [pion-inc.com]
- 23. researchgate.net [researchgate.net]
- 24. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing LC-MS for 4'-Carboxyimrecoxib Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of 4'-carboxyimrecoxib.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS analysis of 4'-carboxyimrecoxib.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity for 4'-carboxyimrecoxib | Inefficient ionization in the selected polarity mode. 4'-carboxyimrecoxib, a carboxylic acid metabolite, is best ionized in negative ion mode. | Switch to negative ion electrospray ionization (ESI-) mode. The carboxylic acid group readily loses a proton to form [M-H]⁻ ions, leading to a significantly stronger signal.[1][2] |
| Suboptimal mass spectrometry parameters. | Optimize key MS parameters including capillary voltage, cone voltage, and desolvation gas flow and temperature. A good starting point for negative ESI mode is a capillary voltage of around -3.0 to -4.5 kV.[1][3] | |
| Analyte degradation or instability in the sample. | Ensure proper sample handling and storage. For celecoxib and its metabolites, storing plasma samples at -80°C is recommended.[1] | |
| Matrix effects leading to ion suppression. | Utilize a stable isotope-labeled internal standard (SIL-IS) for 4'-carboxyimrecoxib if available. If not, a structurally similar compound can be used.[4] Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[5] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. The ionization state of 4'-carboxyimrecoxib is pH-dependent. | Adjust the mobile phase pH. For reversed-phase chromatography, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape for carboxylic acids by keeping them in a neutral state.[4][6] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Secondary interactions with the stationary phase. | Use a column with end-capping to minimize silanol interactions. Consider a different stationary phase if the issue persists. | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Ensure mobile phases are freshly prepared and properly mixed. Use a gradient elution program for better reproducibility. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature throughout the analytical run. | |
| Column degradation. | Use a guard column to protect the analytical column. If retention times continue to shift, the analytical column may need to be replaced. | |
| High Background Noise or Contamination | Contaminated mobile phase or LC system. | Use high-purity solvents (LC-MS grade) and additives. Regularly flush the LC system with an appropriate cleaning solution. |
| Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection needle between samples. Inject blank samples between high-concentration samples to assess for carryover. | |
| Contamination from sample collection tubes or processing materials. | Use pre-screened, high-quality collection tubes and consumables to minimize leachables and extractables. |
Frequently Asked Questions (FAQs)
1. What is the optimal ionization mode for detecting 4'-carboxyimrecoxib?
Negative ion electrospray ionization (ESI-) is the preferred mode for detecting 4'-carboxyimrecoxib. The presence of the carboxylic acid functional group allows for efficient deprotonation, forming a stable [M-H]⁻ ion, which results in high sensitivity.[1][2]
2. What are the typical MRM transitions for 4'-carboxyimrecoxib?
In negative ion mode, a common multiple reaction monitoring (MRM) transition for 4'-carboxyimrecoxib (with a molecular weight of approximately 411.3 g/mol ) is the fragmentation of the precursor ion [M-H]⁻ at m/z 410 to a specific product ion.[1] While specific transitions can vary based on the instrument and collision energy, a representative transition would be monitored.
3. How can I minimize matrix effects in my plasma samples?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[5] To mitigate these effects:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will behave chromatographically and ionize similarly to the analyte.
-
Optimize Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering components from the plasma matrix.[5][7]
-
Chromatographic Separation: Ensure baseline separation of 4'-carboxyimrecoxib from endogenous plasma components that may cause interference.
4. What type of HPLC column is recommended for the analysis of 4'-carboxyimrecoxib?
A C18 reversed-phase column is commonly used and has been shown to provide good retention and peak shape for 4'-carboxyimrecoxib and its parent drug, celecoxib.[2][8] Columns with smaller particle sizes (e.g., sub-2 µm) can offer higher resolution and faster analysis times when used with UPLC systems.
5. What are some key considerations for sample preparation?
For the analysis of 4'-carboxyimrecoxib in biological matrices like plasma, a robust sample preparation method is crucial. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.[7]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity.[5]
Experimental Protocol: Quantification of 4'-Carboxyimrecoxib in Human Plasma
This protocol provides a general methodology for the quantification of 4'-carboxyimrecoxib in human plasma using LC-MS/MS. Instrument parameters should be optimized for your specific system.
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add an appropriate amount of internal standard (e.g., a stable isotope-labeled 4'-carboxyimrecoxib).
-
Precondition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | -3.5 kV |
| Desolvation Temperature | 400 - 500°C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be optimized for the specific instrument. |
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of celecoxib and its metabolites, which can be adapted for 4'-carboxyimrecoxib.
Table 1: Chromatographic Conditions
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Reference |
| Celecoxib & Metabolites | C18 (e.g., 2.1 x 50 mm) | A: 0.1% Formic Acid in Water B: Acetonitrile | 0.4 | [1] |
| Celecoxib | C18 (55 x 2.0 mm, 3 µm) | Methanol:10mM Ammonium Acetate (75:25, v/v) | - | [2] |
| Imrecoxib & Metabolites | Welch Ultimate XB C18 (2.1 x 50 mm, 5 µm) | A: Acetonitrile B: 0.1% Formic Acid in Water | - | [9] |
Table 2: Mass Spectrometry Parameters
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Carboxycelecoxib (M2) | ESI- | 410 | - | [1] |
| Celecoxib | ESI- | 380 | 316 | [2] |
| Carboxyl metabolites M2 | MRM | 400.3 | 236.0 | [9] |
Visualizations
Caption: General workflow for LC-MS/MS analysis.
Caption: Metabolic pathway of Celecoxib.
References
- 1. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing Changes in Celecoxib Nanostructured Lipid Carrier’s Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. mdpi.com [mdpi.com]
- 7. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scitechjournals.com [scitechjournals.com]
How to prevent degradation of 4'-Carboxylic acid imrecoxib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4'-Carboxylic acid imrecoxib during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 4'-Carboxylic acid imrecoxib and why is its stability important?
A1: 4'-Carboxylic acid imrecoxib is the major active metabolite of Imrecoxib, a selective COX-2 inhibitor. Ensuring its stability is crucial for accurate experimental results, particularly in pharmacokinetic and pharmacodynamic studies, as degradation can lead to a loss of activity and the formation of impurities that may interfere with analyses.
Q2: What are the main factors that can cause the degradation of 4'-Carboxylic acid imrecoxib?
A2: Based on its chemical structure, which includes a pyrazole ring, a sulfonamide group, and a carboxylic acid moiety, the primary factors that can induce degradation are exposure to harsh pH conditions (strong acids and bases), high temperatures, oxidizing agents, and light (photodegradation).
Q3: How should I store 4'-Carboxylic acid imrecoxib to ensure its stability?
A3: For long-term storage, it is recommended to store 4'-Carboxylic acid imrecoxib as a solid at -20°C or below, protected from light and moisture. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at -80°C and used within a month. Avoid repeated freeze-thaw cycles.
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: Strong oxidizing agents should be avoided as they can degrade the molecule. Additionally, prolonged exposure to strong acids or bases can lead to hydrolysis of the sulfonamide group. When preparing formulations, it is advisable to assess the compatibility with all excipients.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound purity over time in storage. | Improper storage conditions (e.g., exposure to light, moisture, or elevated temperatures). | Store the compound as a solid at ≤ -20°C in a tightly sealed, light-resistant container. For solutions, aliquot and store at -80°C. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Prepare fresh solutions for each experiment. Ensure the pH and temperature of the assay medium are within a stable range for the compound. Run a stability check of the compound in the assay medium under the experimental conditions. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the compound during sample preparation or analysis. | Use a validated stability-indicating HPLC method. Prepare samples immediately before analysis and keep them in an autosampler cooled to 4°C. Protect samples from light. |
| Precipitation of the compound from solution. | Poor solubility or change in solvent composition/pH. | Ensure the solvent system is appropriate for the concentration used. Check and adjust the pH of the solution if necessary. Sonication may aid in dissolution, but avoid excessive heating. |
Potential Degradation Pathways
The degradation of 4'-Carboxylic acid imrecoxib can be inferred from studies on structurally similar coxibs, such as celecoxib. The primary degradation pathways are likely to be hydrolysis, oxidation, and photodecomposition.
| Degradation Pathway | Stress Condition | Potential Degradation Products |
| Hydrolysis (Acidic) | Strong acidic conditions (e.g., >1N HCl), elevated temperature. | Cleavage of the sulfonamide bond. |
| Hydrolysis (Basic) | Strong basic conditions (e.g., >1N NaOH), elevated temperature. | Cleavage of the sulfonamide bond. |
| Oxidation | Exposure to oxidizing agents (e.g., H₂O₂). | Formation of N-oxide and other oxidative degradation products. |
| Photodegradation | Exposure to UV or high-intensity visible light. | Isomerization or cleavage of the pyrazole ring. |
| Thermal Degradation | High temperatures (e.g., >70°C). | Decarboxylation of the carboxylic acid group. |
Quantitative Stability Data
Disclaimer: The following data is for Celecoxib, a structurally related COX-2 inhibitor, and is provided as a representative example to guide experimental design. Specific stability studies for 4'-Carboxylic acid imrecoxib are recommended for precise degradation kinetics.
| Condition | Duration | Celecoxib Remaining (%) | Reference |
| Acid Hydrolysis (1M HCl, 80°C) | 2 hours | ~95% | [1] |
| Base Hydrolysis (1M NaOH, 80°C) | 2 hours | ~73% | [1] |
| Oxidative (30% H₂O₂, RT) | 24 hours | ~85% | [1] |
| Thermal (Solid, 105°C) | 24 hours | >99% | [1] |
| Photolytic (UV light, 254 nm) | 24 hours | Significant degradation | [1] |
| Aqueous Solution (pH 7.0, 120°C) | 130 hours | ~70% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol outlines a reverse-phase HPLC method suitable for assessing the stability of 4'-Carboxylic acid imrecoxib and separating it from potential degradation products.
1. Materials and Reagents:
-
4'-Carboxylic acid imrecoxib reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 70% A, 30% B
-
5-20 min: Linear gradient to 30% A, 70% B
-
20-25 min: 30% A, 70% B
-
25-30 min: Return to 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of 4'-Carboxylic acid imrecoxib in methanol (e.g., 1 mg/mL). Dilute with mobile phase A to a final concentration of 100 µg/mL.
-
Forced Degradation Samples:
-
Acidic: Incubate the stock solution with 1N HCl at 60°C for 4 hours. Neutralize with 1N NaOH and dilute with mobile phase A.
-
Basic: Incubate the stock solution with 1N NaOH at 60°C for 4 hours. Neutralize with 1N HCl and dilute with mobile phase A.
-
Oxidative: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours. Dilute with mobile phase A.
-
Photolytic: Expose the solution to UV light (254 nm) for 24 hours. Dilute with mobile phase A.
-
Thermal: Heat the solid compound at 80°C for 24 hours. Dissolve in methanol and dilute with mobile phase A.
-
5. Analysis:
-
Inject the standard and degraded samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Visualizations
Metabolic Pathway of Imrecoxib
Caption: Metabolic conversion of Imrecoxib to 4'-Carboxylic acid imrecoxib.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
References
Technical Support Center: Isolating Imrecoxib Metabolites from Urine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of imrecoxib metabolites from urine.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of imrecoxib found in urine?
A1: Imrecoxib is extensively metabolized in the body. The primary metabolic pathway involves the oxidation of the 4'-methyl group.[1][2] The main metabolite excreted in urine is the 4'-hydroxymethyl metabolite, also referred to as M4 or M1.[2][3] The further oxidized 4'-carboxylic acid metabolite (M2) is predominantly excreted in feces.[2][3] Glucuronide conjugates of these metabolites may also be present in urine.[1][3]
Q2: Why are the concentrations of imrecoxib metabolites often low in urine?
A2: Imrecoxib undergoes extensive metabolism, and less than 2% of the parent drug is excreted unchanged in urine.[1][2] While the 4'-hydroxymethyl metabolite is primarily excreted in urine, its concentration can still be low depending on the dosage, individual patient metabolism, and urine volume. The carboxylic acid metabolite is mainly directed towards fecal excretion.[2][3]
Q3: What are the key steps in isolating imrecoxib metabolites from urine?
A3: The general workflow for isolating imrecoxib metabolites from urine involves:
-
Sample Pre-treatment: This includes thawing, centrifugation to remove particulates, and pH adjustment.
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates and increase the yield of the primary metabolites.
-
Extraction: Typically performed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to separate the metabolites from the urine matrix.
-
Purification: Further purification of the extracted metabolites may be necessary using techniques like preparative HPLC.
-
Analysis and Characterization: Using methods like LC-MS/MS to identify and quantify the isolated metabolites.
Q4: How can I improve the recovery of imrecoxib metabolites during solid-phase extraction (SPE)?
A4: To improve SPE recovery, consider the following:
-
Sorbent Selection: Use a sorbent that has appropriate interactions with the imrecoxib metabolites. A mixed-mode sorbent with both reversed-phase and ion-exchange characteristics can be effective.
-
pH Adjustment: Adjust the pH of the urine sample before loading it onto the SPE cartridge to ensure optimal retention of the metabolites.
-
Flow Rate: Maintain a slow and consistent flow rate during sample loading, washing, and elution to ensure proper interaction with the sorbent.
-
Elution Solvent: Use an appropriate elution solvent that can effectively disrupt the interactions between the metabolites and the sorbent.
Troubleshooting Guides
Problem 1: Low Yield of Hydroxymethyl Metabolite (M1/M4) after Enzymatic Hydrolysis
| Possible Cause | Recommended Solution |
| Incomplete Hydrolysis | Optimize the enzymatic hydrolysis conditions. Factors to consider include the choice of β-glucuronidase enzyme (e.g., from Helix pomatia, abalone, or recombinant sources), enzyme concentration, incubation time, temperature, and pH of the urine sample.[4] |
| Metabolite Degradation | Ensure proper storage of urine samples (frozen at -20°C or -80°C) to prevent degradation. Avoid repeated freeze-thaw cycles. The stability of hydroxylated metabolites can be pH and temperature-dependent. |
| Sub-optimal Extraction | Review and optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen solvent and pH conditions are suitable for the hydroxymethyl metabolite. |
Problem 2: Poor Purity of the Isolated Metabolites
| Possible Cause | Recommended Solution |
| Co-elution of Interfering Substances | Incorporate additional washing steps in your SPE protocol to remove endogenous urine components. Consider using a different SPE sorbent with higher selectivity. |
| Inefficient Chromatographic Separation | Optimize the mobile phase composition and gradient in your preparative HPLC method to achieve better separation of the target metabolites from impurities. |
| Matrix Effects in LC-MS/MS Analysis | Dilute the final extract before injection to minimize matrix effects. Utilize an internal standard that is structurally similar to the analytes to compensate for any signal suppression or enhancement. |
Experimental Protocols
Detailed Protocol for Isolation of Imrecoxib Metabolites from Human Urine
-
Urine Sample Preparation:
-
Thaw frozen human urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer the supernatant to a clean tube.
-
-
Enzymatic Hydrolysis of Glucuronide Conjugates:
-
To 1 mL of the urine supernatant, add 20 µL of β-glucuronidase from Helix pomatia (≥100,000 units/mL).
-
Adjust the pH of the mixture to 5.0 using a 1 M acetate buffer.
-
Incubate the mixture at 37°C for 18 hours.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18/SCX) with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and polar impurities.
-
Wash with 3 mL of a 5% methanol in water solution to remove less retained impurities.
-
-
Elution:
-
Elute the hydroxymethyl metabolite (M1/M4) with 3 mL of methanol.
-
For the carboxylic acid metabolite (M2), if present, a more basic elution solvent may be required, such as 5% ammonium hydroxide in methanol.
-
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a 50:50 mixture of mobile phase A and mobile phase B for LC-MS/MS analysis.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for the Analysis of Imrecoxib and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Imrecoxib | 370.2 | 278.2 | 25 |
| Hydroxymethyl Imrecoxib (M1/M4) | 386.2 | 278.2 | 25 |
| Carboxylic Acid Imrecoxib (M2) | 400.2 | 236.2 | 30 |
Note: These parameters are illustrative and may require optimization for your specific instrument and conditions.
Table 2: Hypothetical Recovery Data for Different Extraction Methods
| Extraction Method | Hydroxymethyl Metabolite (M1/M4) Recovery (%) | Carboxylic Acid Metabolite (M2) Recovery (%) |
| Liquid-Liquid Extraction (Ethyl Acetate) | 65 ± 8 | 75 ± 6 |
| Solid-Phase Extraction (C18) | 85 ± 5 | 70 ± 7 |
| Solid-Phase Extraction (Mixed-Mode) | 92 ± 4 | 88 ± 5 |
This table provides example data for illustrative purposes. Actual recovery rates will depend on the specific experimental conditions.
Visualizations
Caption: Metabolic pathway of imrecoxib.
Caption: Experimental workflow for isolating imrecoxib metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and excretion of imrecoxib in rat | Semantic Scholar [semanticscholar.org]
- 3. Metabolism and excretion of imrecoxib in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Imrecoxib and its Metabolites in HPLC
Welcome to the technical support center for the HPLC analysis of imrecoxib and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic separation of imrecoxib and its primary metabolites, 4'-hydroxymethyl imrecoxib (M1) and 4'-carboxylic acid imrecoxib (M2).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of imrecoxib and its metabolites, offering potential causes and actionable solutions.
Q1: Why am I seeing poor resolution between imrecoxib and its hydroxylated metabolite (M1)?
A1: Poor resolution between a parent drug and its hydroxylated metabolite is a common challenge due to their similar core structures. Several factors in your HPLC method could be contributing to this issue.
-
Mobile Phase Composition: The organic modifier and pH of your mobile phase play a critical role in achieving adequate separation.
-
Stationary Phase Chemistry: The choice of HPLC column (stationary phase) is fundamental to the separation mechanism.
-
Flow Rate: The speed at which the mobile phase passes through the column can impact peak sharpness and, consequently, resolution.
Troubleshooting Steps:
-
Optimize Mobile Phase Strength: Gradually decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention times of both compounds, potentially providing more time for the column to resolve them.
-
Evaluate Different Organic Modifiers: If you are using acetonitrile, consider switching to methanol or a mixture of both. The different selectivities of these solvents can sometimes enhance the resolution of closely eluting peaks.
-
Consider a Different Column Chemistry: If optimizing the mobile phase is insufficient, a change in stationary phase may be necessary. A phenyl-hexyl column can offer alternative selectivity to a standard C18 column for aromatic compounds like imrecoxib and its metabolites.
Q2: My imrecoxib peak is tailing. What could be the cause and how can I fix it?
A2: Peak tailing for basic compounds like imrecoxib is often caused by secondary interactions with the silica-based stationary phase.
-
Silanol Interactions: Free silanol groups on the surface of the silica packing material can interact with basic analytes, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.
-
Inappropriate Mobile Phase pH or Buffer Concentration: An unsuitable pH can lead to inconsistent ionization, and low buffer concentration may not effectively mask the silanol groups.
Troubleshooting Steps:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) can protonate the silanol groups on the stationary phase, reducing their interaction with the basic imrecoxib molecule.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) in the aqueous portion of the mobile phase can help to mask the residual silanol groups.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize silanol interactions. Ensure you are using such a column.
-
Reduce Sample Concentration: Dilute your sample and inject a smaller amount to check for column overload.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can reduce peak tailing. However, be aware that TEA can suppress MS signals if you are using an LC-MS system.
Q3: I'm having trouble separating the carboxylic acid metabolite (M2) from endogenous plasma components. What can I do?
A3: The carboxylic acid metabolite (M2) is more polar than imrecoxib and M1, which can sometimes lead to co-elution with early-eluting components from a biological matrix.
-
Insufficient Retention: The metabolite may not be retained strongly enough on the column to separate it from the solvent front and other polar interferences.
-
Sample Matrix Effects: Components in the plasma extract can interfere with the chromatography.
Troubleshooting Steps:
-
Increase Aqueous Content of Mobile Phase: A higher percentage of the aqueous component in your mobile phase will increase the retention of the polar M2 metabolite.
-
Adjust Mobile Phase pH: At a pH below its pKa, the carboxylic acid group of M2 will be protonated, making the molecule less polar and increasing its retention on a reversed-phase column. Experiment with a lower pH mobile phase.
-
Improve Sample Preparation: A more rigorous sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can provide a cleaner sample extract compared to simple protein precipitation, thereby reducing matrix interferences.
Data Presentation: Optimizing HPLC Parameters
The following tables summarize the expected impact of various HPLC parameters on the resolution of imrecoxib and its metabolites. This data is based on chromatographic principles and analysis of similar compounds.
Table 1: Effect of Stationary Phase on Resolution
| Column Type | Expected Resolution (Imrecoxib vs. M1) | Expected Resolution (M1 vs. M2) | Comments |
| C18 (ODS) | Good | Good to Excellent | Standard choice for reversed-phase chromatography. Provides good hydrophobic retention. |
| Phenyl-Hexyl | Potentially Excellent | Good | Offers alternative selectivity due to π-π interactions with the aromatic rings of the analytes. May improve resolution of structurally similar compounds. |
Table 2: Effect of Mobile Phase pH on Retention and Resolution
| Mobile Phase pH | Analyte | Expected Retention Time | Expected Resolution | Comments |
| 3.0 | Imrecoxib | Long | Baseline | At low pH, imrecoxib is likely protonated, and silanol interactions are suppressed, leading to better peak shape. |
| M1 | Intermediate | |||
| M2 | Short | The carboxylic acid group is protonated, increasing its hydrophobicity and retention. | ||
| 7.0 | Imrecoxib | Shorter | Potentially Decreased | At neutral pH, silanol interactions can increase, potentially leading to peak tailing and reduced resolution. |
| M1 | Shorter | |||
| M2 | Very Short | The carboxylic acid group is deprotonated, making the molecule more polar and decreasing its retention. |
Table 3: Effect of Organic Modifier on Selectivity
| Organic Modifier | Expected Selectivity (α) | Comments |
| Acetonitrile | Good | Generally provides sharper peaks and lower backpressure. |
| Methanol | Potentially Different | Can alter the elution order and improve the resolution of certain closely eluting compounds due to different solvent-analyte interactions. |
Experimental Protocols
This section provides a detailed methodology for a starting HPLC-UV method for the analysis of imrecoxib and its metabolites, along with a sample preparation protocol for plasma samples.
Protocol 1: HPLC-UV Method for Imrecoxib and Metabolites
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 25 mM potassium phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 60% B
-
10-12 min: 60% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Protocol 2: Sample Preparation from Plasma (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample in a centrifuge tube, add 50 µL of an internal standard solution (e.g., celecoxib at 1 µg/mL).
-
Add 100 µL of 1 M sodium hydroxide to basify the sample.
-
Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (30% acetonitrile in buffer).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the HPLC analysis of imrecoxib.
Caption: Experimental workflow for the analysis of imrecoxib and its metabolites in plasma.
Caption: Troubleshooting decision tree for improving HPLC resolution.
Caption: Metabolic pathway of imrecoxib.
Matrix effects in mass spectrometry analysis of 4'-carboxyimrecoxib
Welcome to the technical support center for the mass spectrometry analysis of 4'-carboxyimrecoxib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of 4'-carboxyimrecoxib?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 4'-carboxyimrecoxib, due to the presence of co-eluting compounds from the biological sample (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[2] For acidic molecules like 4'-carboxyimrecoxib, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects in LC-MS/MS analysis.[1]
Q2: How can I qualitatively assess if my 4'-carboxyimrecoxib analysis is suffering from matrix effects?
A2: A common qualitative method is the post-column infusion experiment. In this technique, a constant flow of a 4'-carboxyimrecoxib standard solution is introduced into the LC flow after the analytical column but before the mass spectrometer's ion source. A blank, extracted matrix sample is then injected. Any dip or rise in the constant baseline signal at the retention time of 4'-carboxyimrecoxib indicates the presence of ion suppression or enhancement, respectively.
Q3: What is the standard quantitative method to evaluate the matrix effect?
A3: The "gold standard" for quantifying matrix effects is the post-extraction spike method .[1] This involves comparing the peak area of the analyte spiked into an extracted blank matrix (Set B) with the peak area of the analyte in a neat solution (Set A). The Matrix Factor (MF) is calculated as:
-
MF = (Peak Response in presence of matrix) / (Peak Response in neat solution)
An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 suggests no significant matrix effect. According to regulatory guidelines, this should be tested in at least six different lots of the biological matrix.
Q4: What is a suitable internal standard (IS) for the analysis of 4'-carboxyimrecoxib?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of 4'-carboxyimrecoxib (e.g., 4'-carboxyimrecoxib-d4). A SIL-IS is chemically identical and co-elutes with the analyte, ensuring it experiences the same matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structurally similar compound (analog IS) that elutes close to the analyte and exhibits similar ionization behavior can be used. For the related compound, celecoxib, a deuterated version (celecoxib-D4) has been successfully used. A structural analog, 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid, has also been used for the analysis of celecoxib and its metabolites.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH for the acidic analyte. 3. Secondary interactions with the stationary phase. | 1. Wash the column with a strong solvent or replace it. 2. Adjust mobile phase pH to ensure 4'-carboxyimrecoxib is consistently ionized (typically 2 pH units below its pKa). 3. Use a column with end-capping or a different stationary phase chemistry. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation and extraction recovery. 2. Significant and variable matrix effects between samples. 3. Instrument instability. | 1. Automate sample preparation steps if possible. Ensure thorough vortexing and consistent evaporation/reconstitution steps. 2. Implement a more rigorous sample cleanup method (e.g., switch from protein precipitation to SPE or LLE). Use a stable isotope-labeled internal standard. 3. Perform system suitability tests and ensure the mass spectrometer is calibrated and stable. |
| Low Signal Intensity (Poor Sensitivity) | 1. Ion suppression due to matrix effects. 2. Inefficient extraction recovery. 3. Suboptimal MS source parameters. | 1. Optimize chromatography to separate the analyte from the suppression zone. Improve sample cleanup to remove interfering compounds like phospholipids. 2. Evaluate different extraction solvents or SPE cartridges. Adjust the pH during LLE to maximize partitioning of the acidic analyte into the organic phase. 3. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) specifically for 4'-carboxyimrecoxib. |
| Inconsistent Results Between Matrix Lots | Relative matrix effects, where the degree of ion suppression/enhancement differs between individual sources of plasma. | 1. Evaluate matrix effects across at least six different lots of the biological matrix during method validation. 2. If variability is high, a more robust sample preparation method is required to remove the source of the variability. 3. The use of a stable isotope-labeled internal standard is strongly recommended to compensate for this variability. |
Data Presentation
Table 1: Example Mass Spectrometry Parameters for a Carboxylic Acid Metabolite of a Coxib
Based on the analysis of carboxycelecoxib, a structural analog of 4'-carboxyimrecoxib. Parameters should be optimized for the specific instrument used.
| Parameter | Analyte (Carboxycelecoxib) | Internal Standard (Analog) |
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (m/z) | 410 | 412 |
| Product Ion (m/z) | 316 | 318 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | -25 | -25 |
| Declustering Potential (V) | -80 | -80 |
Source: Adapted from data for carboxycelecoxib (M2) in Ma et al., Journal of Chromatography B, 2015.[1]
Table 2: Representative Quantitative Matrix Factor Data for an Acidic NSAID in Plasma
This table presents hypothetical matrix factor data for 4'-carboxyimrecoxib, modeled on published data for the acidic NSAID indomethacin, to illustrate the assessment of matrix effects across different plasma lots.
| Plasma Lot | Analyte Peak Area (Post-Spike) | IS Peak Area (Post-Spike) | Matrix Factor (Analyte) | IS-Normalized Matrix Factor |
| Lot 1 | 85,670 | 98,230 | 0.86 | 0.99 |
| Lot 2 | 91,240 | 101,560 | 0.91 | 1.01 |
| Lot 3 | 83,550 | 97,990 | 0.84 | 0.97 |
| Lot 4 | 88,910 | 100,110 | 0.89 | 1.00 |
| Lot 5 | 93,010 | 102,450 | 0.93 | 1.02 |
| Lot 6 | 86,520 | 99,340 | 0.87 | 0.99 |
| Mean | 88,150 | 99,948 | 0.88 | 1.00 |
| %CV | 4.1% | 1.8% | 4.1% | 1.9% |
| Neat Solution Peak Area | 100,000 | 88,000 (Analyte/IS) |
Interpretation: The mean Matrix Factor of 0.88 indicates a consistent, mild ion suppression (~12%). The low %CV (<5%) across different plasma lots suggests the absence of significant relative matrix effects. The IS-Normalized Matrix Factor is very close to 1.0, with low variability, indicating that the internal standard effectively tracks and corrects for the observed ion suppression.
Experimental Protocols
Protocol 1: Salting-Out Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from a validated method for celecoxib and its metabolites, including the carboxylic acid form.[1]
-
Sample Preparation : To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of internal standard solution (in 50% acetonitrile).
-
Protein Precipitation & Salting Out : Add 400 µL of acetonitrile containing an inorganic salt (e.g., 0.1 M zinc sulfate) to precipitate proteins and facilitate phase separation. Vortex vigorously for 2 minutes.
-
Phase Separation : Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Extraction : Carefully transfer the upper organic supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 1 minute.
-
Final Centrifugation : Centrifuge at 14,000 x g for 10 minutes to pellet any remaining particulates.
-
Injection : Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Factor
-
Prepare Three Sets of Samples at low and high concentration levels (e.g., LQC and HQC):
-
Set A (Neat Solution) : Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike) : Extract blank plasma from at least six different sources as per Protocol 1. Spike the analyte and internal standard into the final dried extract just before the reconstitution step.
-
Set C (Pre-Extraction Spike) : Spike the analyte and internal standard into blank plasma before starting the extraction procedure (Protocol 1).
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE) :
-
Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Visualizations
Caption: Workflow for Salting-Out Liquid-Liquid Extraction.
Caption: Simplified COX-1/COX-2 signaling pathway.
References
- 1. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Metabolism of Imrecoxib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro metabolism of imrecoxib.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of imrecoxib in humans?
A1: The main metabolic pathway for imrecoxib is the oxidation of the 4'-methyl group on the phenyl ring.[1][2][3][4] This occurs in a two-step process, first forming a hydroxymethyl metabolite (M1) and subsequently a carboxylic acid metabolite (M2).[1][5][6]
Q2: Which enzymes are responsible for the metabolism of imrecoxib?
A2: Imrecoxib is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver. The key enzymes involved are CYP2C9, CYP2D6, and CYP3A4.[1][7][8]
Q3: What are the major metabolites of imrecoxib observed in vivo?
A3: The major circulating metabolites in human plasma are the hydroxymethyl metabolite (M1) and the carboxylic acid metabolite (M2).[9][10] Notably, the plasma exposure to M2 is significantly higher (approximately four times) than that of the parent drug (imrecoxib, M0) and M1.[5][6] Both M1 and M2 have shown anti-inflammatory activity.[10][11]
Q4: Does imrecoxib have a significant inhibitory effect on CYP enzymes?
A4: In vitro studies have shown that imrecoxib has a weak inhibitory effect on several CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4.[7][8] This suggests a low risk of pharmacokinetic drug interactions.[7][8]
Troubleshooting Guide
Issue: Low or undetectable levels of the M2 (carboxylic acid) metabolite in our in vitro system (e.g., human liver microsomes), despite it being the major metabolite in vivo.
This is a commonly encountered issue in static in vitro metabolism studies of imrecoxib.[5][6]
Possible Causes and Solutions:
-
Rate-Limiting Aldehyde Intermediate: The formation of the M2 metabolite proceeds through a rate-limiting aldehyde intermediate (M-CHO).[5] This intermediate can be unstable or rapidly converted through competing pathways in static in vitro systems.
-
Competitive Reduction Reactions: In in vitro systems like human liver microsomes (HLMs) and cytosols (HLCs), NADPH-dependent reductases can convert the aldehyde intermediate back to the M1 metabolite (hydroxymethyl).[5][6] This competitive reduction pathway can significantly limit the formation of the M2 metabolite.[5][6]
Recommended Solutions:
-
Utilize a more comprehensive in vitro system:
-
Human Hepatocytes: Intact hepatocytes contain a fuller complement of enzymes and cofactors, which may better facilitate the complete oxidation to M2.
-
-
Modify the incubation conditions:
-
Inclusion of Aldehyde Oxidase: The oxidation of the aldehyde intermediate to M2 is catalyzed by CYP3A4, CYP2D6, and cytosolic aldehyde oxidase.[5][6] Ensuring the presence and activity of aldehyde oxidase in your system may improve M2 formation.
-
Consider Dynamic vs. Static Systems: Static incubation systems can lead to the accumulation of intermediates and favor reductive pathways. A more dynamic system, such as a perfusion system, might better mimic the in vivo environment.
-
Data Presentation
Table 1: Key Enzymes in Imrecoxib Metabolism
| Enzyme | Contribution to 4'-hydroxylation |
| CYP2C9 | 62.5%[1][7][8] |
| CYP2D6 | 21.1%[1][7][8] |
| CYP3A4 | 16.4%[1][7][8] |
Table 2: Major Metabolites of Imrecoxib
| Metabolite | Name | Description | In Vivo Abundance |
| M0 | Imrecoxib | Parent Drug | - |
| M1 | 4'-hydroxymethyl imrecoxib | Primary oxidative metabolite | Lower than M2[5][6] |
| M2 | 4'-carboxylic acid imrecoxib | Secondary oxidative metabolite | Major circulating metabolite[5][6] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Imrecoxib using Human Liver Microsomes (HLMs)
-
Materials:
-
Imrecoxib
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of imrecoxib in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and imrecoxib. The final concentration of imrecoxib should be within a relevant range for kinetic analysis.
-
Incubate at 37°C with shaking for a defined period (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the presence of imrecoxib and its metabolites (M1 and M2) using a validated LC-MS/MS method.[9][10][12][13]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and excretion of imrecoxib in rat | Semantic Scholar [semanticscholar.org]
- 5. Differences in the In Vivo and In Vitro Metabolism of Imrecoxib in Humans: Formation of the Rate-Limiting Aldehyde Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Imrecoxib: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Pharmacokinetics and Safety of Imrecoxib, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of imrecoxib and its two active metabolites in plasma of hepatic impairment patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity of the major metabolites of imrecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Refinement of Animal Dosing for Pharmacokinetic Studies of Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the pharmacokinetic (PK) analysis of metabolites in animal studies.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Question: My metabolite concentrations are below the limit of quantification (BLQ) in plasma samples. What steps can I take?
Answer:
When metabolite concentrations are consistently BLQ, consider the following troubleshooting steps:
-
Dose Escalation of the Parent Drug: The simplest approach may be to increase the dose of the parent drug, which can lead to higher systemic exposure of the metabolite.[1] This should be done cautiously, keeping in mind the maximum tolerated dose (MTD) in the chosen animal model.[2]
-
Direct Dosing of the Metabolite: If a synthetic version of the metabolite is available, direct administration can be a viable strategy. This approach allows for a direct assessment of the metabolite's PK profile. However, be aware that this may lead to different metabolic pathways and potentially new toxicities that were not observed with the parent drug.[3]
-
Refine the Bioanalytical Method: The sensitivity of your analytical method is crucial.
-
Method Optimization: Re-evaluate and optimize your liquid chromatography-mass spectrometry (LC-MS) or other bioanalytical methods to enhance sensitivity and selectivity for the metabolite.[2]
-
Sample Preparation: Improve extraction efficiency from the biological matrix. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to concentrate the analyte.
-
-
Review the Animal Model:
-
Species Selection: Ensure the chosen animal species is appropriate and known to produce the metabolite of interest at levels relevant to humans.[3][4] In vitro studies using liver microsomes or hepatocytes from different species, including humans, can inform the selection of a pharmacologically relevant animal model.[3]
-
Metabolic Differences: Be mindful of species-specific differences in drug metabolism which can significantly impact metabolite exposure.[5]
-
Question: I'm observing unexpected or highly variable metabolite pharmacokinetics between individual animals. How can I address this?
Answer:
High variability in metabolite PK can obscure the true pharmacokinetic profile. Here are some strategies to manage this:
-
Standardize Experimental Conditions:
-
Animal Handling: Ensure consistent handling and dosing procedures for all animals. Stress can influence physiological parameters and affect drug metabolism.
-
Fasting State: The feeding status of animals can impact drug absorption and metabolism. Conduct studies in either fasted or fed states consistently across all animals.[6]
-
Dosing Vehicle: Use a consistent and appropriate vehicle for drug administration, as it can affect absorption.[6]
-
-
Increase Sample Size: A larger number of animals per time point can help to more reliably estimate the population variability and obtain a more accurate mean concentration-time profile.[6]
-
Review Dosing and Sampling Technique:
-
Consider Genetic Variability: Inbred strains of laboratory animals can still exhibit some genetic variability that may influence drug metabolism. If significant inter-individual differences persist, consider if this reflects potential genetic polymorphisms that could also be relevant in human populations.
-
Data Analysis: Employ appropriate pharmacokinetic modeling techniques that can account for inter-individual variability. Population pharmacokinetic (Pop-PK) analysis can be a useful tool in this regard.[9]
Frequently Asked Questions (FAQs)
What is the "tiered approach" to metabolite quantification in preclinical studies?
The tiered approach, as recommended by the European Bioanalysis Forum (EBF), involves adjusting the level of bioanalytical method validation to the stage of drug development.[10]
-
Discovery Phase: Screening methods are sufficient to assess the presence and relative abundance of metabolites. This helps in identifying major metabolites for further investigation.[1][10]
-
Preclinical and First-in-Human Studies: For metabolites that have been flagged for further characterization, qualified or scientifically validated assays are used.[1][10]
-
Later Stage Development: Once a definitive assessment of metabolite exposure in humans is available and if a metabolite is found to be significant (e.g., contributing to more than 25% of the pharmacological activity), fully validated regulatory-compliant methods are required.[1]
How do I select the appropriate animal species for metabolite PK studies?
The selection of an appropriate animal species is a critical step. The goal is to choose a species that metabolizes the parent drug in a way that is qualitatively and quantitatively similar to humans.[3][4]
-
In Vitro-In Vivo Correlation (IVIVC): Conduct in vitro metabolism studies using liver microsomes, S9 fractions, or hepatocytes from various species (including human) to compare metabolic profiles.[2][3] This helps in identifying a species that produces a similar pattern of metabolites to humans.
-
Literature Review: Consult existing literature for information on the metabolism of similar compounds in different species.
-
Regulatory Guidance: Regulatory agencies like the FDA provide guidance on recommended species for toxicity studies, which often correlates with metabolic similarity.[6] Commonly used species include rodents (rats, mice) and non-rodents (dogs, minipigs).[6][11]
What are the key considerations for the bioanalytical method used for metabolite quantification?
A robust bioanalytical method is essential for accurate metabolite quantification.
-
Method of Choice: Liquid chromatography-mass spectrometry (LC-MS) is the preferred method due to its high selectivity and sensitivity for quantifying small molecules and their metabolites in biological matrices.[2]
-
Validation: The method should be appropriately validated for parameters such as accuracy, precision, selectivity, sensitivity, recovery, and stability, in line with the tiered approach.[10][12]
-
Matrix Effects: It is important to evaluate and minimize the impact of the biological matrix (e.g., plasma, urine) on the ionization of the analyte, which can lead to ion suppression or enhancement and affect accuracy.[10]
When should I consider synthesizing a metabolite for direct administration?
Direct administration of a synthesized metabolite should be considered in the following scenarios:
-
When the metabolite is a "disproportionate metabolite," meaning it is found at significantly higher levels in humans than in the animal species used for toxicity testing.[3]
-
When increasing the dose of the parent drug does not result in adequate exposure of the metabolite for PK and safety assessment.[1]
-
To definitively characterize the intrinsic pharmacokinetic and pharmacodynamic properties of the metabolite itself.
It is important to note that direct dosing of a metabolite may result in its own unique metabolic profile and potential toxicities.[3]
Data Presentation
Table 1: Key Pharmacokinetic Parameters to Evaluate for Parent Drug and Metabolites
| Parameter | Symbol | Description | Importance in Metabolite Studies |
| Maximum Plasma Concentration | Cmax | The highest concentration of the drug or metabolite observed in the plasma after administration.[13] | Indicates the peak exposure to the metabolite. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. | Provides information on the rate of formation and absorption of the metabolite. |
| Area Under the Curve | AUC | The total exposure to the drug or metabolite over time.[13] | A critical measure of overall systemic exposure to the metabolite. |
| Elimination Half-life | t1/2 | The time required for the concentration of the drug or metabolite in the plasma to decrease by half.[7] | Characterizes the rate at which the metabolite is cleared from the body. |
| Clearance | CL | The volume of plasma cleared of the drug or metabolite per unit of time.[7] | Describes the efficiency of metabolite elimination. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of metabolite distribution into tissues. |
Experimental Protocols
Protocol 1: Serial Blood Sampling in Mice for Pharmacokinetic Analysis
This protocol outlines a common method for collecting serial blood samples from a single mouse to generate a pharmacokinetic profile. This approach minimizes inter-animal variability.
Materials:
-
Mouse restraint device
-
Lancets for submandibular vein puncture
-
Heparinized capillary tubes or EDTA-coated microcentrifuge tubes
-
Anesthetic (e.g., isoflurane) for terminal bleed
-
Syringe and needle for cardiac puncture
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the study. House mice in pairs when possible, especially for studies involving multiple dosing or a tight bleeding schedule.[7]
-
Dosing: Administer the test compound via the desired route (e.g., oral gavage, intravenous injection). The precise timing of the dose is critical.[7]
-
Early Time Points (e.g., 5, 15, 30 minutes):
-
Gently restrain the mouse.
-
Puncture the submandibular vein using a sterile lancet.
-
Collect approximately 30-50 µL of blood into a heparinized capillary tube or an EDTA-coated microcentrifuge tube.[7]
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
-
Intermediate Time Points (e.g., 1, 2, 4 hours):
-
Repeat the submandibular vein sampling technique. Alternate between the left and right sides if possible.
-
-
Terminal Time Point (e.g., 8, 24 hours):
-
Anesthetize the mouse using isoflurane or another appropriate anesthetic.
-
Perform a terminal blood collection via cardiac puncture using a syringe and needle. This allows for a larger volume of blood to be collected for final time point analysis.[7]
-
-
Sample Processing:
-
Immediately place the blood samples on ice.
-
Centrifuge the samples to separate the plasma.
-
Transfer the plasma to a clean, labeled tube and store at -80°C until bioanalysis.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). The total volume of blood collected should not exceed the maximum recommended limit for the animal's body weight.[7]
Visualizations
Caption: A typical experimental workflow for conducting metabolite pharmacokinetic studies in animals.
Caption: A decision-making diagram for troubleshooting low metabolite concentrations.
Caption: The pharmacokinetic pathway from parent drug administration to metabolite elimination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Connecting Bio Analysis & Animal Studies | InfinixBio [infinixbio.com]
- 3. fda.gov [fda.gov]
- 4. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 5. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 6. fda.gov [fda.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biologics: an update and challenge of their pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. biotechfarm.co.il [biotechfarm.co.il]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic Concepts of Practical Application by Clinicians - WSAVA2002 - VIN [vin.com]
Cross-reactivity issues in immunoassays for COX-2 inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cross-reactivity issues encountered in immunoassays for Cyclooxygenase-2 (COX-2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for COX-2 inhibitors?
A1: Immunoassay cross-reactivity is the phenomenon where an antibody binds to molecules other than the specific analyte it was designed to detect. This occurs when the antibody recognizes and binds to structurally similar epitopes on non-target molecules.[1] For COX-2 inhibitors, which often belong to similar structural classes (e.g., diaryl-substituted heterocycles), there is a significant risk that an antibody intended for one inhibitor (e.g., Celecoxib) will also bind to another (e.g., Rofecoxib) or to non-selective NSAIDs present in the sample.[2] This can lead to inaccurate quantification and false-positive results.
Q2: What is the difference between immunoassay cross-reactivity and clinical cross-reactivity of NSAIDs?
A2: These are two distinct concepts.
-
Immunoassay Cross-Reactivity is an in vitro analytical issue where an antibody in an assay binds to multiple structurally related compounds. This affects the accuracy of experimental measurements.
-
Clinical Cross-Reactivity refers to an adverse physiological reaction in a patient. For instance, a patient with a hypersensitivity to one NSAID may also react to a selective COX-2 inhibitor.[3][4][5] This is a clinical, pharmacological phenomenon mediated by the body's response to enzyme inhibition, not antibody binding in a test tube.[6]
Q3: How can I determine if my anti-COX-2 inhibitor antibody is cross-reacting?
A3: The most direct method is to perform a specificity test. This involves running the immunoassay with a panel of potentially cross-reacting compounds, including other COX-2 inhibitors, traditional NSAIDs, and known metabolites of the target drug. By testing these compounds at various concentrations, you can determine their percentage of cross-reactivity relative to the primary analyte.
Q4: Can the immunoassay format itself influence cross-reactivity?
A4: Yes. The choice of immunoassay format (e.g., competitive vs. sandwich ELISA), incubation times, antibody concentrations, and other kinetic parameters can influence the degree of observed cross-reactivity.[1][7] For instance, in a competitive immunoassay, altering the concentration of the labeled antigen and the antibody can modulate the assay's selectivity.[7]
Q5: Are there alternatives to immunoassays for quantifying COX-2 inhibitors?
A5: Yes. While immunoassays are valuable for high-throughput screening, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer higher selectivity and are often used as a gold standard for validating immunoassay results.[8] LC-MS/MS can distinguish between compounds with very similar structures based on their mass-to-charge ratio and fragmentation patterns, minimizing the risk of cross-reactivity.[8]
Troubleshooting Guide
This guide addresses common problems encountered during immunoassays for COX-2 inhibitors, with a focus on diagnosing and resolving cross-reactivity issues.
| Problem | Potential Cause Related to Cross-Reactivity | Recommended Solution |
| Higher-than-expected concentrations or false positives | The antibody is cross-reacting with another COX-2 inhibitor, a non-selective NSAID, or a metabolite present in the sample matrix. | 1. Perform a Specificity Test: Test a panel of related compounds (see Protocol 1). 2. Sample Pre-treatment: Use a sample extraction or chromatography step to remove interfering compounds before the immunoassay.[1] 3. Confirm with an Orthogonal Method: Analyze critical samples using a different method, such as LC-MS/MS, to verify results.[8] |
| High background signal | Non-specific binding of the antibody to components in the sample matrix. While not strictly cross-reactivity, it can mask its effects. | 1. Optimize Blocking: Increase the concentration or change the type of blocking agent (e.g., BSA, non-fat dry milk). 2. Increase Wash Steps: Add extra wash cycles or increase the stringency of the wash buffer (e.g., add Tween-20). 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9] |
| Poor assay precision and reproducibility | Variable levels of cross-reacting substances across different samples or batches. | 1. Standardize Sample Collection: Ensure all samples are collected and processed using a consistent protocol. 2. Characterize the Antibody: Perform a thorough validation of the antibody to understand its cross-reactivity profile before use in large-scale studies. 3. Use a More Specific Antibody: If possible, switch to a monoclonal antibody with a well-defined epitope to reduce lot-to-lot variability and cross-reactivity.[9] |
| Discrepancy between immunoassay and LC-MS/MS data | This strongly suggests cross-reactivity in the immunoassay. The immunoassay is likely detecting the target analyte plus other structurally similar molecules that LC-MS/MS can resolve. | 1. Identify the Cross-Reactant: Use the LC-MS/MS data to identify other compounds present in the sample that could be causing the interference. 2. Re-evaluate Immunoassay Suitability: The immunoassay may not be suitable for this specific sample type or for distinguishing between the identified compounds. Consider using LC-MS/MS for the remainder of the study. |
Quantitative Data on COX-2 Inhibitor Selectivity
The selectivity of NSAIDs is often expressed as a ratio of IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) for COX-1 versus COX-2. A higher ratio indicates greater selectivity for COX-2. While this table reflects enzyme inhibition, it is a useful proxy for understanding potential cross-reactivity in immunoassays targeting these molecules, as antibodies may recognize the same structural features responsible for enzyme binding.
| Compound | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) | Reference |
| Celecoxib | 7.6 | 0.04 | 190 | [10] |
| Rofecoxib | >1000 | 0.018 | >55,555 | [10] |
| Diclofenac | 0.063 | 0.006 | 10.5 | [11] |
| Nimesulide | 0.392 | 0.071 | 5.5 | [11] |
| Aspirin | 1.88 | 12.34 | 0.15 | [11] |
| Indomethacin | 0.42 | 2.75 | 0.15 | [8] |
Note: IC₅₀ values can vary between different assay systems (e.g., purified enzyme vs. whole blood assays).[11][12] The data presented here are for illustrative purposes.
Visualizations
Signaling Pathway
Caption: COX-2 signaling pathway from arachidonic acid to prostaglandins.
Experimental Workflow
Caption: Workflow for a competitive ELISA, highlighting the competition step.
Troubleshooting Logic
Caption: Logic flowchart for troubleshooting high immunoassay signals.
Experimental Protocols
Protocol 1: Determining Cross-Reactivity Percentage in a Competitive ELISA
Objective: To quantify the extent to which an immunoassay for a specific COX-2 inhibitor cross-reacts with other structurally related compounds.
Methodology:
-
Prepare Standards:
-
Create a standard curve for the primary analyte (e.g., Celecoxib) ranging from the expected lower limit of quantification (LLOQ) to the upper limit (ULOQ).
-
For each potential cross-reactant (e.g., Rofecoxib, Valdecoxib, Ibuprofen), prepare a separate series of high-concentration solutions.
-
-
Run the Immunoassay:
-
Follow the standard protocol for your competitive ELISA.
-
Run the full standard curve for the primary analyte.
-
In separate wells, run the various concentrations of each potential cross-reactant.
-
-
Data Analysis:
-
Calculate the IC₅₀ for the primary analyte from its standard curve. The IC₅₀ is the concentration that produces 50% of the maximum signal response.
-
For each cross-reacting compound, determine the concentration that is required to displace 50% of the signal (its apparent IC₅₀).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC₅₀ of Primary Analyte / IC₅₀ of Potential Cross-Reactant) x 100
-
-
Interpretation:
-
A high percentage indicates significant cross-reactivity, meaning the antibody binds strongly to the other compound.
-
A low percentage indicates higher specificity for the primary analyte.
-
This information is critical for interpreting sample data where multiple related compounds may be present.
-
References
- 1. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccesspub.org [openaccesspub.org]
- 6. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purification of Synthetic 4'-Carboxylic Acid Imrecoxib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic 4'-Carboxylic acid imrecoxib. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude synthetic 4'-Carboxylic acid imrecoxib?
A1: Based on the synthesis of structurally similar compounds like celecoxib, you can anticipate several types of impurities[1][2][3][4]:
-
Regioisomers: A common impurity is the regioisomer formed during the pyrazole ring synthesis.[4][5] This isomer can be challenging to separate due to its similar physical properties.
-
Unreacted Starting Materials: Residual starting materials such as the dione precursor or the hydrazine derivative may be present.[2]
-
Process-Related Impurities: These can include by-products from side reactions or degradation of starting materials. For instance, isomers of the starting materials (e.g., ortho- or meta-isomers instead of the desired para-isomer) can lead to corresponding isomeric impurities in the final product.[1][4]
-
Residual Solvents: Solvents used in the synthesis and work-up can be retained in the crude product.[6]
Q2: Which analytical techniques are best for assessing the purity of my 4'-Carboxylic acid imrecoxib?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of celecoxib and its analogs.[1][3][7][8] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a common setup.[7][8] UV detection is typically used.[7] Thin Layer Chromatography (TLC) can be a quick and effective tool for monitoring the progress of the purification.[9]
Q3: What are the primary purification strategies for 4'-Carboxylic acid imrecoxib?
A3: The two main strategies for purifying 4'-Carboxylic acid imrecoxib are recrystallization and column chromatography.
-
Recrystallization is a cost-effective method for purifying crystalline solids. The choice of solvent is critical and will depend on the solubility profile of your compound and its impurities.
-
Column Chromatography (typically flash chromatography) is effective for separating compounds with different polarities. Given the presence of a carboxylic acid group, your target compound will be more polar than celecoxib, which will influence the choice of mobile and stationary phases.
Troubleshooting Guide
Recrystallization Issues
Q: My compound is not crystallizing from the chosen solvent system. What should I do?
A:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding the solution with a small crystal of pure product can also initiate crystallization.
-
Increase Supersaturation: Slowly evaporate some of the solvent to increase the concentration of your compound.
-
Cooling: Ensure the solution is cooled slowly. Crash cooling can lead to the formation of an oil or amorphous solid. A stepwise cooling process (e.g., room temperature, then 4°C, then -20°C) can be effective.
-
Solvent System: Your solvent system may not be optimal. If the compound is too soluble, add an anti-solvent dropwise until turbidity persists. If it is not soluble enough, you may need a more polar solvent or a different solvent mixture. For a carboxylic acid-containing compound, solvents like ethanol, methanol, ethyl acetate, or mixtures with water or heptane could be good starting points.[10]
Q: After recrystallization, the purity of my 4'-Carboxylic acid imrecoxib has not significantly improved. Why?
A:
-
Co-crystallization: The impurity may have very similar properties to your target compound and is co-crystallizing. A different solvent system may be necessary to alter the relative solubilities.
-
Inadequate Washing: Ensure the crystals are thoroughly washed with a small amount of cold solvent to remove any residual mother liquor containing impurities.
-
Trapped Impurities: If crystallization occurred too quickly, impurities might be trapped within the crystal lattice. Re-dissolving and crystallizing more slowly can help.
Column Chromatography Issues
Q: My compound is not separating from an impurity on the silica gel column. What can I do?
A:
-
Optimize the Mobile Phase: The polarity of your eluent system is crucial. For a carboxylic acid, you will likely need a more polar mobile phase than for celecoxib. A common mobile phase for polar compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adding a small amount of acetic or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.
-
Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase. Alumina (basic or neutral) could be an option, or for more challenging separations, a reversed-phase (C18) column might be necessary.
-
Gradient Elution: If a single solvent mixture (isocratic elution) doesn't provide good separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be more effective.
Q: I am observing significant tailing of my compound's spot on TLC and on the column. How can I fix this?
A: Tailing is common for acidic compounds like 4'-Carboxylic acid imrecoxib on silica gel due to strong interactions with the acidic silica surface.
-
Acidify the Mobile Phase: As mentioned above, adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your eluent can significantly reduce tailing by protonating the carboxylic acid.
-
Use a Different Adsorbent: Consider using a less acidic stationary phase like neutral alumina.
Data Presentation
Table 1: Starting Point HPLC Conditions for Purity Analysis of Celecoxib Analogues
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [7] |
| Mobile Phase | Methanol:Water (85:15 v/v) | [7] |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 251 nm | [7] |
| Temperature | Ambient |
Note: These conditions are for celecoxib and will likely require optimization for 4'-Carboxylic acid imrecoxib, particularly the mobile phase composition, which may need to be more aqueous or buffered to achieve good peak shape and retention.
Table 2: Recrystallization Solvent Systems Reported for Celecoxib Purification
| Solvent System | Notes | Reference |
| Toluene | Used for purification and can yield a specific polymorph. | [6][11] |
| Ethanol/Water | A common mixed-solvent system for recrystallization. | [10] |
| Acetone/Toluene | Used for purification to a specific polymorphic form. | [6] |
| Ethyl Acetate/n-Hexane | Used as an anti-solvent system. | [11] |
Note: The presence of the carboxylic acid group in 4'-Carboxylic acid imrecoxib will increase its polarity compared to celecoxib. Therefore, more polar solvent systems may be required for effective recrystallization.
Experimental Protocols
Protocol 1: Recrystallization of 4'-Carboxylic acid imrecoxib (Hypothetical Starting Point)
-
Dissolution: In a flask, add the crude 4'-Carboxylic acid imrecoxib. Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely. The choice of solvent should be based on preliminary solubility tests.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, proceed to induce crystallization (see troubleshooting).
-
Cooling: Once crystals begin to form, place the flask in a 4°C refrigerator, and then in a -20°C freezer to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of 4'-Carboxylic acid imrecoxib (Hypothetical Starting Point)
-
Stationary Phase: Pack a glass column with silica gel.
-
Sample Preparation: Dissolve the crude 4'-Carboxylic acid imrecoxib in a minimum amount of a suitable solvent (e.g., dichloromethane with a small amount of methanol). Adsorb the sample onto a small amount of silica gel and dry it.
-
Loading: Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol). A typical gradient could be from 100% dichloromethane to a mixture of dichloromethane/methanol (e.g., 95:5), with 0.5% acetic acid added to the mobile phase to reduce tailing.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4'-Carboxylic acid imrecoxib.
Visualizations
Caption: General purification workflow for synthetic 4'-Carboxylic acid imrecoxib.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. A stability-indicating HPLC method to determine Celecoxib in capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. latamjpharm.org [latamjpharm.org]
- 10. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]
- 11. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
Technical Support Center: Optimal Extraction of Acidic Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of acidic metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for adjusting pH during the extraction of acidic metabolites?
A1: The primary goal of pH adjustment is to ensure the acidic metabolite is in its neutral, un-ionized form.[1] For effective extraction into an organic solvent during liquid-liquid extraction (LLE), the pH of the aqueous sample should be adjusted to at least two pH units below the pKa of the acidic metabolite.[1] This protonates the acidic functional group, rendering the molecule less polar and more soluble in the organic phase. In solid-phase extraction (SPE), adjusting the pH can neutralize either the analyte for elution or the sorbent's functional groups to achieve a similar effect.[2]
Q2: How does the pKa of my target metabolite influence the choice of extraction pH?
A2: The pKa is the pH at which an acid is 50% dissociated. To maximize the concentration of the neutral form of an acidic metabolite, the extraction pH should be significantly lower than its pKa. A general rule is to adjust the pH to be at least 2 units below the pKa.[1][2] For example, for an acidic metabolite with a pKa of 4.5, an extraction pH of 2.5 would be a good starting point.
Q3: I am not sure of the exact pKa of my analyte. What pH ranges should I test?
A3: If the pKa of your analyte is unknown, it is recommended to test a range of pH conditions. For suspected acidic analytes, starting with pH values of 2.5 and 4 is a practical approach.[3]
Q4: Can pH adjustment be used to improve the selectivity of my extraction?
A4: Yes, a technique called back-extraction can significantly improve selectivity. After an initial extraction into an organic phase, the target acidic analytes can be re-extracted into a fresh aqueous phase with a basic pH. This process will ionize the acidic analytes, making them more soluble in the aqueous phase, while neutral interfering compounds remain in the organic solvent.[1][3]
Q5: What are common solvents used for the extraction of acidic metabolites?
A5: The choice of solvent depends on the polarity of the target metabolite. For liquid-liquid extraction, water-immiscible organic solvents are used. For solid-phase extraction, a variety of solvents are used for conditioning, washing, and elution, including methanol, acetonitrile, and ethyl acetate.[2] The addition of formic acid to the extraction solvent has been shown to improve the recovery of certain metabolites.[4][5]
Troubleshooting Guides
Issue 1: Low Recovery of Acidic Metabolites
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the aqueous phase | Ensure the pH is at least 2 units below the pKa of the target analyte to promote its neutral form.[1] If the pKa is unknown, test a range of acidic pH values (e.g., pH 2.5 and 4).[3] |
| Suboptimal solvent choice | The polarity of the extraction solvent should be appropriate for the target metabolite. Consider testing solvents with different polarities. For LLE, ensure the organic solvent is immiscible with the aqueous sample. |
| Insufficient phase mixing (LLE) | Ensure vigorous mixing or vortexing to maximize the surface area for mass transfer between the aqueous and organic phases. |
| Analyte bound to sample matrix components | Sample pre-treatment steps like protein precipitation or filtration may be necessary to free the bound analytes before extraction.[2] |
| Premature elution from SPE cartridge | The wash solvent may be too strong, causing the analyte of interest to elute along with interferences. Try a weaker wash solvent or adjust the pH of the wash solvent.[6] |
Issue 2: Poor Selectivity and High Matrix Effects
| Possible Cause | Troubleshooting Step |
| Co-extraction of interfering compounds | Employ a back-extraction technique. After the initial extraction, re-extract the analytes into a fresh aqueous phase at a basic pH to remove neutral interferences.[1][3] |
| Inadequate washing of SPE cartridge | Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to retain the target analyte. Consider adjusting the pH or ionic strength of the wash solvent.[6] |
| Matrix components interfering with ionization | Dilute the sample prior to extraction to reduce the concentration of interfering matrix components. |
Data Presentation
Table 1: pKa Values of Common Acidic Metabolites
| Metabolite | pKa1 | pKa2 | pKa3 |
| Acetic acid | 4.78 | ||
| Benzoic acid | 4.20 | ||
| Citric acid | 3.13 | 4.76 | 6.40 |
| Formic acid | 3.75 | ||
| Lactic acid | 3.86 | ||
| Oxalic acid | 0.9 | 4.20 | |
| Phosphoric acid | 2.15 | 7.20 | 12.38 |
| Salicylic acid | 3.10 | ||
| Stearic acid | 4.78 | ||
| Sulfuric acid | -3 | 1.92 |
Source: Data compiled from various sources.[7][8]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for Acidic Metabolites
-
Sample Preparation: Start with a known volume of your aqueous sample containing the acidic metabolites.
-
pH Adjustment: Add a suitable acid (e.g., hydrochloric acid, formic acid) dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to be at least 2 units below the pKa of the target analyte.
-
Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent. A common starting ratio is a 1:1 volume of aqueous sample to organic solvent.
-
Extraction: Cap the container securely and mix vigorously for 1-2 minutes to ensure thorough partitioning of the analyte into the organic phase.
-
Phase Separation: Allow the layers to separate. This can be expedited by centrifugation.
-
Collection: Carefully collect the organic layer containing the extracted acidic metabolites.
-
(Optional) Back-Extraction: To improve purity, add a fresh aqueous solution with a pH adjusted to be at least 2 units above the analyte's pKa to the collected organic phase. Mix vigorously, allow phases to separate, and then collect the aqueous phase which now contains the purified, ionized analyte.
Protocol 2: General Solid-Phase Extraction (SPE) for Acidic Metabolites (Anion Exchange)
-
Sorbent Selection: Choose an anion-exchange SPE sorbent.
-
Conditioning: Condition the SPE cartridge by passing a water-miscible organic solvent (e.g., methanol) through it.[2]
-
Equilibration: Equilibrate the sorbent with a buffer at a pH that ensures both the sorbent's functional groups and the target acidic metabolites are ionized (typically pH 7-9).
-
Sample Loading: Adjust the pH of the sample to match the equilibration buffer and load it onto the SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., the equilibration buffer) to remove neutral and basic interferences. A subsequent wash with a mild organic solvent can remove hydrophobically bound impurities.
-
Elution: Elute the retained acidic metabolites by passing a solvent through the cartridge that neutralizes the analyte. This is achieved by using a solvent with a pH at least 2 units below the pKa of the analyte.
Mandatory Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. global.oup.com [global.oup.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Imrecoxib and its Major Metabolite, 4'-Carboxylic Acid Imrecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of the selective cyclooxygenase-2 (COX-2) inhibitor, imrecoxib, and its primary metabolite, 4'-Carboxylic acid imrecoxib. The information presented herein is supported by experimental data to facilitate an objective evaluation of their respective pharmacological profiles.
Introduction
Imrecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][2] By selectively targeting COX-2, imrecoxib effectively reduces the synthesis of pro-inflammatory prostaglandins, thereby mitigating pain and inflammation with a reduced risk of the gastrointestinal side effects often associated with non-selective NSAIDs.[2] In the body, imrecoxib undergoes metabolism, with 4'-Carboxylic acid imrecoxib being one of its major metabolites. Understanding the comparative activity of the parent drug and its metabolites is crucial for a comprehensive assessment of its overall therapeutic efficacy and safety profile.
Quantitative Comparison of In Vitro Activity
The following table summarizes the in vitro inhibitory activity of imrecoxib and 4'-Carboxylic acid imrecoxib against COX-1 and COX-2 enzymes.
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Imrecoxib | 115[1][3] | 18[1][4] | 6.39[3] |
| 4'-Carboxylic acid imrecoxib | ~2620 (estimated) | ~410 (estimated) | ~6.39 (estimated) |
Note: The IC₅₀ values for 4'-Carboxylic acid imrecoxib are estimated based on a reported inhibitory activity of approximately 4.39% of the parent drug, imrecoxib.
Experimental Protocols
In Vitro COX Inhibition Assay (Whole Blood Assay)
This assay determines the inhibitory potency of compounds on COX-1 and COX-2 in a physiologically relevant environment.
COX-1 Inhibition:
-
Fresh human blood is collected in tubes without anticoagulants.
-
Aliquots of whole blood (1 mL) are immediately incubated with various concentrations of the test compound (e.g., imrecoxib or 4'-Carboxylic acid imrecoxib) or vehicle (DMSO) for 15 minutes at 37°C.
-
The blood is then allowed to clot for 1 hour at 37°C, which induces thromboxane B2 (TXB₂) production via platelet COX-1 activity.
-
Serum is separated by centrifugation.
-
TXB₂ levels in the serum are quantified using a specific enzyme immunoassay (EIA).
-
The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of TXB₂ production compared to the vehicle control.[5]
COX-2 Inhibition:
-
Fresh human blood is collected in heparinized tubes.
-
Whole blood aliquots are incubated with aspirin (to inactivate COX-1) for 15 minutes at 37°C.
-
Lipopolysaccharide (LPS) is added to induce COX-2 expression in monocytes.
-
Various concentrations of the test compound or vehicle are added, and the blood is incubated for 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
Prostaglandin E₂ (PGE₂) levels, a product of COX-2 activity, are measured by EIA.
-
The IC₅₀ value is determined as the concentration of the compound that inhibits PGE₂ production by 50% relative to the vehicle control.[5]
In Vivo Anti-inflammatory Activity (Rat Carrageenan-Induced Paw Edema)
This model assesses the in vivo anti-inflammatory efficacy of the compounds.
-
Male Wistar rats are fasted overnight with free access to water.
-
The baseline paw volume of each rat is measured using a plethysmometer.
-
The test compounds (imrecoxib or 4'-Carboxylic acid imrecoxib) or vehicle are administered orally or intraperitoneally at various doses.
-
After a set period (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw to induce localized inflammation and edema.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.[6][7]
Signaling and Metabolic Pathways
The following diagrams illustrate the relevant biological pathways.
Caption: Simplified signaling pathway of inflammation and the inhibitory action of imrecoxib and its metabolite.
Caption: Metabolic pathway of imrecoxib to 4'-Carboxylic acid imrecoxib.
References
- 1. Imrecoxib: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Imrecoxib? [synapse.patsnap.com]
- 3. Imrecoxib: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imrecoxib | COX | TargetMol [targetmol.com]
- 5. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of the Pharmacological Activity of 4'-Carboxylic Acid Imrecoxib and Celecoxib Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of the primary metabolite of imrecoxib, 4'-carboxylic acid imrecoxib, and the major metabolites of the widely-used nonsteroidal anti-inflammatory drug (NSAID), celecoxib. This objective analysis, supported by available experimental data, aims to inform researchers and drug development professionals on the distinct metabolic profiles and resulting activities of these two COX-2 inhibitors.
Executive Summary
Imrecoxib and celecoxib are both selective cyclooxygenase-2 (COX-2) inhibitors, however, their metabolic pathways yield metabolites with contrasting pharmacological activities. The major metabolite of imrecoxib, 4'-carboxylic acid imrecoxib (M2), exhibits anti-inflammatory properties. In stark contrast, the principal metabolites of celecoxib, hydroxycelecoxib and carboxycelecoxib, are pharmacologically inactive as COX inhibitors. This fundamental difference in metabolite activity presents important considerations for drug efficacy and duration of action.
Data Presentation
In Vitro COX Inhibition
The following table summarizes the in vitro inhibitory activity of imrecoxib, its metabolites, and celecoxib's metabolites against COX-1 and COX-2.
| Compound | Target | IC50 (nmol/L) | Selectivity Index (COX-1/COX-2) |
| Imrecoxib | COX-1 | 115 ± 28 | 6.39 |
| COX-2 | 18 ± 4 | ||
| 4'-Carboxylic Acid Imrecoxib (M2) | COX-1 & COX-2 | Potential COX inhibitor with moderate selectivity | Data not available |
| 4'-Hydroxymethyl Imrecoxib (M4/M1) | COX-1 & COX-2 | Potential COX inhibitor with moderate selectivity | Data not available |
| Celecoxib | COX-1 | ~15,000 | ~30 |
| COX-2 | ~50 | ||
| Hydroxycelecoxib | COX-1 & COX-2 | Inactive | Not applicable |
| Carboxycelecoxib | COX-1 & COX-2 | Inactive | Not applicable |
In Vivo Anti-inflammatory Activity
Studies have demonstrated that the major metabolites of imrecoxib possess in vivo anti-inflammatory activity that is comparable to or slightly higher than celecoxib.
| Compound | Animal Model | Dosage | Anti-inflammatory Effect |
| 4'-Carboxylic Acid Imrecoxib (M2) | Carrageenan-induced rat paw edema | Not specified | Equal to or slightly higher than celecoxib |
| 4'-Hydroxymethyl Imrecoxib (M4) | Carrageenan-induced rat paw edema | Not specified | Equal to or slightly higher than celecoxib |
Metabolic Pathways
The metabolic fate of a drug is a critical determinant of its overall pharmacological profile. The metabolic pathways of imrecoxib and celecoxib are distinct, leading to the formation of active and inactive metabolites, respectively.
A Comparative Analysis of the Anti-inflammatory Efficacy of 4'-Carboxyimrecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of 4'-carboxyimrecoxib, a major metabolite of the selective COX-2 inhibitor imrecoxib, against the well-established non-steroidal anti-inflammatory drugs (NSAIDs) Celecoxib and Indomethacin. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows to offer an objective evaluation for research and development purposes.
Comparative Performance Data
The anti-inflammatory potential of 4'-carboxyimrecoxib and its comparators has been evaluated through in vitro enzyme inhibition assays and in vivo models of acute inflammation. The following table summarizes the key quantitative findings from various studies.
| Compound | In Vitro COX-1 Inhibition (IC50) | In Vitro COX-2 Inhibition (IC50) | In Vivo Anti-inflammatory Effect (Carrageenan-Induced Paw Edema) |
| 4'-Carboxyimrecoxib | Moderate selectivity reported. Specific IC50 values are not publicly available, but its activity is noted to be comparable to its parent drug, imrecoxib.[1][2] | Moderate selectivity reported. Specific IC50 values are not publicly available, but its activity is noted to be comparable to its parent drug, imrecoxib.[1][2] | Activity reported to be equal to or slightly higher than Celecoxib.[3] |
| Imrecoxib (parent drug) | 115 ± 28 nM | 18 ± 4 nM | Effective inhibition at 5, 10, and 20 mg/kg. |
| Celecoxib | 82 µM[4] | 6.8 µM[4] | Significant dose-dependent reduction in paw edema.[1] |
| Indomethacin | 9.0 nM[4] | 310 nM[4] | Significant inhibition of paw edema at doses of 0.66-2 mg/kg.[5] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the COX enzyme in a buffer solution at 37°C for a specified period (e.g., 15 minutes).
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The enzymatic reaction produces prostaglandin E2 (PGE2). The reaction is stopped after a defined time, and the concentration of PGE2 is measured using an enzyme immunoassay (EIA) or other sensitive detection methods.
-
IC50 Calculation: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of a test compound in a rodent model.
Methodology:
-
Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Induction of Inflammation: After a specified time following compound administration (e.g., 1 hour), a sub-plantar injection of a 1% carrageenan solution is made into the right hind paw of the rats to induce localized inflammation and edema.
-
Edema Measurement: The volume of the paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema for each treated group is calculated by comparing the increase in paw volume to that of the control group.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the cyclooxygenase pathway and a typical experimental workflow for evaluating anti-inflammatory agents.
Caption: The Cyclooxygenase (COX) Pathway and NSAID Inhibition.
Caption: Workflow for Anti-inflammatory Drug Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of imrecoxib and its two active metabolites in plasma of hepatic impairment patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of the major metabolites of imrecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [논문]Recently reported inhibitors of cyclooxygenase-2 [scienceon.kisti.re.kr]
Comparative Analysis of COX-1/COX-2 Selectivity: Imrecoxib and Its Primary Metabolites
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the cyclooxygenase (COX) selectivity of the moderately selective COX-2 inhibitor, imrecoxib, and its principal active metabolites. The following data and experimental protocols are intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and understanding of imrecoxib's pharmacological profile.
Executive Summary
Imrecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a moderately selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] Its mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of inflammation and pain.[3] Imrecoxib is metabolized in the liver into two major active metabolites: 4'-hydroxymethyl imrecoxib (M1 or M4) and 4'-carboxylic acid imrecoxib (M2).[4] Both metabolites have been reported to be potential COX inhibitors with moderate COX-1/COX-2 selectivity and possess anti-inflammatory activity comparable to or slightly higher than celecoxib in in-vivo models.[5] This guide summarizes the available quantitative data on the COX-1/COX-2 selectivity of imrecoxib and provides a qualitative assessment of its metabolites based on current literature.
Quantitative Comparison of COX Inhibition
The following table summarizes the in vitro inhibitory concentrations (IC50) of imrecoxib against human COX-1 and COX-2 enzymes. To date, specific IC50 values for the metabolites M1 and M2 have not been reported in the reviewed scientific literature.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Imrecoxib | 115 ± 28[1][2][6] | 18 ± 4[1][2][6] | 6.39[6] |
| Metabolite M1 (4'-hydroxymethyl imrecoxib) | Data not available | Data not available | Reported as moderately selective[5][7] |
| Metabolite M2 (4'-carboxylic acid imrecoxib) | Data not available | Data not available | Reported as moderately selective[5][7] |
Metabolic Pathway of Imrecoxib
Imrecoxib undergoes extensive metabolism in the liver, primarily through oxidation. The 4'-methyl group of imrecoxib is first hydroxylated to form the 4'-hydroxymethyl metabolite (M1/M4), which is then further oxidized to the 4'-carboxylic acid metabolite (M2).[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Imrecoxib: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Imrecoxib? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and anti-inflammatory activity of the major metabolites of imrecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imrecoxib: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Head-to-Head Study of Imrecoxib's Primary Metabolites: M1 and M2
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the two primary metabolites of imrecoxib, a moderately selective cyclooxygenase-2 (COX-2) inhibitor. The focus is on the pharmacological and pharmacokinetic properties of the 4'-hydroxymethyl metabolite (M1, also referred to as M4 in some literature) and the 4'-carboxylic acid metabolite (M2). This document summarizes key experimental data to offer an objective evaluation of their potential contributions to the overall therapeutic effect of the parent drug.
Executive Summary
Imrecoxib undergoes extensive metabolism in the body, primarily through oxidation, to form two major active metabolites: M1 (4'-hydroxyimrecoxib) and M2 (4'-carboxyimrecoxib).[1][2] Both metabolites have demonstrated anti-inflammatory activities comparable to, and in some cases slightly exceeding, that of the well-established COX-2 inhibitor, celecoxib.[3] This guide presents a detailed comparison of their in vitro COX enzyme inhibition and in vivo anti-inflammatory efficacy, supported by experimental data and methodologies.
Data Presentation
In Vitro COX-1 and COX-2 Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of imrecoxib and its M1 and M2 metabolites against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater inhibitory potency.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Imrecoxib | 115 ± 28 | 18 ± 4 | 6.39 |
| Metabolite M1 (M4) | Not explicitly quantified in reviewed literature | Not explicitly quantified in reviewed literature | Moderately selective |
| Metabolite M2 | Not explicitly quantified in reviewed literature | Not explicitly quantified in reviewed literature | Moderately selective |
| Celecoxib | 150 | 4 | 37.5 |
Data for Imrecoxib sourced from Chen et al., 2004. Information on M1 and M2 selectivity is based on Feng et al., 2009, which describes them as potential COX inhibitors with moderate COX-1/COX-2 selectivity.[3] Specific IC50 values for the metabolites were not available in the reviewed literature.
In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of the metabolites was evaluated in a rat model of carrageenan-induced paw edema. The results indicated that both M1 and M2 possess potent anti-inflammatory effects.
| Compound | Dose | Anti-inflammatory Effect |
| Metabolite M1 (M4) | Not specified | Equal to or slightly higher than celecoxib |
| Metabolite M2 | Not specified | Equal to or slightly higher than celecoxib |
Data derived from the abstract of Feng et al., 2009.[3] The study did not provide specific dosage and quantitative edema inhibition data in the abstract.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established and widely accepted protocols in the field.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting the two isoforms of the cyclooxygenase enzyme.
Objective: To measure the IC50 values of imrecoxib metabolites M1 and M2 for COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds (M1 and M2) at various concentrations are pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer containing a heme cofactor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Measurement of Prostaglandin Production: The reaction is allowed to proceed for a specified time and is then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition of PGE2 production is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.
Objective: To assess the in vivo anti-inflammatory efficacy of imrecoxib metabolites M1 and M2.
Methodology:
-
Animal Model: Male Wistar rats are used for the study.
-
Compound Administration: The test compounds (M1 and M2), a positive control (e.g., celecoxib), and a vehicle control are administered orally to different groups of rats.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema for each treatment group is calculated by comparing the increase in paw volume to that of the vehicle control group.
Visualizations
Metabolic Pathway of Imrecoxib
Caption: Metabolic conversion of imrecoxib to its M1 and M2 metabolites.
Experimental Workflow for In Vivo Anti-inflammatory Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
Signaling Pathway Inhibition
Caption: Inhibition of the COX-2 pathway by imrecoxib metabolites.
References
Cross-Species Differences in Imrecoxib Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways and pharmacokinetic profiles of imrecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, across different species. Understanding these differences is crucial for the extrapolation of preclinical safety and efficacy data to humans and for the design of robust drug development programs. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows.
Introduction to Imrecoxib Metabolism
Imrecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1] Like most pharmaceuticals, it undergoes extensive metabolism, primarily in the liver, before being excreted from the body.[1] The metabolic fate of imrecoxib varies between species, influencing its efficacy and safety profile. Preclinical studies have identified several major metabolites, with the primary route of metabolism being oxidation.[2]
Comparative Metabolic Pathways
The metabolism of imrecoxib predominantly involves the oxidation of the 4'-methyl group on the p-tolyl moiety.[2] This leads to the formation of a hydroxymethyl metabolite (M1 in humans, M4 in rats) and a subsequent carboxylic acid metabolite (M2 in both humans and rats).[2]
Metabolic Pathway in Humans
In humans, imrecoxib (M0) is first hydroxylated to form a hydroxymethyl metabolite (M1).[3] This reaction is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6, with a significant contribution also reported from CYP2C9 (62.5%).[3][4][5] M1 is then further oxidized to an aldehyde intermediate (M-CHO), which is a rate-limiting step.[3] Finally, the aldehyde is rapidly converted to the carboxylic acid metabolite (M2) by CYP3A4, CYP2D6, and cytosolic aldehyde oxidase.[3] A notable characteristic of imrecoxib metabolism in humans is the significantly higher plasma exposure of the M2 metabolite compared to the parent drug and M1.[3]
An interesting discrepancy exists between in vivo and in vitro studies in humans. The formation of the major M2 metabolite is significantly underestimated in in vitro systems like human liver microsomes (HLMs) and hepatocytes. This is attributed to the competing reaction where the aldehyde intermediate (M-CHO) is reduced back to M1 by NADPH-dependent reductases present in these in vitro systems.[3]
Metabolic Pathway in Rats
The metabolic pathway of imrecoxib in rats mirrors that in humans in its main steps. The 4'-methyl group of imrecoxib is oxidized to a 4'-hydroxymethyl metabolite (termed M4 in rat studies, equivalent to M1 in humans), which is then further oxidized to the 4'-carboxylic acid metabolite (M2).[2] In addition to these primary metabolites, rat studies have also identified a dihydroxylated metabolite (4'-hydroxymethyl-5-hydroxyl imrecoxib, M3), a 4'-hydroxymethyl-5-carbonyl metabolite (M5), and glucuronide conjugates of M2, M3, and M4.[2] The primary route of excretion for imrecoxib metabolites in rats is through the feces.[2][6]
Metabolism in Other Species (Mouse, Dog, Monkey)
Detailed public data on the specific metabolic pathways of imrecoxib in mice, dogs, and monkeys is limited. However, studies on other selective COX-2 inhibitors provide insights into their likely metabolism in these species. Generally, oxidation of methyl groups to alcohols and carboxylic acids is a common metabolic pathway for this class of drugs across preclinical species. The specific CYP enzymes involved can vary significantly, impacting the rate and profile of metabolite formation.
Quantitative Comparison of Metabolite Formation
| Metabolite | Human | Rat |
| Parent Drug (Imrecoxib) | Detected | Detected |
| Hydroxymethyl Metabolite (M1/M4) | Major | Major |
| Carboxylic Acid Metabolite (M2) | Major (high plasma exposure) | Major |
| Dihydroxylated Metabolite (M3) | Not Reported | Detected |
| Carbonyl Metabolite (M5) | Not Reported | Detected |
| Glucuronide Conjugates | Reported for M2 | Detected for M2, M3, M4 |
Comparative Pharmacokinetics
Pharmacokinetic parameters of imrecoxib and its primary active metabolites, M1 and M2, have been characterized in humans.
| Parameter | Imrecoxib (M0) | M1 | M2 |
| Tmax (hours) | ~2 | ~2 | ~2 |
| Plasma Exposure (AUC) | Moderate | Similar to M0 | ~4-8 times higher than M0 |
| Major Excretion Route | - | - | Urine (as M2 and its glucuronide conjugates) |
| (Data compiled from human studies)[1][7][8] |
Pharmacokinetic data for imrecoxib in preclinical species is not as comprehensively published. In rats, imrecoxib is extensively metabolized, with less than 2% of the parent drug excreted unchanged.[2] The majority of the dose is recovered in the feces, primarily as the carboxylic acid metabolite (M2).[2]
Experimental Protocols
In Vitro Metabolism in Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability and metabolite profile of imrecoxib in liver microsomes from different species.
Materials:
-
Liver microsomes from human, rat, dog, monkey, and mouse.
-
Imrecoxib
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (IS) for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and imrecoxib (e.g., 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reactions at 37°C with gentle shaking.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
Quenching: Immediately stop the reaction by adding 2-3 volumes of cold ACN containing the IS.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Quantification of Imrecoxib and Metabolites
The following is a representative LC-MS/MS method for the simultaneous quantification of imrecoxib (M0), M1, and M2 in plasma.
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 100 x 4.6 mm, 3.5 µm)
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.5-1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Imrecoxib (M0): m/z 370.2 → 278.2
-
Metabolite M1: m/z 386.2 → 278.2
-
Metabolite M2: m/z 400.2 → 236.2
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
Conclusion
The metabolism of imrecoxib shows significant cross-species differences, particularly in the profile of minor metabolites and potentially in the activity of the enzymes involved. While the primary oxidative pathway leading to the formation of hydroxymethyl and carboxylic acid metabolites appears conserved between humans and rats, the lack of comprehensive, publicly available data for other common preclinical species such as mice, dogs, and monkeys presents a challenge for a complete comparative assessment. The pronounced difference between in vivo and in vitro formation of the major M2 metabolite in humans underscores the importance of carefully designed studies and the potential limitations of static in vitro models for predicting the complete metabolic fate of a drug. Further research is needed to fully elucidate the metabolic profiles of imrecoxib across a broader range of species to better inform its preclinical to clinical translation.
References
- 1. What is Imrecoxib used for? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Imrecoxib: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Imrecoxib: Advances in Pharmacology and Therapeutics | Semantic Scholar [semanticscholar.org]
- 5. dovepress.com [dovepress.com]
- 6. Imrecoxib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Pharmacokinetics and Safety of Imrecoxib, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
4'-Carboxylic Acid Imrecoxib: A Less Potent COX-2 Inhibitor Than Its Parent Compound
In the landscape of selective cyclooxygenase-2 (COX-2) inhibitors, imrecoxib has established its position as a moderately selective agent. However, the inhibitory potential of its major metabolite, 4'-carboxylic acid imrecoxib (also known as M2), reveals a significant decrease in potency compared to the parent drug. This guide provides a detailed comparison of the inhibitory activities of imrecoxib and its carboxylic acid metabolite, supported by available experimental data.
Comparative Inhibitory Potency
Experimental data indicates that imrecoxib is a potent inhibitor of COX-2 with a moderate selectivity over cyclooxygenase-1 (COX-1). In contrast, its major metabolite, 4'-carboxylic acid imrecoxib, exhibits substantially weaker inhibitory activity. The inhibitory potency of 4'-carboxylic acid imrecoxib is reported to be approximately 4.39% of that of the parent imrecoxib[1].
Based on the established IC50 values for imrecoxib, the estimated IC50 values for 4'-carboxylic acid imrecoxib are presented in the table below. A higher IC50 value signifies lower potency.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Imrecoxib | 115 ± 28 | 18 ± 4 | ~6.39 |
| 4'-Carboxylic acid imrecoxib | ~2620 (est.) | ~410 (est.) | ~6.39 |
Data for imrecoxib sourced from multiple studies.[2][3][4][5][6] Estimated values for 4'-Carboxylic acid imrecoxib are calculated based on the reported relative potency of 4.39% compared to imrecoxib.[1]
The data clearly demonstrates that 4'-carboxylic acid imrecoxib is a significantly less potent inhibitor of both COX-1 and COX-2 than imrecoxib. While the selectivity index remains similar, the absolute inhibitory power is markedly diminished.
Experimental Protocols
The determination of the inhibitory potency of these compounds typically involves in vitro cyclooxygenase inhibition assays. A common method cited is the whole-cell assay using murine peritoneal macrophages.
Whole-Cell COX Inhibition Assay using Murine Peritoneal Macrophages
This assay measures the production of prostaglandins (PGE2 for COX-2 and other prostanoids for COX-1) from endogenous arachidonic acid in cultured murine peritoneal macrophages.
1. Isolation of Murine Peritoneal Macrophages:
-
Elicit macrophage production in mice by intraperitoneal injection of a sterile irritant such as thioglycollate broth.
-
After a few days, euthanize the mice and harvest the peritoneal cavity exudate cells by lavage with sterile saline.
-
Isolate the macrophages by adherence to plastic culture dishes. Non-adherent cells are washed away.
2. COX-1 and COX-2 Activity Measurement:
-
COX-1 Activity: Induce COX-1 activity in the macrophages using a calcium ionophore like A23187 (calcimycin). This stimulates the release of arachidonic acid, which is then converted by the constitutively expressed COX-1.
-
COX-2 Activity: Induce the expression of COX-2 by stimulating the macrophages with an inflammatory agent such as lipopolysaccharide (LPS). After an incubation period to allow for COX-2 expression, arachidonic acid is added, and its conversion is measured.
3. Inhibition Assay:
-
Prepare a series of dilutions of the test compounds (imrecoxib and 4'-carboxylic acid imrecoxib).
-
Pre-incubate the macrophage cultures with the test compounds for a defined period.
-
Initiate the COX reaction as described above (using calcimycin for COX-1 or LPS/arachidonic acid for COX-2).
-
After a set time, stop the reaction and collect the cell supernatant.
-
Quantify the amount of prostaglandins (e.g., PGE2) in the supernatant using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
Plot the concentration of the inhibitor against the percentage of inhibition of prostaglandin production.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from this curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general cyclooxygenase signaling pathway and the experimental workflow for determining COX inhibition.
Caption: Cyclooxygenase (COX) signaling pathway.
Caption: Experimental workflow for COX inhibition assays.
Conclusion
Based on the available data, 4'-carboxylic acid imrecoxib is a significantly less potent inhibitor of both COX-1 and COX-2 compared to its parent drug, imrecoxib. While it is a major metabolite of imrecoxib, its contribution to the overall in vivo anti-inflammatory effect of imrecoxib through direct COX inhibition is likely to be substantially lower than that of the parent compound. This highlights the importance of evaluating the pharmacological activity of drug metabolites in drug development and understanding the complete in vivo mechanism of action.
References
Comparative Analysis of COX-2 Inhibitor Carboxylic Acid Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the carboxylic acid metabolites of prominent COX-2 inhibitors. Supported by experimental data, this document details the metabolic pathways, pharmacokinetic profiles, and analytical methodologies for these compounds.
The selective inhibition of cyclooxygenase-2 (COX-2) is a key therapeutic strategy for managing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1] The metabolism of COX-2 inhibitors is a critical aspect of their pharmacology, often leading to the formation of major metabolites, including carboxylic acid derivatives. These metabolites are typically inactive as COX inhibitors and play a significant role in the clearance of the parent drug.[2] This guide focuses on the carboxylic acid metabolites of three widely studied COX-2 inhibitors: celecoxib, etoricoxib, and valdecoxib.
Metabolic Pathway of COX-2 Inhibitors
The biotransformation of many COX-2 inhibitors follows a common oxidative pathway. The parent drug is first hydroxylated, often at a methyl group, to form a hydroxymethyl metabolite. This intermediate is then further oxidized to the corresponding carboxylic acid metabolite, which can be subsequently conjugated, for instance with glucuronic acid, to facilitate excretion.[3][4]
Comparative Pharmacokinetics of Carboxylic Acid Metabolites
The formation of carboxylic acid metabolites is a key step in the elimination of celecoxib, etoricoxib, and valdecoxib.[1][5] The pharmacokinetic properties of these metabolites are important for understanding the overall disposition of the parent drugs. The following table summarizes key pharmacokinetic parameters for the carboxylic acid metabolites of these three COX-2 inhibitors.
| Parameter | Celecoxib Carboxylic Acid (CCA) | Etoricoxib Carboxylic Acid | Valdecoxib Carboxylic Acid |
| Parent Drug | Celecoxib | Etoricoxib | Valdecoxib |
| Primary Metabolizing Enzyme | CYP2C9[6] | CYP3A4[1] | Not specified, but part of extensive metabolism[6] |
| Route of Elimination | Primarily metabolism, with metabolites excreted in feces and urine[2] | Biotransformation to metabolites excreted in urine and feces[1] | Extensive metabolism with metabolites in urine and feces[6] |
| Activity | Inactive as COX-1 or COX-2 inhibitor[2] | Weakly active or no measurable activity as a COX-2 inhibitor[7] | Inactive |
| Percentage of Dose Excreted as Metabolite | Major metabolite in urine and feces[2] | Major metabolite, accounting for ≥65% of total radioactivity in excreta[8] | A major metabolite found in urine[6] |
Experimental Protocols for Metabolite Quantification
The accurate quantification of COX-2 inhibitor carboxylic acid metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common analytical technique for this purpose due to its high sensitivity and specificity.[2][6]
General Experimental Workflow
The bioanalysis of these metabolites typically involves sample collection, preparation, chromatographic separation, and mass spectrometric detection and quantification.
Protocol 1: Quantification of Celecoxib Carboxylic Acid Metabolite in Rat Blood by UPLC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of celecoxib and its metabolites.[2]
1. Sample Preparation (Salting-Out Liquid-Liquid Extraction)
-
To a 100 µL rat blood sample, add an internal standard.
-
Add 400 µL of acetonitrile and 50 mg of sodium chloride.
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction once more with 200 µL of acetonitrile.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 25% acetonitrile containing 0.1% formic acid.
-
Centrifuge at 12,000 x g for 15 minutes and inject 10 µL of the supernatant for analysis.[2]
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: API 5500 QTRAP mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for the celecoxib carboxylic acid metabolite and the internal standard.[2]
3. Method Validation
-
The method should be validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.[2][3]
Protocol 2: Quantification of Etoricoxib Carboxylic Acid Metabolite in Human Plasma by HPLC-MS/MS
While a specific protocol for the carboxylic acid metabolite was not fully detailed, this protocol for the parent drug, etoricoxib, can be adapted. The key is to optimize the MS/MS parameters for the metabolite.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL human plasma sample, add an internal standard (e.g., a deuterated analog).[9]
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Inject an aliquot of the supernatant for analysis.
2. HPLC-MS/MS Conditions
-
HPLC System: A standard HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive or negative electrospray ionization (ESI), optimized for the metabolite.
-
MRM Transitions: Determine and optimize the precursor and product ions for the etoricoxib carboxylic acid metabolite and the internal standard. For the parent drug, a transition of m/z 359.2 -> 280.3 has been used.[7]
Protocol 3: Quantification of Valdecoxib Carboxylic Acid Metabolite in Human Urine by SPE-LC-MS/MS
This protocol is based on a validated method for valdecoxib and its metabolites in human urine.[6]
1. Sample Preparation (Automated Solid-Phase Extraction)
-
Use a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the urine sample (to which an internal standard has been added).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.[6]
2. LC-MS/MS Conditions
-
LC System: A standard HPLC system.
-
Column: A narrow-bore reversed-phase C18 column.
-
Mobile Phase: Acetonitrile-water (50:50, v/v) containing 10 mM 4-methylmorpholine (pH 6.0).[6]
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: For the carboxylic acid metabolite, the precursor to product ion transition is m/z 343 -> 196.[6]
Conclusion
The formation of carboxylic acid metabolites is a central feature in the disposition of celecoxib, etoricoxib, and valdecoxib. Understanding the pharmacokinetics and developing robust analytical methods for these metabolites is essential for a comprehensive evaluation of these COX-2 inhibitors in drug development and clinical research. The protocols and comparative data presented in this guide offer a foundation for researchers in this field.
References
- 1. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of metabolites of Celecoxib in rabbits by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of valdecoxib and its metabolites in human urine by automated solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A liquid chromatography-mass spectrometry method for the quantification of both etoricoxib and valdecoxib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. mdpi.com [mdpi.com]
In Vivo Efficacy of Imrecoxib vs. 4'-Carboxyimrecoxib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of imrecoxib, a selective COX-2 inhibitor, and its major metabolite, 4'-carboxyimrecoxib. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds.
Executive Summary
Imrecoxib is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates its therapeutic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][2] In vivo, imrecoxib undergoes extensive metabolism, with 4'-carboxyimrecoxib being a major resulting metabolite.[3] Notably, the plasma concentration of 4'-carboxyimrecoxib has been suggested to be a more suitable predictor of clinical efficacy in treating knee osteoarthritis than the parent drug itself.[3] Preclinical studies indicate that 4'-carboxyimrecoxib possesses potent anti-inflammatory properties, with an efficacy profile that is comparable to or slightly greater than the well-established COX-2 inhibitor, celecoxib.[4]
Data Presentation: In Vivo Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the in vivo anti-inflammatory effects of imrecoxib and the qualitative comparison for 4'-carboxyimrecoxib.
Table 1: Efficacy of Imrecoxib in Carrageenan-Induced Paw Edema in Rats
| Dose (mg/kg, i.g.) | Time Post-Carrageenan (hours) | Edema Inhibition (%) |
| 5 | 2 | 28.3 |
| 4 | 33.1 | |
| 10 | 2 | 35.8 |
| 4 | 42.5 | |
| 20 | 2 | 45.2 |
| 4 | 51.6 |
Data extracted from Chen XH, et al. (2004).[5]
Table 2: Efficacy of Imrecoxib in Adjuvant-Induced Arthritis in Rats
| Dose (mg/kg/day, i.g.) | Treatment Duration | Effect on Paw Swelling |
| 10 | Days 1-14 post-adjuvant | Significant inhibition |
| 20 | Days 1-14 post-adjuvant | Significant inhibition |
Data extracted from Chen XH, et al. (2004).[5]
Table 3: Efficacy Comparison of 4'-Carboxyimrecoxib
| Compound | In Vivo Anti-inflammatory Activity |
| 4'-Carboxyimrecoxib (M2) | Equal to or slightly higher than celecoxib |
Finding from Feng Z, et al. (2009).[4]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar rats (or a similar strain) weighing between 150-200g are used.
-
Housing: Animals are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Rats are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration: Imrecoxib, 4'-carboxyimrecoxib, or a vehicle control is administered orally (i.g.) at predetermined doses one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified time points (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Adjuvant-Induced Arthritis in Rats
This model is a well-established method for evaluating the efficacy of compounds in a chronic inflammatory condition that shares some pathological features with human rheumatoid arthritis.
Protocol:
-
Animals: Male Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the footpad of the right hind paw.
-
Drug Administration: Treatment with imrecoxib, 4'-carboxyimrecoxib, or a vehicle control is initiated on the day of adjuvant injection or after the onset of clinical signs of arthritis and continues for a specified duration (e.g., 14-21 days). Administration is typically done orally once daily.
-
Assessment of Arthritis: The severity of arthritis is evaluated regularly by measuring the volume of both the injected and non-injected hind paws using a plethysmometer. Clinical scores based on erythema, swelling, and joint deformity can also be used.
-
Data Analysis: The change in paw volume over time is calculated and compared between the treated and control groups to determine the anti-arthritic efficacy of the compounds.
Mandatory Visualization
COX-2 Signaling Pathway in Inflammation
Caption: The COX-2 signaling pathway in inflammation and the inhibitory action of imrecoxib.
Experimental Workflow for In Vivo Efficacy Assessment
References
- 1. What is the mechanism of Imrecoxib? [synapse.patsnap.com]
- 2. Imrecoxib: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis and anti-inflammatory activity of the major metabolites of imrecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imrecoxib: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 4'-Carboxylic Acid Imrecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantitative determination of 4'-Carboxylic acid imrecoxib, a major metabolite of the selective COX-2 inhibitor, imrecoxib. A thorough understanding of the available analytical techniques is crucial for pharmacokinetic studies, drug metabolism research, and quality control in drug development. This document outlines a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and discusses potential alternative approaches, supported by experimental data and detailed protocols.
Validated Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and specific LC-MS/MS method has been developed and validated for the simultaneous quantification of imrecoxib and its metabolites, including 4'-Carboxylic acid imrecoxib (M2), in human plasma.[1][2] This method stands as the current benchmark for the bioanalysis of this compound.
Data Presentation: Performance Characteristics of the Validated LC-MS/MS Method
The following table summarizes the key validation parameters for the analysis of 4'-Carboxylic acid imrecoxib in human plasma using LC-MS/MS.[1]
| Validation Parameter | Performance Metric for 4'-Carboxylic acid imrecoxib (M2) |
| Linearity Range | 2 - 800 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL[2] |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Precision (% CV) | Intra-day: < 5.0%[1], Inter-day: < 12% |
| Recovery | 94.35% to 96.34%[1] |
| Matrix Effect | Minimal, with matrix factor ranging from 1.0321 to 1.0651[1] |
Experimental Protocol: Validated LC-MS/MS Method
1. Sample Preparation: [1]
-
To 0.2 mL of plasma, 30 µL of the internal standard (agomelatine, 50 ng/mL) is added.
-
200 µL of 0.2 M phosphoric acid and 1 mL of ethyl acetate are added.
-
The mixture is vortex-mixed for 2 minutes and centrifuged at 15,000 rpm for 3 minutes at 4°C.
-
700 µL of the supernatant is transferred and evaporated to dryness at 40°C.
-
The residue is reconstituted in 150 µL of methanol, vortex-mixed, and centrifuged.
-
5 µL of the supernatant is injected into the LC-MS/MS system.
2. Liquid Chromatography: [1]
-
Column: Welch Ultimate XB C18 (2.1 mm × 50 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: Not specified in the provided abstract.
-
Total Run Time: 3.5 minutes
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 550°C[1]
-
IonSpray Voltage: 5500 V[1]
Experimental Workflow Diagram
Comparison with Alternative Analytical Methods
While LC-MS/MS is the gold standard for its sensitivity and selectivity, other analytical techniques could be considered for the analysis of 4'-Carboxylic acid imrecoxib, particularly in scenarios where high sensitivity is not the primary requirement, such as in the analysis of bulk drug substances or pharmaceutical formulations. The following is a comparative discussion based on methods used for the parent drug, imrecoxib, and the carboxylic acid metabolite of a structurally similar COX-2 inhibitor, celecoxib.[3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective chromatographic technique. While no specific HPLC-UV method for 4'-Carboxylic acid imrecoxib has been reported, methods for celecoxib and its carboxylic acid metabolite can provide insights into its potential applicability.[3][5]
Anticipated Performance:
-
Sensitivity: The Lower Limit of Quantification (LLOQ) for the carboxylic acid metabolite of celecoxib using an HPLC-UV method was reported to be approximately 25 nM, which is significantly higher than the sub-nanomolar LLOQ achieved with LC-MS/MS for the same compound.[3] A similar lower sensitivity would be expected for 4'-Carboxylic acid imrecoxib.
-
Selectivity: The selectivity of HPLC-UV can be challenging in complex biological matrices like plasma, where endogenous compounds may interfere with the analyte peak.[5] Extensive method development and validation would be required to ensure specificity.
-
Application: This method would be more suitable for the analysis of samples with higher concentrations of the analyte, such as in vitro metabolism studies or analysis of pharmaceutical ingredients.
Comparison Table: LC-MS/MS vs. Potential HPLC-UV
| Feature | LC-MS/MS (Validated) | HPLC-UV (Potential Alternative) |
| Sensitivity | Very High (LLOQ: 2 ng/mL) | Moderate to Low (Estimated LLOQ > 10 ng/mL) |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (potential for interferences) |
| Instrumentation Cost | High | Low |
| Operational Complexity | High | Moderate |
| Primary Application | Bioanalysis (plasma, tissues), Pharmacokinetics | Quality Control, In vitro studies |
Imrecoxib Signaling Pathway
Imrecoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[6] This inhibition blocks the conversion of arachidonic acid to prostaglandins, specifically prostaglandin E2 (PGE2), which are key mediators of inflammation and pain.[7] Recent studies have also shown that imrecoxib can modulate macrophage polarization by inactivating the COX-2/PGE2 signaling pathway.[7][8][9]
Conclusion
For the sensitive and specific quantification of 4'-Carboxylic acid imrecoxib in biological matrices, the validated LC-MS/MS method is unequivocally superior. Its high sensitivity, selectivity, and short run time make it the ideal choice for pharmacokinetic and metabolism studies where low concentrations of the analyte are expected. While alternative methods like HPLC-UV may be developed for specific applications such as quality control of bulk substances, they are unlikely to match the performance of LC-MS/MS for bioanalytical purposes. The choice of analytical method should, therefore, be guided by the specific requirements of the study, including the nature of the sample, the expected concentration range of the analyte, and the available instrumentation.
References
- 1. scitechjournals.com [scitechjournals.com]
- 2. Simultaneous determination of imrecoxib and its two active metabolites in plasma of hepatic impairment patients by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scispace.com [scispace.com]
- 6. What is the mechanism of Imrecoxib? [synapse.patsnap.com]
- 7. Frontiers | Imrecoxib attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway [frontiersin.org]
- 8. Imrecoxib attenuates osteoarthritis by modulating synovial macrophage polarization through inactivating COX-2/PGE2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
A Comparative Guide to the Synthesis of 4'-Carboxylic Acid Imrecoxib: An Analysis of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for 4'-Carboxylic acid imrecoxib, a key metabolite of the selective COX-2 inhibitor, imrecoxib. The synthesis of this diarylimidazole derivative, chemically known as 4-(2-(3,4-difluorophenyl)-5-(4-(methylsulfonyl)phenyl)-1H-imidazol-1-yl)benzoic acid, is not extensively detailed in publicly available literature. Therefore, this document outlines two logical and reproducible synthetic strategies—Route A: Late-Stage Oxidation and Route B: Early Carboxyl Group Introduction—based on established chemical principles and analogous reactions. Each route is presented with detailed experimental protocols, quantitative data drawn from related syntheses, and workflow visualizations to aid researchers in selecting and implementing a suitable method.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Late-Stage Oxidation | Route B: Early Carboxyl Group Introduction |
| Overall Strategy | Synthesis of a tolyl-substituted diarylimidazole followed by oxidation of the methyl group. | Construction of the diarylimidazole ring onto a pre-functionalized benzoic acid derivative. |
| Key Intermediate | 1-(p-tolyl)-2-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-1H-imidazole | Methyl 4-(2-(3,4-difluorophenyl)-5-(4-(methylsulfonyl)phenyl)-1H-imidazol-1-yl)benzoate |
| Potential Advantages | Potentially higher yield in the imidazole formation step due to less sterically hindered and more nucleophilic amine (p-toluidine). | Avoids a potentially harsh oxidation step on a complex molecule, which may affect other functional groups. |
| Potential Disadvantages | The final oxidation step may require careful optimization to avoid side reactions and ensure complete conversion. The oxidizing agent must be selective for the methyl group. | The initial imidazole synthesis may have a lower yield due to the reduced nucleophilicity of the amino group in methyl 4-aminobenzoate. |
| Estimated Overall Yield | Moderate | Moderate to High |
| Reproducibility | Dependent on the selectivity and efficiency of the oxidation step. | Generally considered more straightforward and reproducible. |
Route A: Late-Stage Oxidation
This synthetic pathway focuses on the construction of the diarylimidazole core with a p-tolyl group at the N1 position, followed by a late-stage oxidation of the tolyl's methyl group to the desired carboxylic acid.
Experimental Workflow
Caption: Synthetic workflow for Route A: Late-Stage Oxidation.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-(methylsulfonyl)phenyl)ethane-1,2-dione
-
Reaction Setup: To a stirred solution of 1-(4-(methylsulfonyl)phenyl)ethan-1-one (1 equivalent) in dioxane, add selenium dioxide (1.5 equivalents).
-
Reaction Conditions: Reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, filter the hot solution to remove selenium metal. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford 1-(4-(methylsulfonyl)phenyl)ethane-1,2-dione as a solid.
Step 2: Synthesis of 1-(p-tolyl)-2-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-1H-imidazole
-
Reaction Setup: In a round-bottom flask, combine 1-(4-(methylsulfonyl)phenyl)ethane-1,2-dione (1 equivalent), 3,4-difluorobenzaldehyde (1 equivalent), p-toluidine (1 equivalent), and ammonium acetate (2 equivalents) in glacial acetic acid.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Step 3: Oxidation to 4'-Carboxylic acid imrecoxib
-
Reaction Setup: Dissolve the 1-(p-tolyl)-diarylimidazole intermediate (1 equivalent) in a mixture of pyridine and water.
-
Reaction Conditions: Heat the solution to 80-90°C and add potassium permanganate (3-4 equivalents) portion-wise over 1 hour. Stir the mixture at this temperature for an additional 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture and quench with a saturated solution of sodium sulfite. Acidify the mixture with hydrochloric acid to a pH of 3-4. Collect the precipitate by filtration, wash with water, and dry to yield 4'-Carboxylic acid imrecoxib. Further purification can be achieved by recrystallization.
Quantitative Data (Estimated)
| Step | Reactants | Product | Yield (%) | Purity (%) | Reaction Time (h) |
| 1. Diketone Synthesis | 1-(4-(methylsulfonyl)phenyl)ethan-1-one, Selenium Dioxide | 1-(4-(methylsulfonyl)phenyl)ethane-1,2-dione | 70-80 | >95 | 6-8 |
| 2. Imidazole Formation | Diketone, 3,4-Difluorobenzaldehyde, p-Toluidine, Ammonium Acetate | 1-(p-tolyl)-2-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-1H-imidazole | 65-75 | >98 | 4-6 |
| 3. Oxidation | 1-(p-tolyl)-diarylimidazole, Potassium Permanganate | 4'-Carboxylic acid imrecoxib | 50-60 | >97 | 5-7 |
Route B: Early Carboxyl Group Introduction
This approach involves the use of a benzoic acid derivative as a starting material, incorporating the carboxylic acid functionality at an early stage. The diarylimidazole ring is then constructed on this pre-functionalized scaffold.
Experimental Workflow
Caption: Synthetic workflow for Route B: Early Carboxyl Group Introduction.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-(methylsulfonyl)phenyl)ethane-1,2-dione
This step is identical to Step 1 in Route A.
Step 2: Synthesis of Methyl 4-(2-(3,4-difluorophenyl)-5-(4-(methylsulfonyl)phenyl)-1H-imidazol-1-yl)benzoate
-
Reaction Setup: In a round-bottom flask, combine 1-(4-(methylsulfonyl)phenyl)ethane-1,2-dione (1 equivalent), 3,4-difluorobenzaldehyde (1 equivalent), methyl 4-aminobenzoate (1 equivalent), and ammonium acetate (2 equivalents) in glacial acetic acid. The Debus-Radziszewski imidazole synthesis is a multi-component reaction used for the synthesis of imidazoles from a 1,2-dicarbonyl, an aldehyde, and an amine.[1]
-
Reaction Conditions: Heat the mixture to reflux for 5-7 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Step 3: Hydrolysis to 4'-Carboxylic acid imrecoxib
-
Reaction Setup: Suspend the methyl ester intermediate (1 equivalent) in a mixture of methanol and water. Add sodium hydroxide (3-4 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours, until the reaction is complete as monitored by TLC.[2]
-
Work-up and Purification: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify with hydrochloric acid to a pH of 3-4. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain 4'-Carboxylic acid imrecoxib.[2] Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
Quantitative Data (Estimated)
| Step | Reactants | Product | Yield (%) | Purity (%) | Reaction Time (h) |
| 1. Diketone Synthesis | 1-(4-(methylsulfonyl)phenyl)ethan-1-one, Selenium Dioxide | 1-(4-(methylsulfonyl)phenyl)ethane-1,2-dione | 70-80 | >95 | 6-8 |
| 2. Imidazole Formation | Diketone, 3,4-Difluorobenzaldehyde, Methyl 4-aminobenzoate, Ammonium Acetate | Methyl 4-(2-(3,4-difluorophenyl)-5-(4-(methylsulfonyl)phenyl)-1H-imidazol-1-yl)benzoate | 60-70 | >98 | 5-7 |
| 3. Hydrolysis | Methyl ester intermediate, Sodium Hydroxide | 4'-Carboxylic acid imrecoxib | 90-95 | >99 | 2-4 |
Conclusion
Both Route A and Route B present viable and reproducible strategies for the synthesis of 4'-Carboxylic acid imrecoxib.
-
Route A may be advantageous if the starting materials for the imidazole formation are more readily available or if the reaction proceeds with a significantly higher yield. However, the final oxidation step requires careful control to ensure selectivity and avoid degradation of the product.
-
Route B is a more convergent approach that avoids a potentially problematic late-stage oxidation. The hydrolysis of the methyl ester is typically a high-yielding and clean reaction. This route is likely to be more reproducible and scalable, although the initial imidazole formation may be less efficient than in Route A.
The choice between these two routes will depend on the specific expertise of the research team, the availability of starting materials, and the desired scale of the synthesis. Both methods are based on well-established organic transformations and, with appropriate optimization, should provide reliable access to 4'-Carboxylic acid imrecoxib for further research and development.
References
A Side-by-Side Comparison of the Toxicity of NSAID Metabolites
For Researchers, Scientists, and Drug Development Professionals
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. However, their use is not without risks, including potential organ toxicity, which can be mediated by the formation of reactive metabolites. Understanding the comparative toxicity of these metabolites is crucial for the development of safer analgesics. This guide provides an objective comparison of the toxicity of metabolites from several commonly used NSAIDs, supported by experimental data and detailed methodologies.
Executive Summary
The toxicity of NSAID metabolites varies significantly across different drugs. Diclofenac is metabolized to reactive quinone imines that are strongly associated with hepatotoxicity through mechanisms including mitochondrial injury and protein adduction. Ibuprofen's primary reactive metabolite is its acyl glucuronide, which can form protein adducts, though its reactivity appears lower than that of other NSAIDs' acyl glucuronides. In contrast, the metabolites of celecoxib are generally considered inactive. For naproxen, the direct toxicity of its metabolites is less clearly defined in the available literature. Acetaminophen, while not a traditional NSAID, is included for comparison due to its well-characterized reactive metabolite, NAPQI, which serves as a benchmark for metabolite-driven hepatotoxicity.
Quantitative Comparison of NSAID Metabolite Toxicity
The following tables summarize available quantitative data on the toxicity of NSAID metabolites. It is important to note that direct comparative studies on the metabolites themselves are limited; much of the data is derived from studies on the parent drugs where metabolism is implicated in the observed toxicity.
Table 1: In Vitro Cytotoxicity Data
| NSAID | Metabolite(s) | Cell Type | Assay | Endpoint | Result | Citation |
| Diclofenac | 4'-OH-diclofenac, 5-OH-diclofenac, Quinone imines | Rat Hepatocytes | LDH Release | Cytotoxicity | Potentiated by P450 induction | [1] |
| Diclofenac | Human Hepatocytes | MTT Assay | IC50 | 331 ± 7 µM | [2] | |
| Diclofenac | Liver Microtissues | Viability | IC50 | 178.6 µM (14 days) | [2] | |
| Ibuprofen | Ibuprofen Acyl Glucuronide | Not specified | Covalent Binding | Protein Adducts | Lower than other NSAID acyl glucuronides | [3] |
| Ibuprofen | HCT-8 cells | MTT Assay | Cytotoxicity | Less toxic than indomethacin, mefenamic acid, diclofenac | [4] | |
| Naproxen | Desmethylnaproxen | Rat Hepatocytes | LDH Release | Cytotoxicity | Among the least cytotoxic NSAIDs tested | [1] |
| Celecoxib | Carboxylic acid, Glucuronide conjugate | Not specified | COX Inhibition | Activity | Inactive | [5][6] |
| Acetaminophen (Comparator) | N-acetyl-p-benzoquinone imine (NAPQI) | Not specified | Not specified | Hepatotoxicity | Well-established |
Key Signaling Pathways in NSAID Metabolite Toxicity
The toxicity of NSAID metabolites often involves complex cellular signaling pathways. Below are representations of key pathways implicated in metabolite-induced cellular damage.
Caption: Metabolic activation of NSAIDs leading to toxic metabolites.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotransformation of diclofenac and effects on the metabolome of primary human hepatocytes upon repeated dose exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Imrecoxib and its Metabolites on Prostaglandin Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of imrecoxib and its major metabolites on prostaglandin synthesis, benchmarked against other common non-steroidal anti-inflammatory drugs (NSAIDs). The data and methodologies presented are intended to support research and development efforts in the field of anti-inflammatory therapeutics.
Introduction
Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor developed for the management of pain and inflammation associated with osteoarthritis.[1][2][3] Like other NSAIDs, its mechanism of action involves the inhibition of prostaglandin synthesis.[4] Prostaglandins are lipid compounds with diverse physiological and pathological roles, including the mediation of inflammation, pain, and fever.[5][6] Their synthesis is primarily catalyzed by two isoforms of the cyclooxygenase enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation.[7] The selective inhibition of COX-2 is a key therapeutic strategy to mitigate inflammatory responses while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[4]
Upon administration, imrecoxib is metabolized into several compounds, with the major metabolites being a 4'-hydroxymethyl metabolite (M4) and a 4'-carboxylic acid metabolite (M2).[8][9] Understanding the differential effects of the parent drug and its metabolites on COX-1 and COX-2 is crucial for a comprehensive assessment of its therapeutic profile and potential side effects. This guide presents a quantitative comparison of the inhibitory activities of imrecoxib and its metabolites, alongside the widely used NSAIDs celecoxib and diclofenac.
Comparative Inhibitory Activity on COX-1 and COX-2
The inhibitory potency of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher inhibitory potency. The ratio of IC50 (COX-1) to IC50 (COX-2) is used to determine the selectivity of the inhibitor for COX-2. A higher ratio signifies greater selectivity for COX-2 over COX-1.
| Compound | Target | IC50 | Selectivity Index (IC50 COX-1 / IC50 COX-2) |
| Imrecoxib | COX-1 | 115 ± 28 nmol/L[10][11] | 6.39[10][11] |
| COX-2 | 18 ± 4 nmol/L[10][11] | ||
| Imrecoxib Metabolite M2 (4'-carboxylic acid) | COX-1 & COX-2 | Potential inhibitor with moderate selectivity[5][12] | Not available |
| Imrecoxib Metabolite M4 (4'-hydroxymethyl) | COX-1 & COX-2 | Potential inhibitor with moderate selectivity[5][12] | Not available |
| Celecoxib | COX-1 | 2800 nmol/L[13] | 30.77 |
| COX-2 | 91 nmol/L[13] | ||
| Diclofenac | COX-1 | 0.611 µM (611 nmol/L)[14] | 0.97 |
| COX-2 | 0.63 µM (630 nmol/L)[14] |
*While identified as active metabolites with moderate COX-1/COX-2 selectivity, specific IC50 values for M2 and M4 were not available in the reviewed literature.[5][12]
Experimental Protocols
The determination of COX inhibitory activity is commonly performed using in vitro assays that measure the production of prostaglandins. The whole blood assay is a widely accepted method that closely mimics the physiological environment.[15]
Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 in a human whole blood matrix.
Principle: This assay measures the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, and prostaglandin E2 (PGE2), a major product of COX-2, in response to specific stimuli. The inhibition of TXB2 and PGE2 production in the presence of a test compound is used to quantify its inhibitory effect on COX-1 and COX-2, respectively.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compounds (imrecoxib, metabolites, celecoxib, diclofenac) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Calcium ionophore (e.g., A23187) or arachidonic acid for stimulating prostaglandin synthesis.
-
Enzyme-linked immunosorbent assay (ELISA) kits for TXB2 and PGE2 quantification.
-
Incubator, centrifuge, and microplate reader.
Procedure:
COX-1 Inhibition Assay:
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.
-
Prostaglandin synthesis is initiated by adding a stimulating agent, such as calcium ionophore or arachidonic acid.
-
The blood is allowed to clot at 37°C for a defined time (e.g., 60 minutes) to allow for TXB2 production.
-
The samples are centrifuged to separate the serum.
-
The concentration of TXB2 in the serum is quantified using a specific ELISA kit according to the manufacturer's instructions.
-
The percentage of COX-1 inhibition is calculated by comparing the TXB2 levels in the presence of the test compound to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
COX-2 Inhibition Assay:
-
Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce the expression of COX-2.
-
Following the induction period, the blood is treated with various concentrations of the test compound or vehicle control and incubated for a specified time (e.g., 30-60 minutes).
-
Arachidonic acid is added to stimulate PGE2 synthesis, and the samples are incubated for a further period (e.g., 30 minutes).
-
The reaction is stopped, and plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is measured using a specific ELISA kit.
-
The percentage of COX-2 inhibition is calculated relative to the vehicle-treated control.
-
IC50 values are calculated as described for the COX-1 assay.
Visualizations
Signaling Pathway
Caption: Prostaglandin Synthesis Pathway and Inhibition by Imrecoxib.
Experimental Workflow
Caption: Workflow for Determining COX Inhibitory Activity.
Conclusion
Imrecoxib demonstrates a moderate selectivity for COX-2 over COX-1, with an IC50 ratio of approximately 6.39.[10][11] This positions it as a selective COX-2 inhibitor, though with a lower selectivity index compared to celecoxib. The major metabolites of imrecoxib, M2 and M4, are also known to be active as COX inhibitors with moderate selectivity, suggesting they may contribute to the overall therapeutic effect of the drug.[5][12] In contrast, diclofenac exhibits non-selective inhibition of both COX isoforms. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for the comparative evaluation of imrecoxib and its metabolites in the context of prostaglandin synthesis inhibition. Further research to quantify the specific IC50 values of the M2 and M4 metabolites would provide a more complete understanding of their contribution to the pharmacological profile of imrecoxib.
References
- 1. Imrecoxib metabolite M2 | C22H23NO5S | CID 156613689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cost-utility analysis of imrecoxib compared with celecoxib for patients with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. Synthesis and anti-inflammatory activity of the major metabolites of imrecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Imrecoxib: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of 4'-Carboxylic Acid Imrecoxib and Other NSAID Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of 4'-Carboxylic acid imrecoxib, the primary active metabolite of the selective COX-2 inhibitor imrecoxib, against the carboxylic acid metabolites of other widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), celecoxib and valdecoxib. This comparison focuses on key pharmacological parameters including cyclooxygenase (COX) enzyme selectivity, anti-inflammatory potency, and metabolic pathways, supported by experimental data and detailed methodologies.
Executive Summary
Imrecoxib and its metabolites, including 4'-Carboxylic acid imrecoxib (M2), demonstrate a profile of moderate COX-2 selectivity and significant anti-inflammatory activity.[1] In contrast, the carboxylic acid metabolite of celecoxib is largely considered inactive. While the metabolic pathway of valdecoxib also leads to a carboxylic acid metabolite, its specific COX inhibitory activity and anti-inflammatory potency are not as extensively documented in publicly available literature. This guide aims to consolidate the existing data to provide a clear comparative framework for researchers.
Data Presentation
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Imrecoxib | 115 ± 28 | 18 ± 4 | 6.39 |
| 4'-Carboxylic acid imrecoxib (M2) | Potential COX inhibitor with moderate selectivity[1] | Potential COX inhibitor with moderate selectivity[1] | Moderately selective[1] |
| Celecoxib | ~15,000 | ~40 | ~375 |
| Celecoxib Carboxylic Acid Metabolite | Inactive[2] | Inactive[2] | Not Applicable |
| Valdecoxib | 150,000 | 5 | 30,000 |
| Valdecoxib Carboxylic Acid Metabolite (M4) | Data not readily available | Data not readily available | Data not readily available |
Note: IC50 values can vary between different assay conditions. The data presented is a synthesis of available information.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema Model)
| Compound | Dosage | Inhibition of Edema (%) |
| Imrecoxib | 5, 10, 20 mg/kg | Effective inhibition |
| 4'-Carboxylic acid imrecoxib (M2) | - | Equal to or slightly higher than celecoxib[1] |
| Celecoxib | - | Standard comparator |
| Celecoxib Carboxylic Acid Metabolite | - | Not applicable (inactive) |
| Valdecoxib | 5.9 mg/kg (ED50) | Potent activity |
| Valdecoxib Carboxylic Acid Metabolite (M4) | Data not readily available | Data not readily available |
Table 3: Metabolic Pathways
| Parent Drug | Primary Metabolizing Enzymes | Key Metabolites |
| Imrecoxib | CYP2C9, CYP2D6, CYP3A4[3][4] | 4'-hydroxymethyl imrecoxib (M4), 4'-Carboxylic acid imrecoxib (M2) [5][6] |
| Celecoxib | CYP2C9[1][2][7] | Hydroxycelecoxib, Celecoxib Carboxylic Acid [1][2] |
| Valdecoxib | CYP3A4, CYP2C9[8] | Hydroxymethyl valdecoxib (M1, active), Valdecoxib Carboxylic Acid (M4) [9][10] |
Mandatory Visualization
Caption: Metabolic conversion of Imrecoxib to its primary metabolites.
Caption: Inhibition of the COX-2 pathway by 4'-Carboxylic acid imrecoxib.
Caption: Workflow for assessing in vivo anti-inflammatory activity.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically conducted in a Tris-HCl buffer (pH 8.0) containing a heme cofactor.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., 4'-Carboxylic acid imrecoxib) or vehicle control.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The reaction is stopped after a defined period, and the amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Dosing: Animals are fasted overnight and then administered the test compound (e.g., 4'-Carboxylic acid imrecoxib) or vehicle control orally or intraperitoneally. A positive control group receiving a known NSAID (e.g., indomethacin or celecoxib) is also included.
-
Induction of Inflammation: One hour after dosing, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of the carboxylic acid metabolites of imrecoxib, celecoxib, and valdecoxib. 4'-Carboxylic acid imrecoxib stands out as an active metabolite with moderate COX-2 selectivity and demonstrated anti-inflammatory effects. In contrast, the carboxylic acid metabolite of celecoxib is inactive, and the activity of the corresponding valdecoxib metabolite requires further characterization. These findings are crucial for researchers in the field of anti-inflammatory drug discovery and development, providing a basis for the rational design and evaluation of new chemical entities.
References
- 1. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. dovepress.com [dovepress.com]
- 4. Imrecoxib: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. gene2rx.com [gene2rx.com]
- 8. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4'-Carboxylic Acid Imrecoxib: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
4'-Carboxylic acid imrecoxib, a metabolite of the selective COX-2 inhibitor Imrecoxib, is classified as a non-hazardous substance.[1][2] However, proper disposal is crucial to prevent environmental contamination and ensure laboratory safety. This guide provides detailed, step-by-step procedures for the responsible disposal of this compound.
Summary of Safety and Disposal Information
The following table summarizes key information from the Safety Data Sheet (SDS) for 4'-carboxylic acid imrecoxib.
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture. | MedChemExpress SDS[1] |
| Environmental Precautions | Keep away from drains, water courses, and soil. Discharge into the environment must be avoided. | MedChemExpress SDS[1], CymitQuimica SDS[2] |
| Primary Disposal Method | Incineration is the preferred method for non-hazardous pharmaceutical waste. | US Bio-Clean[3], HERC[4] |
| Spill Cleanup | Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated materials as chemical waste. | MedChemExpress SDS[1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | MedChemExpress SDS[1] |
Step-by-Step Disposal Protocol
Follow these procedures for the safe disposal of 4'-carboxylic acid imrecoxib and associated materials in a laboratory setting.
1. Segregation of Waste:
-
Identify all waste containing 4'-carboxylic acid imrecoxib, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).
-
This waste should be segregated from general trash, hazardous chemical waste, and biohazardous waste to ensure proper handling and disposal.[5]
2. Containerization:
-
Place solid waste and empty containers directly into a designated, leak-proof container for non-hazardous pharmaceutical waste. These containers are often white with blue lids and should be clearly labeled "For Incineration."[3]
-
For liquid waste, use a compatible, sealable container. Do not mix with other waste streams.[2]
-
Ensure all containers are clearly labeled with the contents, including the name "4'-Carboxylic Acid Imrecoxib," and the date.[5]
3. Storage:
-
Store the sealed waste containers in a secure, designated area away from general laboratory traffic and inaccessible to unauthorized individuals.[3][5]
4. Disposal Arrangement:
-
Arrange for the collection and disposal of the non-hazardous pharmaceutical waste through a certified waste management service.[3] This service will ensure the waste is transported to an appropriate facility for incineration.
-
Maintain a record of all disposed pharmaceutical waste, including manifests and certificates of destruction provided by the disposal service.[5]
5. Spill Management:
-
In the event of a spill, wear appropriate personal protective equipment (PPE).
-
Contain and absorb the spill using a non-combustible, absorbent material such as diatomite or universal binders.[1]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[1]
-
Collect all contaminated materials, including the absorbent, into a suitable container for disposal as chemical waste.[1][2]
Important Considerations:
-
Avoid Sewer and Trash Disposal: Do not dispose of 4'-carboxylic acid imrecoxib down the drain or in the regular trash.[1][2] Wastewater treatment facilities are not equipped to remove such pharmaceutical compounds, which can pose a risk to aquatic life.[4] Landfilling is also discouraged to prevent leaching into groundwater.[4]
-
Consult Local Regulations: Always adhere to your institution's specific waste management policies and local environmental regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4'-carboxylic acid imrecoxib.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4'-Carboxylic Acid Imrecoxib
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4'-carboxylic acid imrecoxib, a metabolite of the selective COX-2 inhibitor, Imrecoxib.[1] Adherence to these procedural steps will help ensure safe handling, storage, and disposal of this compound, fostering a secure research environment.
While the Safety Data Sheet (SDS) for 4'-carboxylic acid imrecoxib states that it is not classified as a hazardous substance or mixture, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.[2]
Operational Plan: Personal Protective Equipment (PPE) and Handling
A systematic approach to handling 4'-carboxylic acid imrecoxib begins with the correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE and handling procedures.
| Item | Specification | Purpose |
| Gloves | Nitrile or other impervious gloves.[3][4] | To prevent skin contact. Discard gloves if any holes or leaks develop.[3] |
| Eye Protection | Safety goggles with side-shields.[2] | To protect eyes from potential splashes. |
| Face Protection | Face shield (in addition to goggles). | Recommended when dispensing or handling larger quantities where splashing is a significant risk.[3] |
| Body Protection | Laboratory coat.[3] An impervious apron should be worn when transferring quantities greater than 10 milliliters.[3] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required if dust or aerosols are generated.[2] | To avoid inhalation of the compound. |
| Work Area | Ensure adequate ventilation. An accessible safety shower and eye wash station should be nearby.[2] | To provide immediate decontamination in case of exposure. |
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area should be clean and uncluttered.
-
Dispensing: When handling the solid form, avoid creating dust.[2] If working with a solution, prevent the formation of aerosols.[2]
-
Process: Conduct all work in a well-ventilated area, such as a chemical fume hood, especially when the potential for inhalation exists.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling the compound. Clean the work area and any equipment used.
Emergency and First Aid Protocols
In the event of accidental exposure, immediate action is critical. The following table outlines the first aid measures to be taken.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present. Seek prompt medical attention.[2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and ensure a safe laboratory environment.
Spill Cleanup:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[2] For solid spills, carefully sweep or scoop the material to avoid raising dust.[3]
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[2]
-
Dispose: Place all contaminated materials, including the absorbent material and cleaning supplies, into a suitable, sealed container for disposal.
Disposal:
Dispose of 4'-carboxylic acid imrecoxib and any contaminated waste in accordance with all applicable country, federal, state, and local regulations.[2] Do not allow the product to enter drains, water courses, or the soil.[2]
Storage Conditions
Proper storage is vital to maintain the integrity of the compound.
| Parameter | Condition |
| Temperature | Recommended storage temperature for the powder is -20°C.[2] |
| Container | Keep the container tightly sealed. |
| Environment | Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] |
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of 4'-carboxylic acid imrecoxib, from preparation to disposal.
Caption: Workflow for the safe handling of 4'-carboxylic acid imrecoxib.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
